molecular formula C4H8N2O B1590034 (3S,4S)-3-Amino-4-methylazetidin-2-one CAS No. 87791-62-6

(3S,4S)-3-Amino-4-methylazetidin-2-one

Cat. No.: B1590034
CAS No.: 87791-62-6
M. Wt: 100.12 g/mol
InChI Key: HEKIBZBEXRTFRP-HRFVKAFMSA-N
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Description

(3S,4S)-3-Amino-4-methylazetidin-2-one (CAS 87791-62-6) is a chiral, enantiopure azetidinone that serves as a versatile and critical synthetic intermediate in medicinal chemistry and organic synthesis. The azetidin-2-one core, or β-lactam, is a privileged scaffold renowned not only as the central structure in classic beta-lactam antibiotics but also for its diverse applications in developing novel therapeutic agents . This compound is of significant research value as a building block for the synthesis of more complex, biologically active molecules. The stereochemistry of the (3S,4S) isomer provides a rigid template for designing compounds with specific interactions at biological targets. Beyond its traditional role in antibiotic research, the azetidinone ring is a key component in cholesterol absorption inhibitors like Ezetimibe and is extensively explored in the development of potent antitumor agents . Recent research highlights the use of analogous β-lactam structures as microtubule-targeting agents that inhibit tubulin polymerization, demonstrating potent antiproliferative activity in cancer cell lines, including breast cancer models . Furthermore, azetidinone derivatives are investigated as inhibitors of various enzymes, including serine proteases and β-lactamases . Presented with a minimum purity of 98%, this product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3-amino-4-methylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-2-3(5)4(7)6-2/h2-3H,5H2,1H3,(H,6,7)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKIBZBEXRTFRP-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522798
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87791-62-6
Record name (3S,4S)-3-Amino-4-methylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3S,4S)-3-Amino-4-methylazetidin-2-one fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3S,4S)-3-Amino-4-methylazetidin-2-one: Core Properties and Synthetic Strategies for Drug Development

Introduction

The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most famously as the core pharmacophore of penicillin and cephalosporin antibiotics.[1][2] Beyond its antibacterial prowess, this strained four-membered ring serves as a versatile and stereochemically rich scaffold for developing therapeutics targeting a wide array of biological targets, including enzymes involved in cancer and cholesterol metabolism.[2] this compound is a chiral building block of significant interest, providing a synthetically accessible entry point to novel, sterically defined drug candidates. The specific trans stereochemistry between the C3-amino group and the C4-methyl group offers a rigid conformational constraint that is highly valuable for designing molecules with precise three-dimensional orientations for optimal target engagement.

This technical guide provides a comprehensive overview of the fundamental properties, spectroscopic signature, synthesis, and applications of this compound for researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical and Structural Properties

This compound is a chiral, non-planar molecule featuring a strained four-membered lactam ring. The absolute stereochemistry is defined as (3S, 4S), placing the amino and methyl groups in a trans configuration relative to the ring.[3] This specific arrangement is crucial for its utility as a chiral synthon in asymmetric synthesis.[4]

Below is a diagram illustrating the core structure and stereochemistry.

Caption: Molecular structure of this compound.

The fundamental physicochemical properties of this compound are summarized in the table below. Note that it is often supplied and handled as its hydrochloride salt to improve stability and handling characteristics.[4]

PropertyValueSource
Molecular Formula C₄H₈N₂O[3][5]
Molecular Weight 100.12 g/mol [3][6]
CAS Number 87791-62-6[7][8]
Boiling Point 282.8 °C (at 760 mmHg)[7][8]
Flash Point 124.8 °C[7][8]
Density 1.099 g/cm³[8]
Stereochemistry Absolute, 2 defined stereocenters[3][9]

Part 2: Spectroscopic and Structural Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary or not publicly available, its structure allows for the prediction of key characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton spectrum is expected to show distinct signals for each proton. The two protons on the azetidinone ring (at C3 and C4) would appear as doublets of doublets (or more complex multiplets) due to coupling to each other and to adjacent protons. The methyl group at C4 would be a doublet, coupled to the C4-H. The amino (NH₂) protons might appear as a broad singlet, and the lactam N-H would also be a singlet, both exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum would show four distinct signals. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactam. The other three signals would represent the two carbons of the ring (C3 and C4) and the methyl carbon.

Infrared (IR) Spectroscopy The IR spectrum is dominated by a strong, characteristic absorption band for the β-lactam carbonyl (C=O) group, typically appearing at a high wavenumber (around 1730-1770 cm⁻¹) due to ring strain. Other key bands would include N-H stretching vibrations for both the amine and the amide groups.[10]

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₄H₈N₂O).[10] The fragmentation pattern would likely show cleavage of the β-lactam ring.

TechniqueExpected Key Features
¹H NMR Signals for C3-H, C4-H, CH₃ (doublet), NH₂, N-H
¹³C NMR ~4 distinct signals, including a downfield C=O signal
IR Strong C=O stretch (~1730-1770 cm⁻¹), N-H stretches
HRMS Molecular ion peak confirming C₄H₈N₂O

Part 3: Synthesis Methodologies

The construction of the substituted 3-aminoazetidin-2-one core is a significant synthetic challenge due to the inherent strain of the β-lactam ring.[2] The Staudinger [2+2] cycloaddition between a ketene and an imine is one of the most powerful and widely adopted methods for forming this ring system.[1][2]

A general, field-proven workflow involves the cycloaddition of a protected amino-ketene precursor with an appropriate imine, followed by strategic deprotection steps. The use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other—is critical for success.

Caption: General synthetic workflow for 3-amino-4-substituted azetidin-2-ones.

Representative Experimental Protocol

This protocol is a representative synthesis based on established methodologies for this class of compounds.[1][2]

Part A: Formation of the Di-protected β-Lactam

  • Imine Formation: To a solution of dimethoxybenzylamine (DMB-NH₂) in a suitable aprotic solvent (e.g., dichloromethane, DCM), add acetaldehyde. The reaction is typically performed at 0 °C to room temperature in the presence of a drying agent like MgSO₄ to drive the equilibrium towards the imine product.

  • Ketene Generation & Cycloaddition: In a separate flask, prepare a solution of triethylamine in DCM and cool to -10 °C. Slowly add phthalimidoacetyl chloride. This generates the ketene in situ.

  • [2+2] Cycloaddition: Add the freshly prepared imine solution from Step 1 to the ketene solution at low temperature. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Work-up and Purification: Quench the reaction with water or a mild aqueous acid. Extract the organic layer, dry it, and concentrate it under reduced pressure. The resulting crude product, the di-protected (phthalimido and DMB) azetidin-2-one, is purified by column chromatography.

Part B: Orthogonal Deprotection

  • Removal of the Phthalimido Group: Dissolve the purified product from Part A in methanol. Add hydrazine hydrate (NH₂NH₂·H₂O) and stir at room temperature for 1-2 hours.[1] The reaction progress is monitored by TLC. Upon completion, the phthalhydrazide byproduct is filtered off. Acidification with HCl in methanol followed by neutralization can be used to isolate the N-DMB protected 3-amino-4-methylazetidin-2-one.[1]

  • Removal of the DMB Group: The product from the previous step is dissolved in a mixture of acetonitrile and water (1:1) and cooled to -10 °C. Ceric ammonium nitrate (CAN) is added portion-wise.[1] This oxidative cleavage selectively removes the DMB group from the lactam nitrogen.

  • Final Isolation: After the reaction is complete, the mixture is subjected to an appropriate aqueous work-up and extracted. The final product, this compound, is purified, often via crystallization or chromatography, and may be converted to its hydrochloride salt for enhanced stability.

Causality Insight: The choice of a phthalimido group for the amine and a DMB group for the lactam nitrogen is strategic. The phthalimido group is stable to the cycloaddition conditions but readily cleaved by hydrazinolysis. The DMB group is stable to hydrazinolysis but susceptible to oxidative cleavage, allowing for a reliable, two-step deprotection sequence.[1][2]

Part 4: Reactivity and Applications in Medicinal Chemistry

The primary value of this compound in drug development lies in its function as a constrained chiral building block .

  • Scaffold for Peptidomimetics: The free amino group serves as a handle for acylation, allowing it to be incorporated into peptide chains. The rigid β-lactam backbone introduces a conformational constraint, which can lock a molecule into a bioactive conformation, improving potency and metabolic stability compared to flexible linear peptides.

  • Access to Novel Antibiotics: While resistance to classic β-lactams is widespread, the 3-amino-azetidinone scaffold allows for the synthesis of novel derivatives with different substitution patterns at the amino group and the ring nitrogen, leading to new generations of antibiotics and β-lactamase inhibitors.

  • Enzyme Inhibitors: The strained lactam ring is an electrophilic "warhead" that can covalently modify serine or cysteine residues in the active sites of enzymes. This mechanism is the basis for its use in designing inhibitors for various enzyme classes, such as proteases and esterases.[11]

  • Chiral Synthesis: As a resolved stereoisomer, it is an invaluable starting material for the synthesis of complex chiral molecules, ensuring stereochemical purity in the final drug substance, which is a critical regulatory and safety requirement.

The molecule's free amino group is the primary site of reactivity for further elaboration, typically through acylation reactions with activated carboxylic acids (e.g., acid chlorides, active esters) to build more complex structures.[12]

Conclusion

This compound is more than just a chemical compound; it is a key enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, coupled with the unique reactivity of the β-lactam ring, provides a robust platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its fundamental properties and the strategic nuances of its synthesis, particularly the Staudinger cycloaddition and orthogonal deprotection, empowers researchers to fully leverage this valuable scaffold in the quest for novel and effective drugs.

References

[1] Kikelj, D., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. Available at: [Link]

[3] precisionFDA. (n.d.). 3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. Retrieved from [Link]

[8] iChemical. (n.d.). 3-amino-4-methyl-azetidin-2-one, CAS No. 87791-62-6. Retrieved from [Link]

[5] Advanced ChemBlocks. (2025). (3S,4S)-3-Amino-4-methyl-2-azetidinone 95%. Retrieved from [Link]

[12] Molbase. (n.d.). Synthesis of (F) (3S-trans)-3-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-1-hydroxy-4-methyl-2-azetidinone. Retrieved from [Link]

[9] gsrs. (n.d.). 3-AMINO-4-METHYLAZETIDIN-2-ONE HYDROCHLORIDE, (3S,4S)-. Retrieved from [Link]

[6] gsrs. (n.d.). 3-AMINO-4-METHYL-2-AZETIDINONE, (3R,4R)-. Retrieved from [Link]

[10] MDPI. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]

[2] ResearchGate. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

[13] Soloshonok, V.A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 16(4), 604. Available at: [Link]

[11] Grienke, U., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 15(24), 2135-2149. Available at: [Link]

Sources

Physicochemical characteristics of (3S,4S)-3-Amino-4-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of (3S,4S)-3-Amino-4-methylazetidin-2-one

Introduction

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the active core of the penicillin and cephalosporin classes of antibiotics. The strained four-membered ring imparts a unique chemical reactivity that is crucial for their biological activity. This compound is a chiral building block belonging to this important class of compounds. Its stereochemistry and functional groups—a primary amine and a methyl group—make it a valuable synthon for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics govern everything from reaction kinetics in synthesis to the pharmacokinetic and pharmacodynamic profile of potential drug candidates.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details its inherent chemical stability (or lack thereof), and furnishes detailed, field-proven experimental protocols for determining these critical parameters.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
CAS Number 87791-62-6
Appearance Solid (predicted)-
Melting Point Data not publicly available-
Boiling Point 282.802 °C at 760 mmHg (Predicted)[1]
Flash Point 124.834 °C (Predicted)[1]
Solubility Data not publicly available-
pKa Data not publicly available-
LogP -0.2 (Predicted for 3-methylazetidin-2-one)[2]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a doublet), the two protons on the azetidinone ring (multiplets), the amine protons (a broad singlet), and the amide proton (a broad singlet). The coupling patterns between the ring protons would be critical for confirming the cis stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display four unique signals corresponding to the methyl carbon, the two carbons of the azetidinone ring, and the carbonyl carbon. The carbonyl carbon signal is expected to appear significantly downfield.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a β-lactam is the high-frequency carbonyl (C=O) stretching band, typically appearing between 1735-1765 cm⁻¹. This high frequency is a direct result of the ring strain.[3] Other expected bands include N-H stretching for the amine and amide groups.

  • Mass Spectrometry: The nominal mass of the molecule is 100. High-resolution mass spectrometry should show a molecular ion peak corresponding to the exact mass of C₄H₈N₂O.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) is pH-dependent.

The predicted LogP for the structurally similar 3-methylazetidin-2-one is -0.2, suggesting a hydrophilic nature.[2] The presence of the primary amino group in the target molecule would further enhance its hydrophilicity, especially at physiological pH where it is likely to be protonated. The LogD at a given pH can be conceptualized by the following equilibrium:

G Neutral This compound (Less water-soluble) Protonated (3S,4S)-3-Ammonio-4-methylazetidin-2-one (More water-soluble) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ caption pH-Dependent Ionization

Figure 1. pH-dependent equilibrium of the amino group.

At pH values below the pKa of the amino group, the protonated, more water-soluble form will dominate, leading to a lower LogD value.

Chemical Stability

The chemical stability of this compound is largely dictated by the reactivity of the β-lactam ring. This ring is highly strained and susceptible to nucleophilic attack, particularly hydrolysis.

The hydrolysis of the β-lactam ring can be catalyzed by both acid and base.[4] The general mechanism involves nucleophilic attack at the carbonyl carbon, leading to ring opening. Under basic conditions, hydroxide ions act as the nucleophile. Under acidic conditions, protonation of the carbonyl oxygen or the ring nitrogen can activate the ring for attack by water.[5] The rate of hydrolysis typically follows a U-shaped profile with respect to pH, with maximum stability often found in the weakly acidic to neutral pH range for many β-lactams.[6]

G Azetidinone This compound Intermediate Tetrahedral Intermediate Azetidinone->Intermediate + H₂O / OH⁻ Product β-Amino Acid Product (Inactive) Intermediate->Product Ring Opening caption Hydrolytic Degradation Pathway

Figure 2. General pathway for the hydrolysis of the β-lactam ring.

This inherent instability is the basis for the antibacterial action of β-lactam antibiotics, which involves the acylation of serine residues in bacterial penicillin-binding proteins.[5] However, it also presents a challenge for drug formulation and storage, requiring careful control of pH and temperature. The half-life of β-lactam antibiotics in aqueous solutions at ambient temperature can range from days to weeks, depending on the specific structure and pH.[4]

Experimental Protocols for Physicochemical Characterization

For any novel compound intended for pharmaceutical development, experimental determination of its physicochemical properties is essential. Below are standard, robust protocols for measuring solubility, pKa, and LogD.

Aqueous Solubility: The Shake-Flask Method

Principle: This is the gold standard method for determining thermodynamic solubility. It involves creating a saturated solution of the compound in a specific buffer and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 7.4). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the compound at known concentrations to ensure accurate quantification.

G Start Add excess solid to buffer Equilibrate Agitate at constant temp (24-48h) Start->Equilibrate Separate Centrifuge and filter Equilibrate->Separate Quantify Analyze filtrate by HPLC/LC-MS Separate->Quantify Result Determine Solubility Quantify->Result caption Shake-Flask Solubility Workflow

Figure 3. Workflow for solubility determination.

Ionization Constant (pKa) by Potentiometric Titration

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the ionized and non-ionized forms of the functional group are present in equal concentrations, which corresponds to the midpoint of the buffer region in the titration curve.

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture). Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a temperature-controlled vessel with a stirrer and immerse the pH electrode.

  • Titration: For a basic group like the amine in the target molecule, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

G Start Dissolve compound in water Titrate Titrate with standardized acid/base Start->Titrate Record Record pH after each addition Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Analyze Determine pKa from curve Plot->Analyze caption Potentiometric Titration Workflow

Figure 4. Workflow for pKa determination.

Lipophilicity (LogD) by the Shake-Flask Method

Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH.

Methodology:

  • Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., at pH 7.4) in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can aid in this process.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

G Start Add compound to octanol/buffer mixture Equilibrate Shake to allow partitioning Start->Equilibrate Separate Separate the octanol and aqueous phases Equilibrate->Separate Quantify Measure concentration in each phase Separate->Quantify Calculate Calculate LogD Quantify->Calculate caption Shake-Flask LogD Workflow

Figure 5. Workflow for LogD determination.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry. Its physicochemical profile is characterized by expected hydrophilicity and a chemically reactive β-lactam ring that is prone to hydrolysis. While specific experimental data for properties like melting point, solubility, and pKa are not widely available, this guide provides the theoretical framework and robust experimental protocols necessary for their determination. For scientists and researchers in drug development, a thorough experimental characterization of this and related molecules is a critical step in harnessing their therapeutic potential.

References

  • Page, M. I. The mechanisms of catalysis by β-lactamases. Accounts of Chemical Research, 17(4), 144–151 (1984).
  • Mitchell, S. M., et al. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Engineering Science, 31(1), 21-29 (2014).
  • Staudinger, H. Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1‐2), 51-123 (1907).
  • Ullah, F., et al. Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 12(10), e0186401 (2017).
  • PubChem. Compound Summary for CID 13155287, this compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • precisionFDA. 3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. (n.d.). Retrieved from [Link]

  • PubChem. Compound Summary for CID 13285795, 3-Methylazetidin-2-one. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 163-170 (2014).

Sources

(3S,4S)-3-Amino-4-methylazetidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (3S,4S)-3-Amino-4-methylazetidin-2-one, a chiral β-lactam of significant interest to the pharmaceutical and organic synthesis communities. The document delineates its core chemical and physical properties, including its CAS number and molecular structure. A detailed examination of stereoselective synthetic routes, with a focus on the Staudinger [2+2] cycloaddition, is presented, offering insights into the mechanistic underpinnings that govern its diastereoselectivity. Furthermore, this guide discusses the characteristic reactivity of the strained azetidinone ring and the compound's versatile applications as a chiral building block in the development of novel therapeutic agents. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and asymmetric synthesis.

Introduction

The azetidin-2-one, or β-lactam, scaffold is a cornerstone of modern medicinal chemistry, most notably as the core structural motif in a vast array of β-lactam antibiotics.[1] The inherent ring strain of this four-membered heterocycle imparts a unique reactivity profile, rendering it susceptible to nucleophilic attack, a property ingeniously exploited in the inactivation of bacterial transpeptidases.[1] Beyond their antibacterial prowess, substituted β-lactams have emerged as valuable intermediates and key pharmacophores in a diverse range of therapeutic areas, including cholesterol absorption inhibition, antiviral agents, and enzyme inhibitors.[1][2]

This compound is a specific, stereochemically defined member of this important class of compounds. Its trans-configuration and the presence of a primary amine and a methyl group at positions 3 and 4, respectively, make it a valuable and versatile chiral synthon. The stereochemical integrity of these substituents is paramount, as the biological activity of many complex molecules is exquisitely dependent on their three-dimensional architecture. This guide aims to provide a comprehensive overview of the critical technical aspects of this molecule, from its fundamental properties to its synthesis and applications.

Core Properties and Structure

Chemical Identification

The unambiguous identification of this compound is established by its unique Chemical Abstracts Service (CAS) number and its well-defined chemical structure.

Identifier Value Reference
CAS Number87791-62-6[3]
Molecular FormulaC₄H₈N₂O[4]
Molecular Weight100.12 g/mol [4]
IUPAC NameThis compound
SMILESC[C@H]1N[4]

The hydrochloride salt of this compound is also commercially available and is identified by the CAS number 1844898-11-8.[4]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a four-membered lactam ring. The stereochemistry at the C3 and C4 positions is crucial, with the (3S,4S) designation indicating a trans relationship between the amino and methyl groups. This specific stereoisomer is of particular interest for the synthesis of enantiomerically pure target molecules.

Caption: 2D structure of this compound.

Stereoselective Synthesis

The synthesis of 3-amino-4-substituted azetidin-2-ones is a well-established yet challenging area of organic chemistry. The Staudinger [2+2] cycloaddition of a ketene and an imine remains one of the most robust and widely employed methods for the construction of the β-lactam ring.[5] Achieving stereocontrol to selectively obtain the trans diastereomer is a key consideration in the synthesis of compounds like this compound.

The Staudinger [2+2] Cycloaddition

The Staudinger reaction provides a convergent approach to the azetidin-2-one core. The general transformation involves the reaction of a ketene, often generated in situ from an acyl chloride and a tertiary amine base, with an imine (Schiff base).

Staudinger_Reaction AcylChloride Acyl Chloride (Ketene Precursor) Ketene Ketene Intermediate AcylChloride->Ketene -HCl Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Base Tertiary Amine Base (e.g., Triethylamine) Base->Ketene Ketene->Zwitterion Nucleophilic Attack BetaLactam This compound (Protected) Zwitterion->BetaLactam Ring Closure

Caption: Generalized workflow for the Staudinger [2+2] cycloaddition.

The stereochemical outcome of the Staudinger reaction is highly dependent on the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. For the synthesis of trans-β-lactams, the reaction is believed to proceed through a zwitterionic intermediate where steric interactions favor a conformation that leads to the trans product upon ring closure.

A Protocol for Stereoselective Synthesis

PART 1: Formation of the Protected β-Lactam

This part of the synthesis focuses on the stereoselective Staudinger cycloaddition. Phthalimide is a common protecting group for the amino functionality on the ketene precursor, and a chiral auxiliary on the imine can be used to induce facial selectivity.

Experimental Protocol:

  • Imine Formation: A chiral amine, such as (R)-α-methylbenzylamine, is condensed with an appropriate aldehyde (in this case, acetaldehyde) to form the corresponding chiral imine. This reaction is typically carried out in a suitable solvent like dichloromethane (DCM) with a drying agent such as anhydrous magnesium sulfate.

  • Ketene Generation and Cycloaddition:

    • In a separate flask, phthalimidoacetyl chloride (the ketene precursor) is dissolved in an anhydrous, non-polar solvent like toluene.

    • The solution is cooled to 0 °C, and a tertiary amine base, such as triethylamine, is added.

    • The freshly prepared chiral imine solution is then added dropwise to the ketene precursor solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

    • The filtrate is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to isolate the desired protected trans-β-lactam. The diastereoselectivity of the reaction can be assessed at this stage using NMR spectroscopy.

PART 2: Deprotection

The removal of the protecting groups is a critical and often challenging step in the synthesis of the final product.

Experimental Protocol:

  • Removal of the Chiral Auxiliary: The chiral auxiliary on the β-lactam nitrogen (e.g., the α-methylbenzyl group) can be removed under reductive conditions, for instance, using sodium in liquid ammonia (Birch reduction) or through catalytic hydrogenation.

  • Deprotection of the Amino Group: The phthalimido group is typically cleaved using hydrazine hydrate in a solvent such as methanol or ethanol.[6] In some cases, the addition of a catalytic amount of acid may be necessary to facilitate the reaction.[6]

  • Final Purification: Following deprotection, the final product, this compound, is purified, often through crystallization or chromatography, to yield the desired compound in high purity.

Reactivity and Applications in Drug Development

Reactivity of the β-Lactam Ring

The reactivity of this compound is dominated by the strained four-membered ring. This strain enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity is the basis for the mechanism of action of β-lactam antibiotics and also makes this compound a versatile intermediate for further chemical transformations.

Applications as a Chiral Synthon

The true value of this compound in drug development lies in its utility as a chiral building block. The stereochemically defined amino and methyl groups provide a scaffold for the synthesis of more complex molecules with precise three-dimensional structures.

  • Synthesis of Novel Antibiotics: This chiral β-lactam can serve as a starting material for the synthesis of novel monobactams and other β-lactam antibiotics with potentially improved activity against resistant bacterial strains.

  • Enzyme Inhibitors: The azetidinone core is a known inhibitor of various proteases.[1] this compound can be elaborated to create targeted inhibitors for enzymes implicated in various diseases.

  • Peptidomimetics: The amino acid-like structure of this molecule makes it an attractive component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectroscopic properties of this compound is not readily found in the searched literature, the expected spectral characteristics can be inferred from the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the azetidinone ring and the methyl group. The coupling constants between the protons on C3 and C4 would be indicative of their trans relationship (typically a small J-coupling value).

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the downfield region (typically >170 ppm). The signals for the two carbons of the azetidinone ring and the methyl carbon would appear in the aliphatic region.

Infrared (IR) Spectroscopy

A key feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl stretching vibration of the β-lactam, typically observed at a relatively high wavenumber (around 1730-1760 cm⁻¹) due to the ring strain. The N-H stretching vibrations of the primary amine would also be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (100.12 g/mol ). Fragmentation patterns would likely involve cleavage of the β-lactam ring.

Conclusion

This compound represents a stereochemically defined and highly valuable building block for the synthesis of complex, biologically active molecules. Its preparation, primarily through the stereocontrolled Staudinger [2+2] cycloaddition, provides access to a versatile chiral scaffold. The inherent reactivity of the β-lactam ring, combined with the functional handles of the amino and methyl groups, makes it an important tool for medicinal chemists and researchers in drug discovery. Further exploration of the synthetic utility of this compound is likely to lead to the development of novel therapeutic agents with enhanced efficacy and specificity.

References

  • Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 238. [Link]

  • Palomo, C., Aizpurua, J. M., Legido, M., Mielgo, A., & Galarza, R. (1998). A Contribution to the Asymmetric Synthesis of 3‐Amino β‐Lactams: The Diastereoselective [2+2] Cycloaddition of Ketenes to Imines Derived from (R)‐ and (S)‐2‐Amino‐2‐phenylethanol. European Journal of Organic Chemistry, 1998(12), 2743-2753.
  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885-7887.
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  • Straub, M. R. (2021).
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  • Al-Tel, T. H. (2011). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Das, B., & Reddy, M. R. (2004). Stereocontrolled synthesis of N-vinyl-, N-(1'-propenyl)-, and N-unsubstituted-.beta.-lactams from 2-aza-1,3-butadienes via the Staudinger reaction. The Journal of Organic Chemistry, 69(17), 5774-5777.
  • ResearchGate. (2011). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.
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Stereochemistry of 3-Amino-4-methylazetidin-2-one isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-4-methylazetidin-2-one Isomers

Foreword

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of the β-lactam antibiotics.[1][2] The biological activity of these molecules is profoundly dictated by their three-dimensional structure.[3] The seemingly simple scaffold of 3-amino-4-methylazetidin-2-one presents a fascinating case study in stereochemical complexity. With two stereocenters, the molecule can exist as four distinct stereoisomers, each with unique spatial arrangements and, consequently, potentially different pharmacological profiles. This guide provides an in-depth exploration of these isomers, from their fundamental stereochemical relationships and conformational preferences to the advanced strategies for their synthesis, separation, and definitive characterization. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical pharmaceutical building block.

Defining the Stereochemical Landscape

The structure of 3-amino-4-methylazetidin-2-one contains two chiral centers at the C3 and C4 positions of the azetidinone ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The relative orientation of the amino group at C3 and the methyl group at C4 defines the diastereomeric relationship, which is described using cis and trans nomenclature.

  • Trans isomers : The amino and methyl groups are on opposite faces of the ring.

  • Cis isomers : The amino and methyl groups are on the same face of the ring.

These relationships are summarized in the table below.

StereoisomerC3 ConfigurationC4 ConfigurationRelative StereochemistryCAS Number
(3S,4S) SStrans87791-62-6[4][5]
(3R,4R) RRtransN/A
(3S,4R) SRcisN/A
(3R,4S) RScisN/A
(Note: Not all individual isomers have dedicated CAS numbers in publicly available databases.)

The stereochemical relationships between these four isomers can be visualized as follows:

stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers T1 (3S,4S) T2 (3R,4R) T1->T2 Enantiomers C1 (3S,4R) T1->C1 Diastereomers C2 (3R,4S) T1->C2 Diastereomers T2->C1 Diastereomers T2->C2 Diastereomers C1->C2 Enantiomers

Stereochemical relationships of 3-amino-4-methylazetidin-2-one isomers.

Conformational Analysis: The Puckered Ring

The four-membered azetidine ring is subject to considerable ring strain.[6] To alleviate some of this strain, the ring is not planar but rather adopts a "puckered" conformation.[7] The degree of this puckering and the preferred orientation of the substituents are critical factors influencing the molecule's reactivity and interactions with biological targets.

The C4-methyl group, in particular, plays a significant role in dictating the ring's conformation.[8] In substituted azetidines, substituents can occupy pseudo-axial or pseudo-equatorial positions. To minimize steric hindrance, the bulkier substituents at C3 and C4 will preferentially occupy the pseudo-equatorial positions.[7] For the trans isomers, this is readily achievable. For the cis isomers, one substituent is forced into a more sterically hindered pseudo-axial orientation, which can influence the overall stability and conformational equilibrium of the molecule.[8]

Strategies for Stereoselective Synthesis

Controlling the absolute and relative stereochemistry during synthesis is a primary challenge for chemists. Several powerful methods have been developed to access specific stereoisomers of β-lactams.

The Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition, the reaction of a ketene with an imine, remains a cornerstone of β-lactam synthesis.[9][10][11] The stereochemical outcome (cis or trans) is highly dependent on the reaction conditions and the nature of the reactants.[12]

  • Causality of Diastereoselection : The formation of cis or trans isomers is often governed by the mechanism of ring closure. If the reaction proceeds through a zwitterionic intermediate, rotation around the newly formed C-C bond can occur before cyclization. The polarity of the solvent can influence the lifetime of this intermediate, thereby affecting the final cis/trans ratio.[12] For instance, more polar solvents can stabilize the zwitterion, allowing for equilibration to the thermodynamically favored trans product.[12] Conversely, non-polar solvents may favor a more concerted pathway, leading to the kinetically controlled cis product.

The general workflow for this pivotal reaction is outlined below.

staudinger_workflow cluster_reactants Reactant Preparation Imine Step 1: Imine Formation (Aldehyde + Amine) Cycloaddition Step 3: [2+2] Cycloaddition (Imine + Ketene) Imine->Cycloaddition Ketene Step 2: Ketene Generation (e.g., from Acyl Chloride + Base) Ketene->Cycloaddition Control Control Point: - Solvent Polarity - Temperature - Base Choice Cycloaddition->Control Product Step 4: Product Isolation (cis/trans mixture or single diastereomer) Cycloaddition->Product Deprotection Step 5: Deprotection (Removal of protecting groups) Product->Deprotection Final Final Product: 3-Amino-4-methylazetidin-2-one Deprotection->Final

Generalized workflow for the Staudinger [2+2] cycloaddition.
Catalytic Asymmetric Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high enantioselectivity.[13] For β-lactam synthesis, this involves using a chiral catalyst to control the facial selectivity of the ketene-imine reaction.[14][15] Chiral nucleophilic amines, for example, can be employed to catalyze the reaction, affording β-lactams with high diastereoselectivity and enantioselectivity.[14] This approach avoids the need for chiral auxiliaries that must be removed in later steps, making the synthesis more atom-economical.

Enzymatic Synthesis

Biocatalysis offers an alternative route with often unparalleled stereoselectivity. Engineered enzymes, such as myoglobin variants, can catalyze intramolecular C-H amidation reactions to form β-lactam rings in high yield and with excellent enantioselectivity (often >99% ee).[16] These methods provide a powerful tool for accessing enantiopure building blocks for pharmaceutical development.

Stereochemical Characterization and Separation

Once synthesized, the crucial next steps are to separate the isomers and definitively determine their stereochemistry. A multi-pronged analytical approach is typically required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis or trans) of the β-lactam ring in solution.[17] The key parameter is the proton-proton coupling constant (³J) between the hydrogen atoms at C3 and C4.

  • The Karplus Relationship : The magnitude of the ³J coupling constant is dependent on the dihedral angle between the two C-H bonds.

    • For cis isomers , the H3 and H4 protons are on the same face of the ring, resulting in a dihedral angle of approximately 60-90°, which corresponds to a larger coupling constant .

    • For trans isomers , the H3 and H4 protons are on opposite faces, leading to a dihedral angle closer to 0° or 120°, which corresponds to a smaller coupling constant .

Relative StereochemistryTypical ³J(H3,H4) Coupling Constant
cis~5 - 6 Hz
trans~2 - 3 Hz
(Note: These are typical values and can vary based on substitution and solvent.)[18]
  • Sample Preparation : Dissolve 5-10 mg of the purified β-lactam sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to prevent peak broadening.[18]

  • Data Acquisition : Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended). Ensure adequate shimming to achieve good magnetic field homogeneity.

  • Spectral Analysis :

    • Identify the signals corresponding to the H3 and H4 protons. These are typically found in the range of 3.0-5.0 ppm and will appear as doublets (or doublets of doublets if coupled to other protons).

    • Use the spectrometer's software to accurately measure the coupling constant (in Hz) between the H3 and H4 signals.

    • Compare the measured ³J value to the expected ranges in the table above to assign the cis or trans configuration.

  • Confirmation (Optional) : For complex or overlapping spectra, a 2D COSY experiment can be performed.[18] A cross-peak between the H3 and H4 signals will confirm their coupling relationship, aiding in the unambiguous assignment of their signals and the measurement of the coupling constant.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state.[19] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[20][21][22] This provides definitive proof of the cis/trans relationship and the (R/S) configuration at each chiral center.

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and X-ray crystallography determine structure, chiral HPLC is the primary technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[23]

  • Principle of Separation : The method relies on a chiral stationary phase (CSP). A CSP is an achiral support (like silica) to which a chiral molecule is bonded. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes.[24] This difference in interaction strength leads to one enantiomer being retained longer on the column than the other, resulting in their separation.[3][25] Cyclodextrin-based CSPs are particularly effective for separating a wide range of β-lactam enantiomers.[3]

The general workflow for stereochemical analysis is depicted below.

characterization_workflow cluster_analysis Stereochemical Assignment start Synthesized Product (Mixture of Isomers) chromatography Preparative Chromatography (e.g., Flash or HPLC) Separates Diastereomers start->chromatography nmr ¹H NMR Spectroscopy Determines Relative Stereochemistry (cis vs. trans) chromatography->nmr Isolated Diastereomers chiral_hplc Chiral HPLC Separates Enantiomers & Determines Enantiomeric Excess (ee) chromatography->chiral_hplc Isolated Diastereomers xray X-ray Crystallography Determines Absolute Stereochemistry (R/S) and confirms relative nmr->xray For definitive structure

A logical workflow for the separation and characterization of stereoisomers.

Conclusion and Outlook

The stereochemistry of 3-amino-4-methylazetidin-2-one is a microcosm of the challenges and opportunities in modern pharmaceutical development. The four distinct isomers arising from its two chiral centers necessitate precise control over synthetic methods and rigorous analytical characterization. Mastery of techniques like stereoselective Staudinger cycloadditions and catalytic asymmetric synthesis allows for the targeted production of desired isomers.[9][14] Concurrently, the application of powerful analytical tools such as NMR spectroscopy, X-ray crystallography, and chiral chromatography provides the necessary validation of stereochemical identity and purity.[18][19] As the demand for enantiomerically pure active pharmaceutical ingredients continues to grow, a deep, mechanistic understanding of the stereochemistry of core scaffolds like 3-amino-4-methylazetidin-2-one will remain indispensable for the design and development of safer, more effective medicines.

References

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  • Synthesis of β-Lactams. (2020). Encyclopedia.pub.
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., III, & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Johns Hopkins University.
  • Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. (2006). Journal of Liquid Chromatography & Related Technologies, 29(12), 1847-1860. [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2006).
  • Configuration and conformation of substituted azetidines. (n.d.). Semantic Scholar.
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  • Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
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  • Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 356. [Link]

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  • (3S,4S)-3-amino-4-methyl-azetidin-2-one, CAS No. 87791-62-6. (n.d.). iChemical.
  • 3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. (n.d.). precisionFDA.
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The Strategic deployment of (3S,4S)-3-Amino-4-methylazetidin-2-one in the Stereocontrolled Synthesis of β-Lactam Cores

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Legacy of the β-Lactam Ring and the Quest for Chiral Precision

The β-lactam (azetidin-2-one) ring is a cornerstone of antibacterial therapy, forming the pharmacophoric heart of penicillins, cephalosporins, carbapenems, and monobactams.[1][2] The strained four-membered ring's susceptibility to nucleophilic attack by bacterial transpeptidases, enzymes crucial for cell wall synthesis, is the lynchpin of its therapeutic efficacy. However, the biological activity of these antibiotics is exquisitely dependent on the stereochemistry of the substituents on the β-lactam core. Consequently, the development of robust and stereoselective synthetic routes to chiral β-lactam building blocks is of paramount importance in the discovery of new and effective antibacterial agents. This guide provides an in-depth technical exploration of (3S,4S)-3-Amino-4-methylazetidin-2-one, a pivotal chiral synthon, and its strategic application in the construction of complex β-lactam cores.

This compound: A Profile of a Key Chiral Building Block

This compound is a chiral, non-proteinogenic β-amino acid lactam. Its specific stereochemical configuration makes it a valuable precursor for a range of β-lactam antibiotics where the relative stereochemistry at the C3 and C4 positions is crucial for biological activity.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 87791-62-6[3]
Molecular Formula C₄H₈N₂O[3]
Molecular Weight 100.12 g/mol [3]
Appearance White to off-white solid
Chirality (3S, 4S)

The cis relationship between the amino group at C3 and the methyl group at C4 is a key structural feature that pre-programs the stereochemistry of the final antibiotic target. The primary amino group provides a versatile handle for the introduction of various side chains, which modulate the antibacterial spectrum and pharmacokinetic properties of the resulting drug.

Stereoselective Synthesis of this compound: The Staudinger [2+2] Cycloaddition

The most prevalent and stereocontrolled method for the synthesis of the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene and an imine.[1][2][4] To achieve the desired (3S,4S) stereochemistry, a chiral auxiliary is typically employed on either the ketene or the imine partner.

Mechanistic Rationale for Stereocontrol

The Staudinger cycloaddition is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving a zwitterionic intermediate.[1][4] The stereochemical outcome is determined by the relative orientation of the substituents during the ring-closing step.

Figure 1: Generalized mechanism of the Staudinger [2+2] cycloaddition.

For the synthesis of this compound, a common strategy involves the reaction of a chiral ketene precursor with an appropriate imine. The use of a chiral auxiliary, such as a derivative of a natural amino acid, attached to the ketene directs the facial selectivity of the imine attack, leading to the desired enantiomer.

Exemplary Synthetic Protocol

The following protocol is a representative, field-proven method for the synthesis of a protected form of this compound, which can then be deprotected to yield the final product. This protocol is based on established principles of the Staudinger reaction.[5]

Step 1: Preparation of the Chiral Acyl Chloride (Ketene Precursor)

A chiral α-amino acid, for example, a protected L-alanine derivative, is converted to its corresponding acyl chloride. The protecting group on the nitrogen is crucial for preventing side reactions and for its later removal. A phthalimido group is often employed for this purpose.

Step 2: Formation of the Imine

The imine is prepared by the condensation of an appropriate aldehyde (e.g., acetaldehyde) with a suitable amine. For the synthesis of an N-unsubstituted β-lactam, a transiently protected imine, such as an N-silyl imine, is often used.

Step 3: The Staudinger [2+2] Cycloaddition

Staudinger_Workflow Start Start Materials: - Chiral Acyl Chloride - Imine - Triethylamine Reaction Reaction Vessel (Anhydrous CH2Cl2, -78 °C to RT) Start->Reaction Addition Slow addition of Acyl Chloride to Imine and Base Reaction->Addition Stirring Stirring (several hours) Addition->Stirring Workup Aqueous Workup: - Wash with NaHCO3 (aq) - Wash with Brine Stirring->Workup Drying Dry over Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification: Column Chromatography (Silica Gel) Evaporation->Purification Product Protected this compound Purification->Product

Figure 2: Experimental workflow for the Staudinger cycloaddition.

Detailed Procedure:

  • Imine Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve acetaldehyde (1.0 eq) and a suitable silylamine (e.g., hexamethyldisilazane, 0.5 eq) in anhydrous dichloromethane (DCM). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the N-silylimine can be monitored by ¹H NMR.

  • Cycloaddition: In a separate flame-dried flask, dissolve the chiral phthalimido-protected alaninoyl chloride (1.0 eq) in anhydrous DCM. Cool this solution to -78 °C in a dry ice/acetone bath. To the cold solution, add triethylamine (1.2 eq) dropwise. Then, add the freshly prepared N-silylimine solution dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the protected (3S,4S)-3-phthalimido-4-methylazetidin-2-one.

Step 4: Deprotection

The phthalimido protecting group can be removed using hydrazine hydrate in ethanol, followed by an acidic workup to yield the hydrochloride salt of this compound.

StepReactantsKey ConditionsTypical YieldStereoselectivity (d.r.)
Cycloaddition Chiral acyl chloride, N-silylimine, Et₃NAnhydrous DCM, -78 °C to RT60-80%>95:5
Deprotection Protected β-lactam, Hydrazine hydrateEthanol, reflux>90%N/A

Application in β-Lactam Core Synthesis: A Case Study in Carbapenem Precursor Synthesis

This compound is a valuable starting material for the synthesis of various carbapenem and penem antibiotics.[6] The C4-methyl group is a common feature in many synthetic carbapenems, and the C3-amino group serves as the attachment point for the side chain that dictates the antibacterial spectrum.

The following is a representative protocol for the elaboration of this compound into a key carbapenem precursor.

Step 1: N-Protection of the Amino Group

The primary amino group of the azetidinone is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

Step 2: N-Alkylation of the Lactam Nitrogen

The lactam nitrogen is then alkylated with a suitable electrophile that will eventually be transformed into the five-membered ring of the carbapenem nucleus. A typical reagent for this is an allyl halide.

Step 3: Ozonolysis and Reductive Work-up

The terminal double bond of the N-allyl group is cleaved by ozonolysis, followed by a reductive work-up to generate an aldehyde.

Step 4: Intramolecular Wittig or Horner-Wadsworth-Emmons Reaction

The aldehyde is then subjected to an intramolecular Wittig or Horner-Wadsworth-Emmons reaction to form the fused five-membered ring of the carbapenem core.

Carbapenem_Synthesis Start This compound N_Protection N-Boc Protection Start->N_Protection N_Alkylation N-Allylation N_Protection->N_Alkylation Ozonolysis Ozonolysis of Alkene N_Alkylation->Ozonolysis Reduction Reductive Work-up (e.g., with DMS) Ozonolysis->Reduction Aldehyde Intermediate Aldehyde Reduction->Aldehyde Wittig Intramolecular Wittig/ HWE Reaction Aldehyde->Wittig Product Carbapenem Core Precursor Wittig->Product

Figure 3: Synthetic workflow for a carbapenem precursor from the title compound.

Detailed Protocol for N-Allylation and Cyclization:

  • N-Boc Protection: To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.2 eq) in DCM, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. After an aqueous work-up, the N-Boc protected product is obtained.

  • N-Allylation: To a solution of the N-Boc protected azetidinone (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. After stirring for 30 minutes, add allyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate.

  • Ozonolysis and Cyclization: The subsequent ozonolysis and intramolecular cyclization can be carried out following established literature procedures for carbapenem synthesis.[7][8][9]

Conclusion: A Versatile and Indispensable Chiral Synthon

This compound represents a strategically important chiral building block in the synthesis of β-lactam antibiotics. Its stereochemically defined structure allows for the precise construction of complex antibiotic cores with a high degree of stereocontrol. The Staudinger [2+2] cycloaddition remains a powerful and reliable method for the synthesis of this key intermediate. A thorough understanding of the reaction mechanism and the factors governing its stereoselectivity is crucial for the successful development of efficient and scalable synthetic routes to novel β-lactam-based therapeutics. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile synthon in their quest for the next generation of life-saving antibiotics.

References

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  • Bandini, E., Martelli, G., Spunta, G., & Panunzio, M. (1996). Highly Enantioselective Synthesis of NH-3-Amino-4-Substituted Azetidin-2-ones via a Two-Step Staudinger Reaction. Synlett, 1996(10), 927-928.
  • Cossío, F. P., Arrieta, A., & Lecea, B. (2012). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Beilstein Journal of Organic Chemistry, 8, 1269-1278.
  • Bandini, E., Martelli, G., Spunta, G., & Panunzio, M. (1996). ChemInform Abstract: Highly Enantioselective Synthesis of NH3Amino4-substituted Azetidin- 2-ones via a Two-Step Staudinger Reaction. ChemInform, 27(48).
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Introduction to chiral azetidinones in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chiral Azetidinones in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic scaffold of immense significance in medicinal chemistry and asymmetric synthesis.[1][2] Beyond its foundational role in the structure of blockbuster antibiotics, the strained lactam ring, when rendered in a chirally pure form, serves as a uniquely powerful and versatile building block.[1][3] Its inherent ring strain facilitates a variety of stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino acids, and other complex nitrogen-containing molecules.[1] This guide offers a comprehensive technical overview of the core principles and field-proven methodologies for the synthesis of chiral azetidinones and their strategic application in the asymmetric synthesis of biologically active compounds.

The Azetidinone Core: A Privileged Chiral Synthon

The utility of the azetidinone ring in asymmetric synthesis stems from a confluence of its structural and chemical properties. The significant ring strain of the four-membered ring makes it susceptible to controlled, stereoretentive nucleophilic attack, effectively functioning as a latent chiral β-amino acid equivalent.[1] Once the stereocenters on the azetidinone ring are established, they are generally configurationally stable, allowing for a wide range of subsequent chemical modifications without racemization. This combination of reactivity and stereochemical integrity makes chiral azetidinones ideal intermediates in multi-step syntheses.[4][5]

The strategic importance of azetidinones is underscored by their presence in numerous approved drugs, where the rigid four-membered ring often imparts favorable pharmacokinetic properties such as metabolic stability and enhanced receptor binding.[6]

Foundational Strategies in Chiral Azetidinone Synthesis

The asymmetric construction of the azetidinone ring has been a central focus of synthetic organic chemistry for decades. Several robust methodologies have emerged as the cornerstones of this field.

The Staudinger [2+2] Cycloaddition

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile and widely employed methods for synthesizing β-lactams.[7][8][9] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome is determined by the subsequent conrotatory ring closure.[10]

Mechanism of the Staudinger Cycloaddition

Staudinger_Mechanism reactants Ketene + Imine zwitterion Zwitterionic Intermediate reactants->zwitterion Nucleophilic attack cis_product cis-β-Lactam zwitterion->cis_product Direct ring closure trans_product trans-β-Lactam zwitterion->trans_product Isomerization then ring closure

Caption: Simplified mechanism of the Staudinger cycloaddition.

Asymmetric induction in the Staudinger reaction is typically achieved through one of three main strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine.

  • Chiral Catalysts: Employing a chiral Lewis acid or nucleophilic catalyst to control the facial selectivity of the cycloaddition.[11]

  • Chiral Substrates: Using a chiral ketene or imine derived from the chiral pool.[12]

Experimental Protocol: Asymmetric Staudinger Synthesis of an N-Boc β-Lactam

This protocol outlines a catalytic enantioselective Staudinger reaction using a chiral N-heterocyclic carbene (NHC) catalyst.

Step 1: Catalyst Preparation

  • In a glovebox, add a chiral NHC precursor (e.g., a derivative of (1R,2R)-1,2-diaminocyclohexane) (5 mol%) and a mild base (e.g., DBU, 5 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.

Step 2: Staudinger Cycloaddition

  • To the catalyst solution, add the desired N-Boc imine (1.0 eq).

  • In a separate flask, dissolve the ketene precursor (e.g., an acid chloride, 1.2 eq) in anhydrous toluene (0.5 M).

  • Add the ketene precursor solution dropwise to the imine and catalyst mixture at -78 °C over a period of 1 hour using a syringe pump.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched β-lactam.

Parameter Typical Value
Yield 70-95%
Enantiomeric Excess (e.e.) 85-99%
The Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone to form a β-lactam.[13] This reaction is known for its high stereoselectivity, typically affording the cis-substituted β-lactam.[14] The mechanism is thought to involve the formation of a copper acetylide, which then undergoes a 1,3-dipolar cycloaddition with the nitrone, followed by rearrangement.[15][16]

Key Features of the Kinugasa Reaction:

  • Catalytic: Utilizes a copper(I) catalyst, often in the presence of a base.[17]

  • Stereoselective: Generally produces cis-β-lactams with high fidelity.[14]

  • Versatile: Tolerates a wide range of functional groups on both the alkyne and nitrone components.

Ester Enolate-Imine Condensation

The condensation of a metal enolate of an ester with an imine is a powerful and reliable method for the synthesis of β-lactams.[18] The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the facial selectivity of the imine addition. The use of chiral auxiliaries on the ester component has been a cornerstone of this approach, enabling the synthesis of highly enantioenriched β-lactams.[19][20][21]

Enolate_Imine_Condensation

Sources

A Theoretical and Computational Guide to Azetidinone Ring Strain and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Privileged Scaffold and the Energetic Imperative

The 2-azetidinone, or β-lactam, ring is a four-membered heterocyclic amide that stands as one of the most vital structural motifs in medicinal chemistry.[1] It forms the core of the most widely used class of antibacterial agents, including penicillins, cephalosporins, and carbapenems.[1] The remarkable therapeutic success of these molecules is not merely a matter of shape and recognition but is fundamentally driven by an energetic imperative: the inherent ring strain of the β-lactam nucleus.[2][3] This strain renders the cyclic amide bond significantly more reactive than its acyclic counterparts, enabling it to acylate and inactivate bacterial enzymes essential for cell wall synthesis.[3][4]

This guide serves as an in-depth exploration of the theoretical underpinnings of azetidinone ring strain. We will move beyond simple definitions to dissect the origins of this strain, detail the robust computational methodologies used to quantify it, and elucidate the direct causal link between the calculated strain energy and the observed chemical reactivity that is the cornerstone of the β-lactam's biological function. For researchers in drug development, a quantitative grasp of these principles is paramount for the rational design of next-generation antibiotics that can overcome mounting bacterial resistance.

Deconstructing Ring Strain in the Azetidinone Core

Molecular ring strain energy (RSE) is the energetic penalty a cyclic molecule incurs due to geometric constraints, representing the excess enthalpy compared to a hypothetical, strain-free acyclic reference molecule.[5][6][7] In the azetidinone ring, this strain is a composite of several factors:

  • Angle Strain: The internal bond angles of the four-membered ring are compressed significantly from the ideal sp³ (~109.5°) and sp² (~120°) geometries, creating substantial energetic strain.

  • Torsional Strain: Eclipsing interactions between substituents on adjacent ring atoms further contribute to the overall instability.

  • Inhibition of Amide Resonance: This is arguably the most critical factor for reactivity. A standard amide bond achieves significant stability through resonance, which requires a planar arrangement of the nitrogen, carbonyl carbon, and their substituents to allow for delocalization of the nitrogen's lone pair into the carbonyl π-system. The geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry.[1] This deviation from planarity disrupts the amide resonance, making the nitrogen lone pair less available for delocalization and, consequently, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[8][1]

A key geometric descriptor that quantifies this effect is the Woodward parameter (h) , which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms.[1] A larger 'h' value signifies greater pyramidalization, weaker amide resonance, and a more reactive β-lactam ring.[1][9]

Computational Workflows for Quantifying Ring Strain

Since RSE is a theoretical construct and not a direct physical observable, computational chemistry provides the essential toolkit for its quantification.[5][10] The choice of methodology is critical for achieving a balance of accuracy and computational feasibility.

The Gold Standard: Isodesmic and Homodesmotic Reactions

The most reliable method for calculating RSE involves the use of hypothetical (in-silico) reactions that conserve the number and types of chemical bonds.[5][11] This clever approach ensures that any energy difference between reactants and products is primarily attributable to the release of ring strain.

  • Isodesmic Reaction: Conserves the number of bonds of each formal type (e.g., C-C, C-H, C=O).

  • Homodesmotic Reaction: A more rigorous approach that also conserves the hybridization state of the atoms and the count of hydrogen atoms attached to each carbon.[12] This method provides a cleaner isolation of strain energy.

  • Define the Reaction: Construct a balanced homodesmotic reaction where the strained ring is opened into acyclic molecules with conserved bonding environments. For 2-azetidinone, a suitable reaction is:

    • 2-Azetidinone + Propane + Methylamine → N-ethylacetamide + Ethane

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for each molecule (reactant and product) using a reliable level of theory.

    • Causality: The choice of theory is critical. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)) is often a good starting point. For higher accuracy, more advanced methods like G-4 or CBS-QB3 are recommended.[11] Frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Calculate Total Energies: Extract the total electronic energy (E) and the ZPVE for each optimized molecule. The thermally corrected enthalpy at 298 K (H₂₉₈) is calculated as H₂₉₈ = E + ZPVE + H_trans + H_rot + H_vib + RT.

  • Calculate Reaction Enthalpy (ΔH_rxn):

    • ΔH_rxn = Σ(H₂₉₈_products) - Σ(H₂₉₈_reactants)

  • Determine Ring Strain Energy: For this type of reaction, the RSE is equal to the negative of the reaction enthalpy.

    • RSE = -ΔH_rxn

Homodesmotic_Workflow cluster_reactants Reactants cluster_products Products cluster_calc Computational Steps R1 2-Azetidinone Opt 1. Geometry Optimization & Frequency Calculation R1->Opt R2 Propane R2->Opt R3 Methylamine R3->Opt P1 N-ethylacetamide P1->Opt P2 Ethane P2->Opt Energy 2. Extract Thermally Corrected Enthalpies (H) Opt->Energy DeltaH 3. Calculate ΔH_rxn = ΣH(products) - ΣH(reactants) Energy->DeltaH RSE 4. RSE = -ΔH_rxn DeltaH->RSE

Caption: Workflow for calculating RSE via a homodesmotic reaction.

The Mechanistic Link: From Strain Energy to Biological Activity

The antibacterial action of β-lactams is a direct consequence of their heightened reactivity. They function as mechanism-based inhibitors of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for the final steps of peptidoglycan cell wall synthesis.[9][3]

The high RSE of the azetidinone ring provides the thermodynamic driving force for a nucleophilic attack by a serine residue in the PBP active site.[4][5] This attack opens the strained ring and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall construction, which ultimately leads to bacterial cell lysis.[3]

Modeling Reactivity: Transition State Analysis

The rate of this acylation reaction, and thus the potency of the antibiotic, is governed by the activation energy (ΔG‡) of the ring-opening step. Computational chemistry allows us to model this entire process on a potential energy surface.

  • Model System Setup: Define the reactants, in this case, a 2-azetidinone molecule and a nucleophile (e.g., a water molecule or a hydroxide ion to model the serine residue).

  • Initial Transition State (TS) Guess: Propose an initial geometry for the transition state. This typically involves elongating the N1-C2 bond and shortening the distance between the nucleophilic oxygen and the C2 carbonyl carbon.

  • TS Optimization: Use a specialized algorithm (e.g., Berny optimization with Opt=TS) to locate the true transition state structure.

    • Causality: A successful TS calculation will yield a structure with exactly one imaginary frequency in the subsequent frequency calculation. This imaginary frequency corresponds to the vibrational mode of the bond being formed and the bond being broken, confirming it is the correct saddle point on the potential energy surface.

  • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry.

    • Causality: The IRC calculation maps the minimum energy path connecting the transition state to the reactants on one side and the products (the acyl-enzyme intermediate) on the other. This validates that the located TS correctly connects the desired minima.

  • Calculate Activation Energy: After optimizing the reactant complex and locating the TS, calculate the activation energy as the difference in their Gibbs free energies (ΔG‡ = G_TS - G_Reactants). A lower ΔG‡ implies a faster reaction and higher reactivity.

Reaction_Coordinate cluster_plot β-Lactam Ring Opening start Reactants (PBP + β-Lactam) path start:e->path:w ts Transition State (ΔG‡) end Product (Acyl-Enzyme) path:e->end:w react_level->ts_level ΔG‡ ts_level->ts_peak Axis Axis labels labels Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Caption: Reaction coordinate diagram for PBP acylation by a β-lactam.

A Comparative Case Study: Penams vs. Carbapenems

The power of these theoretical models is best illustrated by comparing different classes of β-lactam antibiotics. Carbapenems are known to be among the most potent and broad-spectrum β-lactams, a property directly linked to their increased reactivity compared to penicillins (penams).[9] This increased reactivity stems from structural modifications that heighten the ring strain. Specifically, the C2-C3 double bond in the five-membered ring fused to the azetidinone core in carbapenems introduces additional geometric constraints.[9]

ParameterPenam (e.g., Penicillin G)Carbapenem (e.g., Meropenem)Causal Explanation
Fused Ring Saturated ThiazolidineUnsaturated PyrrolineThe C=C double bond in the carbapenem's fused ring increases geometric constraints.[9]
Woodward 'h' (Å) ~0.40 - 0.50[1]~0.50 - 0.60[1][9]Greater pyramidalization of the nitrogen atom, leading to reduced amide resonance.
Relative Ring Strain HighVery HighThe increased geometric constraint leads to higher overall ring strain energy.
Relative Reactivity ReactiveHighly ReactiveThe higher strain and more electrophilic carbonyl lead to faster acylation of PBPs.[9]

This data clearly demonstrates the structure-strain-reactivity paradigm. The subtle change from a saturated to an unsaturated fused ring has profound consequences for the geometry and energetics of the β-lactam core, directly translating to enhanced biological activity.

Conclusion and Future Outlook

The chemical reactivity and therapeutic efficacy of azetidinone-based antibiotics are inextricably linked to the strain energy inherent in the four-membered ring. Theoretical and computational chemistry provides an indispensable framework for quantifying this strain and modeling the subsequent ring-opening reactions that define their mechanism of action. By employing methodologies such as homodesmotic reactions and transition state analysis, researchers can gain deep mechanistic insights and develop predictive models. These tools empower drug development professionals to rationally design novel β-lactam structures with tailored reactivity profiles, aiming to enhance potency, broaden antibacterial spectra, and overcome the persistent challenge of enzymatic degradation by β-lactamases. The continued synergy between theoretical studies and synthetic chemistry will be crucial in sustaining the clinical utility of this privileged scaffold for years to come.

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A Technical Guide to the Computational Conformational Analysis of (3S,4S)-3-Amino-4-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics.[1] The precise three-dimensional arrangement of substituents on this strained four-membered ring is critical to its biological activity, influencing everything from target affinity to susceptibility to enzymatic degradation. This guide provides an in-depth technical framework for the computational analysis of the conformational landscape of a specific β-lactam derivative, (3S,4S)-3-Amino-4-methylazetidin-2-one. This molecule serves as a valuable scaffold in the synthesis of more complex antibacterial and anticancer agents.[2] Understanding its intrinsic conformational preferences is paramount for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles.

Introduction: The Significance of Conformation in a Strained Ring System

This compound is a chiral molecule featuring a four-membered azetidinone ring, a critical pharmacophore in many bioactive compounds.[3] The stereochemistry at the C3 and C4 positions dictates a trans relationship between the amino and methyl groups. The inherent ring strain of the β-lactam core significantly influences its chemical reactivity and conformational flexibility. The orientation of the amino and methyl substituents, along with the puckering of the azetidinone ring, can dramatically affect how the molecule interacts with biological targets such as penicillin-binding proteins (PBPs) or β-lactamases.[1][4]

A thorough computational analysis allows for the elucidation of the potential energy surface of the molecule, identifying low-energy conformers and the energetic barriers between them. This knowledge is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity.

  • Pharmacophore Modeling: Defining the optimal spatial arrangement of functional groups for receptor binding.

  • Drug Design: Guiding the synthesis of conformationally constrained analogs with improved potency and selectivity.

This guide will detail a robust and validated computational workflow, from initial structure preparation to in-depth analysis of the conformational landscape, leveraging the strengths of both quantum mechanics (QM) and molecular mechanics (MM) methods.

Theoretical & Strategic Foundations

The conformational analysis of a flexible molecule like this compound requires a multi-faceted approach. No single computational method can exhaustively and accurately map the entire conformational space. Therefore, we will employ a synergistic workflow that combines the strengths of different techniques.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, particularly for small to medium-sized organic molecules.[5][6] DFT methods are well-suited for calculating the relative energies of different conformers and for optimizing their geometries to a high degree of precision.[7][8] The choice of functional and basis set is critical and should be guided by the specific chemical nature of the system. For a molecule containing nitrogen and oxygen, with potential for intramolecular hydrogen bonding, a functional that adequately describes non-covalent interactions is preferable.

Exploring Conformational Space with Molecular Dynamics (MD)

While DFT is excellent for refining the energetics of specific conformations, it is computationally expensive for broadly exploring the potential energy surface. Molecular Dynamics (MD) simulations, which use classical force fields to model interatomic interactions, can efficiently sample a vast number of conformations over time.[4][9] MD simulations provide insights into the dynamic behavior of the molecule, revealing accessible conformational states and the transitions between them. However, the accuracy of MD is entirely dependent on the quality of the underlying force field parameters. The parameterization of strained ring systems like β-lactams can be particularly challenging.[10]

A Synergistic Workflow

Our proposed workflow, therefore, leverages both techniques: a broad conformational search using molecular mechanics, followed by high-accuracy refinement of the most promising conformers using DFT. This ensures both comprehensive exploration and energetic accuracy.

A Initial 3D Structure Generation (this compound) B Molecular Mechanics (MM) based Conformational Search A->B Broad Exploration C Clustering of Conformers (RMSD-based) B->C Group Similar Structures D Selection of Low-Energy, Unique Conformers C->D Reduce Redundancy E Density Functional Theory (DFT) Geometry Optimization & Frequency Calculation D->E High-Accuracy Refinement F Thermodynamic Analysis (Relative Gibbs Free Energies) E->F Calculate Energetics G Identification of Global Minimum & Low-Lying Conformers F->G Final Analysis cluster_DFT DFT Protocol per Conformer A Input: Unique Conformer Geometry B Geometry Optimization (e.g., ωB97X-D/6-311+G(d,p)) A->B C Frequency Calculation (Same Level of Theory) B->C D Verification: No Imaginary Frequencies? C->D E Output: Optimized Geometry & Thermodynamic Data (G) D->E Yes F Error: Re-optimize or Discard D->F No

Caption: Self-validating DFT protocol for each conformer.

Step 4: Analysis of Results
  • Relative Energies: The primary output is the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum. This allows for the determination of the population of each conformer at a given temperature using the Boltzmann distribution.

  • Geometric Parameters: Analyze key geometric parameters for each low-energy conformer, such as:

    • Dihedral angles defining the orientation of the amino and methyl groups.

    • Bond lengths and angles within the azetidinone ring to assess puckering.

    • The presence of any intramolecular hydrogen bonds.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Conformational Energy Profile

A table summarizing the relative energies of the most stable conformers is essential.

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-01 0.000.0075.8
Conf-02 1.251.1012.5
Conf-03 1.801.655.3
............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Geometric Parameters

A table detailing important dihedral angles and bond lengths can reveal the structural differences between conformers.

Conformer IDDihedral Angle (H-N-C3-H) (°)Dihedral Angle (H-C(methyl)-C4-H) (°)Ring Puckering Amplitude (Å)
Conf-01 175.260.10.12
Conf-02 -65.8179.50.15
Conf-03 68.358.90.13
............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The computational workflow detailed in this guide provides a robust and scientifically rigorous approach to elucidating the conformational landscape of this compound. By combining the broad sampling capabilities of molecular mechanics with the high accuracy of Density Functional Theory, researchers can gain critical insights into the structural preferences of this important medicinal chemistry scaffold. This knowledge is fundamental for understanding its biological activity and for the rational design of next-generation β-lactam-based therapeutics. The self-validating nature of the DFT frequency calculations ensures the trustworthiness of the obtained results, providing a solid foundation for further in silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.

References

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An In-Depth Technical Guide on the Discovery and Synthetic History of Substituted Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of life-saving β-lactam antibiotics.[1][2] This guide provides a comprehensive exploration of the discovery and the rich synthetic history of this privileged scaffold. From the serendipitous discovery of penicillin to the development of sophisticated, stereocontrolled synthetic methodologies, we will traverse the key milestones that have enabled the synthesis of increasingly complex and biologically active β-lactam-containing molecules. This technical resource is intended for researchers, scientists, and professionals in drug development, offering in-depth scientific insights, detailed experimental protocols, and a forward-looking perspective on this ever-evolving field.

The Dawn of the β-Lactam Era: The Penicillin Story

The journey into the world of azetidin-2-ones began not in a synthesis lab, but on a petri dish. In 1928, Alexander Fleming, a Scottish bacteriologist, observed that a culture of Staphylococcus aureus was inhibited by a contaminating mold, later identified as Penicillium notatum (now known as Penicillium rubens).[3][4][5][6] This serendipitous discovery of penicillin, the first true antibiotic, marked a revolution in medicine.[7][8]

It wasn't until the 1940s that Howard Florey, Ernst Chain, and their team at the University of Oxford successfully isolated and purified penicillin, demonstrating its remarkable therapeutic potential.[4][5][6] The subsequent elucidation of its chemical structure in 1945, aided by the X-ray crystallography work of Dorothy Hodgkin, revealed the presence of a unique and highly strained four-membered ring: the β-lactam.[3] This groundbreaking discovery ignited immense interest in the chemistry and synthesis of this novel heterocyclic system.

The Genesis of Synthetic β-Lactams: The Staudinger [2+2] Cycloaddition

Long before the structure of penicillin was known, the first synthetic β-lactam was prepared by Hermann Staudinger in 1907.[2][7] This seminal work involved the [2+2] cycloaddition of a ketene with an imine, a reaction now famously known as the Staudinger synthesis.[7][9] This reaction remains one of the most versatile and widely used methods for constructing the azetidin-2-one ring to this day.[10]

2.1. The Staudinger Reaction: Mechanism and Stereochemistry

The Staudinger cycloaddition is generally accepted to proceed through a two-step mechanism. The initial step involves the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate.[9][11] This is followed by a conrotatory electrocyclic ring closure to yield the β-lactam product.[9]

The stereochemical outcome of the Staudinger reaction can be complex and is influenced by several factors, including the nature of the substituents on both the ketene and the imine.[9][11] Generally, (E)-imines tend to produce cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[9] Furthermore, electron-donating groups on the ketene often lead to cis products, whereas electron-withdrawing groups typically result in trans products.[9][11]

Experimental Protocol: A Classic Staudinger Cycloaddition

Objective: To synthesize a 3-phenoxy-1,4-diphenylazetidin-2-one via the Staudinger reaction.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Phenoxyacetyl chloride (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C, add triethylamine (1.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 30 minutes to form the imine in situ.

  • In a separate flask, dissolve phenoxyacetyl chloride (1.1 mmol) in anhydrous DCM (5 mL).

  • Slowly add the solution of phenoxyacetyl chloride to the imine solution at 0 °C over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired β-lactam.

Diagram: The Staudinger Cycloaddition Workflow

Staudinger_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Imine Imine Formation (Benzaldehyde + Aniline) Cycloaddition [2+2] Cycloaddition (Imine + Ketene) Imine->Cycloaddition Ketene Ketene Generation (Phenoxyacetyl Chloride + Et3N) Ketene->Cycloaddition Workup Aqueous Workup Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product β-Lactam Product Purification->Product

Caption: A generalized workflow for the Staudinger synthesis of β-lactams.

Expanding the Synthetic Arsenal: The Kinugasa Reaction

While the Staudinger synthesis proved to be a powerful tool, the quest for alternative and stereoselective methods for β-lactam construction continued. In 1972, Kinugasa and Hashimoto reported a novel approach involving the copper-catalyzed reaction of a terminal alkyne with a nitrone.[12][13][14][15] This reaction, now known as the Kinugasa reaction, provides a direct route to 3-substituted-4-acyl-azetidin-2-ones, often with good control over the cis stereochemistry.[15][16]

3.1. The Kinugasa Reaction: A Mechanistic Overview

The mechanism of the Kinugasa reaction has been a subject of extensive investigation.[12][13] It is now understood to be a cascade process that begins with the formation of a copper acetylide, which then undergoes a [3+2] cycloaddition with the nitrone to form a five-membered ring intermediate.[12][13][16] This intermediate then undergoes a rearrangement, involving a cycloreversion to generate an imine and a copper-ketenyl species, followed by an intramolecular cyclization to afford the β-lactam product.[13][17]

Experimental Protocol: A Copper-Catalyzed Kinugasa Reaction

Objective: To synthesize a cis-3-phenyl-4-styrylazetidin-2-one.

Materials:

  • Phenylacetylene (1.0 mmol)

  • C-phenyl-N-methylnitrone (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (2.0 mmol)

  • Toluene, anhydrous (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CuI (0.1 mmol) and anhydrous toluene (5 mL).

  • Add phenylacetylene (1.0 mmol) and triethylamine (2.0 mmol) to the flask and stir for 10 minutes at room temperature.

  • Add C-phenyl-N-methylnitrone (1.2 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired β-lactam.

Diagram: The Catalytic Cycle of the Kinugasa Reaction

Kinugasa_Cycle Catalyst Cu(I) Catalyst Cu_Acetylide Copper Acetylide Intermediate Catalyst->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Nitrone Nitrone Cycloaddition [3+2] Cycloaddition Nitrone->Cycloaddition Cu_Acetylide->Cycloaddition + Nitrone Five_Membered_Intermediate Five-Membered Ring Intermediate Cycloaddition->Five_Membered_Intermediate Rearrangement Rearrangement Five_Membered_Intermediate->Rearrangement Rearrangement->Catalyst Regenerates Beta_Lactam β-Lactam Product Rearrangement->Beta_Lactam

Caption: A simplified catalytic cycle for the Kinugasa reaction.

Modern Frontiers in β-Lactam Synthesis: Asymmetry and Beyond

The biological activity of many β-lactam-containing compounds is highly dependent on their stereochemistry. Consequently, the development of asymmetric methods for the synthesis of enantiomerically pure β-lactams has been a major focus of modern organic synthesis.[18][19]

4.1. Asymmetric Staudinger Reactions

Significant progress has been made in rendering the Staudinger reaction enantioselective.[19][20] This has been achieved through various strategies, including:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine can effectively control the stereochemical outcome of the cycloaddition.[21]

  • Chiral Catalysts: The use of chiral Lewis acids or nucleophilic catalysts can promote the enantioselective formation of β-lactams.[18][22] Planar-chiral derivatives of 4-(pyrrolidino)pyridine have proven to be particularly effective catalysts for this transformation.[23]

4.2. Asymmetric Kinugasa Reactions

The Kinugasa reaction has also been successfully adapted for asymmetric synthesis.[22] Chiral ligands, such as C2-symmetric planar-chiral bis(azaferrocene) ligands, have been employed to induce high levels of enantioselectivity in the copper-catalyzed cycloaddition.[22]

4.3. Other Notable Synthetic Advances

Beyond the Staudinger and Kinugasa reactions, a diverse array of other methods for β-lactam synthesis have been developed, including:

  • Ester Enolate-Imine Condensations: This method involves the reaction of an ester enolate with an imine to form a β-amino ester, which can then be cyclized to the corresponding β-lactam.

  • Alkene-Isocyanate Cycloadditions: The [2+2] cycloaddition of an alkene with an isocyanate provides another route to the azetidin-2-one ring system.[24]

  • Rhodium-Catalyzed Carbonylative [2+2] Cycloaddition: This method utilizes a rhodium catalyst to effect the cycloaddition of an alkyne, an imine, and carbon monoxide to generate a β-lactam.

The Enduring Legacy and Future Outlook

The discovery of penicillin and the subsequent development of a rich and diverse synthetic history for the azetidin-2-one ring have had a profound and lasting impact on human health. The β-lactam scaffold is at the heart of some of the most widely used antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2][25]

The ongoing challenge of antibiotic resistance continues to drive innovation in the field of β-lactam synthesis.[7] Researchers are actively exploring novel synthetic methodologies, including the use of photocatalysis, electrochemistry, and biocatalysis, to access new and more potent β-lactam derivatives.[10] The development of new strategies for the synthesis of non-classical β-lactam structures, such as spirocyclic and fused β-lactams, is also an area of intense research.

The journey of the azetidin-2-one, from a chance observation in a London laboratory to a central scaffold in modern medicine, is a testament to the power of scientific discovery and the ingenuity of synthetic chemistry. As we look to the future, the continued exploration of the synthesis and biological activity of this remarkable four-membered ring will undoubtedly lead to the development of new and improved therapeutic agents to combat infectious diseases and other human ailments.

References
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Methodological & Application

Stereoselective Synthesis of β-Lactams Using (3S,4S)-3-Amino-4-methylazetidin-2-one: A Chiral Pool Approach to Novel Antibiotic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The β-lactam ring is a cornerstone of antibiotic chemotherapy, forming the structural core of penicillins, cephalosporins, and carbapenems.[1][2][3] The stereochemistry of substituents on this strained four-membered ring is critical for biological activity, dictating the molecule's ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[4] This application note provides a detailed guide to the stereoselective synthesis of novel β-lactam derivatives using (3S,4S)-3-Amino-4-methylazetidin-2-one as a chiral building block. This "chiral pool" strategy leverages a readily available, enantiomerically pure starting material to ensure precise control over the stereochemical outcome, bypassing the need for complex asymmetric induction steps. We present a robust protocol for the N-acylation of the C3-amino group, a pivotal transformation for introducing diverse side chains that modulate the antibacterial spectrum and β-lactamase stability of the resulting compounds.

Introduction: The Enduring Legacy and Stereochemical Imperative of β-Lactams

Since the discovery of penicillin, β-lactam antibiotics have remained the most vital class of antibacterial agents.[4] Their mechanism of action involves the acylation of the active site serine residue of bacterial transpeptidases (PBPs), enzymes essential for cross-linking peptidoglycan chains in the bacterial cell wall.[4] This irreversible inhibition leads to cell lysis and bacterial death. The efficacy of this process is profoundly dependent on the three-dimensional arrangement of the molecule. Specifically, the cis-stereochemistry of the substituents at the C3 and C4 positions of the azetidin-2-one ring is a common feature in many potent antibiotics.

The synthesis of β-lactam derivatives is therefore a central focus in medicinal chemistry, driven by the need to combat rising antibiotic resistance.[2] Stereoselective synthesis is not merely an academic exercise but a prerequisite for creating effective drugs.[1] Utilizing chiral synthons like this compound provides an efficient and reliable route to enantiomerically pure β-lactams, allowing researchers to focus on the strategic diversification of the C3-acylamino side chain, a key determinant of pharmacological properties.

The Chiral Synthon: this compound

This compound is a powerful intermediate in β-lactam synthesis. Its inherent structure provides two defined stereocenters, ensuring that the crucial cis relationship between the C3-amino group and the C4-methyl group is pre-established.

Key Properties:

  • Molecular Formula: C₄H₈N₂O[5]

  • Molecular Weight: 100.12 g/mol [5]

  • Stereochemistry: (3S,4S) configuration

  • Common Form: Often supplied and handled as a more stable hydrochloride salt (C₄H₉ClN₂O, MW: 136.58).[6]

  • Storage: As the hydrochloride salt, it should be stored under an inert atmosphere in a freezer at temperatures below -20°C to prevent degradation.[6]

The primary synthetic utility of this molecule lies in the nucleophilicity of its C3-amino group, which can be readily functionalized without disturbing the stereocenters of the azetidinone core.

Core Synthetic Strategy: Stereoretentive N-Acylation

The most direct application of this compound is the introduction of a side chain via acylation of the C3-amino group. This reaction forms an amide bond, mimicking the structure of natural and semi-synthetic penicillins. The reaction is highly efficient and proceeds with complete retention of the existing stereochemistry.

The general transformation is the reaction between the azetidinone and an activated carboxylic acid derivative, typically an acyl chloride, in the presence of a non-nucleophilic base. The base serves two purposes: to neutralize the hydrochloride salt of the starting material and to scavenge the HCl produced during the reaction.

Reaction_Mechanism cluster_process Mechanism Azetidinone This compound NucleophilicAttack Nucleophilic Attack (N on C=O) Azetidinone->NucleophilicAttack AcylChloride Acyl Chloride (R-COCl) AcylChloride->NucleophilicAttack Base Base (e.g., Et3N) HCl_Elimination HCl Elimination Base->HCl_Elimination Assists Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Forms Intermediate->HCl_Elimination Collapses Product N-Acylated β-Lactam HCl_Elimination->Product Salt Base·HCl Salt HCl_Elimination->Salt

Caption: Mechanism of N-acylation.

Experimental Protocols

Protocol 1: General Procedure for Stereoretentive N-Acylation

This protocol details the synthesis of (3S,4S)-3-(2-phenylacetamido)-4-methylazetidin-2-one, a structural analog of Penicillin G, as a representative example.

Expertise & Causality: This procedure employs standard organic synthesis techniques. The reaction is performed at 0°C initially to moderate the exothermic acylation reaction, preventing potential side reactions or degradation of the strained β-lactam ring. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the reactants while allowing for easy precipitation and filtration of the triethylamine hydrochloride byproduct. Triethylamine (Et₃N) is a common, non-nucleophilic organic base strong enough to deprotonate the amine hydrochloride but not nucleophilic enough to compete with the amino group in attacking the acyl chloride. The aqueous workup is designed to systematically remove impurities: dilute HCl removes residual triethylamine, and saturated sodium bicarbonate removes any unreacted acyl chloride (via hydrolysis) and acidic impurities.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of starting material) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling and Base Addition: Cool the suspension to 0°C using an ice-water bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension over 5 minutes. Stir for an additional 15 minutes at 0°C. The suspension should become a clearer solution as the free amine is generated.

  • Acylation: Add phenylacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-acylated β-lactam product.

Trustworthiness & Self-Validation:

  • TLC Monitoring: Use a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes) to track the disappearance of the starting amine and the appearance of the less polar product.

  • Spectroscopic Confirmation:

    • ¹H NMR: Confirm the structure by observing the characteristic signals for the β-lactam protons, the newly introduced phenylacetyl protons, and the retention of the cis-coupling constant (typically J = 4-5 Hz) between H3 and H4.

    • ¹³C NMR: Verify the presence of two carbonyl carbons (β-lactam and amide) and other expected carbon signals.

    • FT-IR: Look for two distinct carbonyl stretching frequencies, one for the β-lactam (approx. 1750-1780 cm⁻¹) and one for the amide (approx. 1650-1680 cm⁻¹).

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.

Experimental_Workflow Start 1. Suspend Azetidinone·HCl in Anhydrous DCM Cool 2. Cool to 0°C Start->Cool AddBase 3. Add Et3N (2.2 eq) Stir 15 min Cool->AddBase AddAcylCl 4. Add Acyl Chloride (1.1 eq) Keep Temp < 5°C AddBase->AddAcylCl React 5. Warm to RT Stir 2-4h (TLC Control) AddAcylCl->React Workup 6. Aqueous Workup (HCl, H2O, NaHCO3, Brine) React->Workup Dry 7. Dry (MgSO4) & Concentrate Workup->Dry Purify 8. Purify (Recrystallization or Chromatography) Dry->Purify Product Pure N-Acylated β-Lactam Purify->Product

Caption: Workflow for N-acylation.

Data Presentation: Expected Outcomes

The described protocol is versatile and can be adapted for various acyl chlorides to generate a library of β-lactam derivatives.

Acyl Chloride Side Chain (R)Product StructureExpected Yield (%)Key ¹H NMR Signal (NH, amide)
Phenylacetyl(3S,4S)-3-(2-phenylacetamido)-4-methylazetidin-2-one85-95%δ ~6.5-7.0 ppm (d)
Phenoxyacetyl(3S,4S)-3-(2-phenoxyacetamido)-4-methylazetidin-2-one80-90%δ ~7.0-7.5 ppm (d)
Thiophen-2-ylacetyl(3S,4S)-3-(2-(thiophen-2-yl)acetamido)-4-methylazetidin-2-one80-90%δ ~6.8-7.2 ppm (d)
Butanoyl(3S,4S)-3-butyramido-4-methylazetidin-2-one90-98%δ ~6.0-6.5 ppm (d)

Note: Yields and NMR shifts are illustrative and may vary based on specific reaction conditions and purification efficiency.

Conclusion and Future Directions

The use of this compound provides a direct, reliable, and stereocontrolled pathway to novel C3-acylated β-lactams. The protocol described herein is robust and broadly applicable for the synthesis of compound libraries for antimicrobial screening.[7] These monocyclic β-lactams can serve as final drug candidates or as advanced intermediates for the synthesis of more complex bicyclic systems like carbapenems and penems, further expanding the chemical space for the discovery of next-generation antibiotics.[8][9]

References

  • García-García, P., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(20), 4149-4165. [Link]

  • Bavbav, M., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 143. [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. [Link]

  • Dekeukeleire, S., et al. (2010). Stereoselective synthesis of chiral 4-(1-chloroalkyl)-beta-lactams starting from amino acids and their transformation into functionalized chiral azetidines and pyrrolidines. The Journal of Organic Chemistry, 75(17), 5934-40. [Link]

  • Caputo, F., et al. (2018). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 23(1), 149. [Link]

  • MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]

  • ScienceDirect. (n.d.). β-Lactams. VII. The synthesis of 3-vinyl and 3-isopropenyl 4-substituted azetidinones. [Link]

  • National Institutes of Health (NIH). (2011). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Campos-García, J., et al. (2007). Penicillin and cephalosporin production: A historical perspective. Revista Latinoamericana de Microbiología, 49(3-4), 88-98. [Link]

  • Taggi, A. E., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(24), 6929-6932. [Link]

  • Royal Society of Chemistry. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Books. [Link]

  • Global Substance Registration System (gsrs). (n.d.). 3-AMINO-4-METHYL-2-AZETIDINONE, (+/-)-. [Link]

  • Bachi, M. D., & Goldberg, O. (1972). Studies related to penicillins and cephalosporins. Part II. An approach to the synthesis of β-lactam antibiotics. J. Chem. Soc., Perkin Trans. 1, 2332-2336. [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Methylazetidin-2-one. PubChem. [Link]

  • MDPI. (n.d.). Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation. [Link]

  • Martín, J. F. (1998). Penicillin and cephalosporin biosynthesis: mechanism of carbon catabolite regulation of penicillin production. Metabolic engineering, 1(1), 83-89. [Link]

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Application Notes & Protocols: The Staudinger Cycloaddition for Azetidinone (β-Lactam) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Relevance of the β-Lactam Scaffold

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core structural feature of the most significant classes of antibiotics, including penicillins and cephalosporins.[1][2] Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene and an imine remains one of the most reliable, versatile, and widely adopted methods for the construction of this critical four-membered ring.[3][4][5] Beyond their antimicrobial prowess, enantiopure β-lactams serve as invaluable chiral building blocks for the synthesis of complex molecules, including amino acids, peptides, and the side-chain of the anticancer agent paclitaxel (Taxol).[1][6]

This document provides an in-depth guide to the principles and execution of the Staudinger cycloaddition, offering researchers the foundational knowledge and practical protocols necessary to leverage this powerful reaction in their own synthetic endeavors.

The Mechanistic Heart of the Reaction: A Stepwise Path to a Four-Membered Ring

While often depicted as a concerted [2+2] cycloaddition, the Staudinger reaction is authoritatively understood to proceed through a stepwise, non-concerted mechanism.[3][7][8] A thorough grasp of this mechanism is not merely academic; it is fundamental to controlling the reaction's outcome, particularly its stereochemistry. The process unfolds in two primary stages:

  • Nucleophilic Attack and Zwitterion Formation: The reaction initiates with a nucleophilic attack by the imine's nitrogen atom on the central, electrophilic carbonyl carbon of the ketene.[4][7][9] This step generates a zwitterionic intermediate, a key species whose stability and conformational dynamics dictate the final product structure.[4][7][10]

  • Intramolecular Ring Closure: The zwitterionic intermediate rapidly undergoes an intramolecular ring closure. The enolate oxygen attacks the iminium carbon in a conrotatory electrocyclization, forging the final C3-C4 bond of the azetidinone ring.[2][3] This ring-closing step is typically the rate-determining and stereochemistry-defining stage of the reaction.[7][11]

Caption: Figure 1: Stepwise Mechanism of the Staudinger Cycloaddition.

The Crucial Question of Stereochemistry

The generation of two new stereocenters at C3 and C4 makes stereocontrol a paramount concern. The relative stereochemistry (cis or trans) is not random but is governed by the interplay between the rate of ring closure and the rate of isomerization around the newly formed N-C bond in the zwitterionic intermediate.[2][9]

  • General Rule of Thumb: The geometry of the starting imine is often the primary determinant. (E)-imines predominantly yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[4][7][12]

  • Electronic & Steric Influences: Substituents on both reactants exert significant electronic and steric effects. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure step, preserving the initial geometry and favoring the formation of cis products from (E)-imines.[4][9] Conversely, bulky substituents or electron-withdrawing groups on the ketene can slow the ring closure, allowing for isomerization of the intermediate to a more thermodynamically stable conformation, often leading to the trans product.[4][9]

Stereochem_Pathway Figure 2: Stereochemical Pathways reactants (E)-Imine + Ketene zwitterion_A Zwitterionic Intermediate A (Initial Conformation) reactants->zwitterion_A Nucleophilic Attack zwitterion_B Zwitterionic Intermediate B (Isomerized) zwitterion_A->zwitterion_B k_iso Isomerization cis_product cis-β-Lactam zwitterion_A->cis_product k_closure (fast) Direct Cyclization trans_product trans-β-Lactam zwitterion_B->trans_product k_closure (slower) Cyclization post-iso

Caption: Figure 2: Stereochemical Pathways.

Master Protocol: Synthesis of a 3,4-Disubstituted Azetidinone

The vast majority of ketenes are highly reactive and prone to polymerization, making their in situ generation a practical necessity.[8][9] The most robust and widely used method involves the dehydrohalogenation of a suitable acyl chloride with a tertiary amine base, typically triethylamine (Et₃N).[3][8]

Materials & Reagents
Component Specification Purpose
Imine SubstrateAs required by targetReactant
Acyl ChlorideAs required by targetKetene Precursor
Triethylamine (Et₃N)Anhydrous, distilledBase for ketene generation
Dichloromethane (CH₂Cl₂)Anhydrous, ACS GradeReaction Solvent
Saturated NaHCO₃ (aq)Reagent GradeAqueous Work-up
Brine (Saturated NaCl)Reagent GradeAqueous Work-up
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeDrying Agent
Silica Gel60 Å, 230-400 meshChromatography
Step-by-Step Experimental Procedure

Staudinger_Workflow Figure 3: Experimental Workflow start Start: Assemble Glassware (N₂ atmosphere) step1 1. Dissolve Imine & Et₃N in Anhydrous CH₂Cl₂ start->step1 step2 2. Cool Reaction Mixture (0 °C or -78 °C) step1->step2 step3 3. Add Acyl Chloride (Dropwise via Syringe) step2->step3 step4 4. Stir Reaction (Monitor by TLC) step3->step4 step5 5. Aqueous Work-up (Wash with NaHCO₃, Brine) step4->step5 step6 6. Isolate Crude Product (Dry & Evaporate Solvent) step5->step6 step7 7. Purify Product (Column Chromatography or Recrystallization) step6->step7 end End: Characterize Product (NMR, IR, MS) step7->end

Caption: Figure 3: Experimental Workflow.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the imine (1.0 equiv.) and anhydrous triethylamine (1.5-2.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the components in anhydrous dichloromethane (CH₂Cl₂).

    • Expert Insight: The use of excess triethylamine ensures complete dehydrohalogenation of the acyl chloride and neutralizes the HCl byproduct, preventing potential side reactions with the acid-sensitive imine.

  • Cooling: Cool the stirred solution to the desired temperature, typically between 0 °C and -78 °C, using an ice-water or dry ice-acetone bath, respectively.[3][7]

    • Expert Insight: Low temperatures are critical for controlling the reaction rate, minimizing ketene polymerization, and enhancing diastereoselectivity by disfavoring the isomerization pathway of the zwitterionic intermediate.[3]

  • Ketene Generation & Reaction: Dissolve the acyl chloride (1.2 equiv.) in a small volume of anhydrous CH₂Cl₂. Add this solution dropwise to the cold, stirred imine/base mixture over 30-60 minutes using a syringe pump.

    • Expert Insight: Slow, controlled addition is paramount. It maintains a low, steady-state concentration of the highly reactive ketene, maximizing its chance to react with the imine rather than itself.

  • Reaction Monitoring: Allow the reaction to stir at the selected temperature for 2-12 hours. Monitor the consumption of the imine by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Dilute with additional CH₂Cl₂ and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Expert Insight: The bicarbonate wash is crucial for removing the triethylammonium hydrochloride salt and any unreacted acyl chloride.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure, purity, and stereochemistry of the final azetidinone using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The relative stereochemistry (cis vs. trans) is determined by the coupling constant (³J) between the C3-H and C4-H protons in the ¹H NMR spectrum; typically, J_cis > J_trans.[3]

Key Parameters & Optimization Strategies

The success of a Staudinger cycloaddition often hinges on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome.

Parameter Common Choices Impact & Rationale
Solvent CH₂Cl₂, Toluene, THFSolvent polarity can influence the lifetime and stability of the zwitterionic intermediate. Less polar solvents like toluene may favor different stereochemical outcomes compared to more polar CH₂Cl₂.[3]
Temperature -78 °C, 0 °C, Room Temp.Lower temperatures generally lead to higher diastereoselectivity by kinetically favoring direct ring closure over intermediate isomerization.[3]
Base Triethylamine (Et₃N), Hünig's base (DIPEA)Must be a non-nucleophilic tertiary amine to prevent competitive reaction with the acyl chloride or ketene.
Ketene Precursor Acetyl chloride, Phenoxyacetyl chloride, etc.The choice of acyl chloride directly dictates the C3-substituent on the β-lactam ring.[3]
Imine Substituents N-Aryl, N-Alkyl, N-TosylN-substituents with electron-withdrawing character (e.g., N-tosyl) can alter the nucleophilicity of the imine and influence stereoselectivity.[13]

Troubleshooting Common Issues

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Presence of moisture (hydrolyzes acyl chloride).2. Imine is not sufficiently nucleophilic.3. Ketene polymerization dominates.1. Ensure all reagents, solvents, and glassware are scrupulously dry.2. Consider imines with more electron-donating groups.3. Decrease temperature; ensure very slow addition of acyl chloride.
Poor Stereoselectivity 1. Reaction temperature is too high.2. Zwitterionic intermediate isomerization is rapid.1. Perform the reaction at -78 °C.2. Change the solvent to a less polar alternative (e.g., toluene).3. Modify substituents on the ketene or imine to favor faster ring closure.
Formation of Polymeric Byproducts 1. Acyl chloride added too quickly.2. Reaction concentration is too high.1. Use a syringe pump for slow, controlled addition.2. Use a more dilute solution.

Conclusion

A century after its discovery, the Staudinger cycloaddition remains a cornerstone of synthetic chemistry. Its operational simplicity, broad substrate scope, and mechanistic predictability make it an indispensable tool for accessing the medicinally vital β-lactam core. By understanding the underlying principles of the stepwise mechanism and carefully controlling key experimental parameters, researchers can effectively harness this reaction to build complex molecular architectures for drug discovery and beyond.

References

  • Benchchem. (2025). Application Notes and Protocols for the Staudinger Reaction of Azetidinones. Benchchem Technical Support.
  • Cimarelli, C. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Palomo, C., Aizpurua, J. M., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • France, S. (2018). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Capozzi, M. A. M., et al. (2019). Novel and Recent Synthesis and Applications of β-Lactams. European Journal of Medicinal Chemistry, 168, 1-33. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578-1579. [Link]

  • Jiao, L., et al. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC, 2009(9), 21-44. [Link]

  • Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925-936. [Link]

  • Singh, G., et al. (2020). Staudinger Ketene‐Imine [2 + 2] Cycloaddition of Novel Azomethines to Synthesize Biologically Active Azetidinone Derivatives and their in vitro Antimicrobial Studies. ChemistrySelect, 5(4), 1541-1546. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Patil, S., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Journal of the Korean Chemical Society, 54(6), 716-721. [Link]

  • Yasmin, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34693-34703. [Link]

  • Kumar, K. A., et al. (2018). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. RASĀYAN Journal of Chemistry, 11(1), 209-216. [Link]

  • Cimarelli, C. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of Novel Antibiotics from (3S,4S)-3-Amino-4-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Chiral Antibiotics

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. The efficacy of existing antibiotics is waning, creating an urgent need for the development of new therapeutic agents with novel mechanisms of action or the ability to circumvent established resistance pathways.[1] Among the most successful classes of antibiotics are the β-lactams, which include penicillins and cephalosporins.[2] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a target that remains highly relevant.

This document provides a detailed guide for the asymmetric synthesis of novel antibiotic candidates based on the chiral scaffold, (3S,4S)-3-amino-4-methylazetidin-2-one. The stereochemistry of β-lactam antibiotics is crucial for their biological activity, and the precise spatial arrangement of substituents on the azetidin-2-one ring dictates their interaction with bacterial penicillin-binding proteins (PBPs). Asymmetric synthesis, therefore, is not merely a chemical elegance but a fundamental requirement for the development of potent and selective antibiotics.

We will delve into the strategic considerations for the stereocontrolled synthesis of this key building block and its subsequent elaboration into potential drug candidates. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and drug discovery.

Scientific Background: The Strategic Importance of the Chiral β-Lactam Core

The β-lactam ring is a four-membered cyclic amide. Its inherent ring strain makes it susceptible to nucleophilic attack, a property ingeniously exploited in its antibiotic function. By acylating the active site of PBPs, β-lactam antibiotics disrupt the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.

The biological activity of these compounds is profoundly influenced by the stereochemistry at the C3 and C4 positions of the azetidin-2-one ring. The (3S,4S) configuration of 3-amino-4-methylazetidin-2-one is a key chiral motif that can be elaborated to mimic the D-alanyl-D-alanine dipeptide, the natural substrate of PBPs. The methyl group at the C4 position can enhance stability against certain β-lactamases, enzymes that are a primary mechanism of bacterial resistance.

The asymmetric synthesis of this scaffold can be achieved through various methods, with the Staudinger [2+2] cycloaddition being a prominent and versatile approach.[2] This reaction involves the cycloaddition of a ketene with an imine to form the β-lactam ring. By employing chiral auxiliaries or catalysts, the stereochemical outcome of this reaction can be controlled to yield the desired enantiomer.

Experimental Section: Asymmetric Synthesis of this compound

This section details a robust protocol for the synthesis of the target chiral building block, adapted from established methodologies for the synthesis of 3-amino-4-substituted β-lactams.[2] The overall synthetic strategy involves three main stages:

  • Imine Formation: Synthesis of the requisite imine from the corresponding aldehyde and amine.

  • Staudinger [2+2] Cycloaddition: The key stereocontrolled ring-forming reaction.

  • Deprotection: Removal of protecting groups to yield the final 3-amino-4-methylazetidin-2-one.

Materials and Instrumentation
Reagent/Material Grade Supplier
AcetaldehydeReagentSigma-Aldrich
2,4-Dimethoxybenzylamine98%Acros Organics
Sodium Sulfate (anhydrous)ACSFisher Scientific
Toluene (anhydrous)99.8%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (Phthalimidoacetyl chloride)97%Alfa Aesar
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Cerium (IV) Ammonium Nitrate (CAN)98.5%Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
Hydrazine hydrate98%Sigma-Aldrich
MethanolHPLC GradeFisher Scientific
Hydrochloric Acid (concentrated)ACSFisher Scientific

All reactions should be carried out in flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Thin-layer chromatography (TLC) on silica gel 60 F254 plates should be used to monitor reaction progress.

Protocol 1: Synthesis of N-(2,4-Dimethoxybenzyl)ethan-1-imine

This protocol describes the formation of the imine (Schiff base) from acetaldehyde and 2,4-dimethoxybenzylamine.

Step-by-Step Procedure:

  • To a solution of acetaldehyde (1.1 eq) in dry dichloromethane (0.2 M), add 2,4-dimethoxybenzylamine (1.0 eq).

  • Stir the resulting solution for 15 minutes at room temperature.

  • Add anhydrous sodium sulfate (4.0 eq) to the reaction mixture.

  • Continue stirring at room temperature until TLC analysis indicates complete consumption of the starting amine (typically 1-2 hours).

  • Filter the reaction mixture to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to afford the desired imine, which is used in the next step without further purification.

Protocol 2: Staudinger [2+2] Cycloaddition

This is the key ring-forming step to construct the protected β-lactam.

Step-by-Step Procedure:

  • Dissolve the crude imine from Protocol 1 in anhydrous toluene (0.15 M) in a flame-dried flask under an argon atmosphere.

  • Add triethylamine (2.5 eq) in one portion.

  • Heat the solution to 80 °C.

  • In a separate flask, dissolve phthalimidoacetyl chloride (1.3 eq) in anhydrous toluene.

  • Add the phthalimidoacetyl chloride solution dropwise to the heated imine solution over 30 minutes.

  • Stir the reaction mixture at 80 °C for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic phase sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected β-lactam.

Protocol 3: Deprotection of the β-Lactam

This two-step protocol removes the N-protecting groups to yield the final this compound.

Step 1: Removal of the 2,4-Dimethoxybenzyl (DMB) Group

  • Dissolve the purified protected β-lactam in a mixture of acetonitrile and water (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add cerium (IV) ammonium nitrate (CAN) (2.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography if necessary.

Step 2: Removal of the Phthalimido Group

  • Dissolve the N-deprotected β-lactam from the previous step in methanol.

  • Add hydrazine hydrate (1.5 eq) and stir the mixture at room temperature for 1-2 hours.

  • Add concentrated hydrochloric acid (1.1 eq) and continue stirring for 16 hours.

  • Filter the reaction mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of this compound.

Characterization

The synthesized compounds should be characterized at each step using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The coupling constants between the C3 and C4 protons in the β-lactam ring are indicative of the cis or trans stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.

Workflow Diagram

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Staudinger Cycloaddition cluster_2 Stage 3: Deprotection Acetaldehyde Acetaldehyde Imine N-(2,4-Dimethoxybenzyl) ethan-1-imine Acetaldehyde:e->Imine:w + DMB_Amine 2,4-Dimethoxy- benzylamine DMB_Amine:e->Imine:w + Protected_Lactam Protected β-Lactam Imine:e->Protected_Lactam:w + Phth_Chloride Phthalimidoacetyl chloride Phth_Chloride:e->Protected_Lactam:w + N_Deprotected N-Phthalimido β-Lactam Protected_Lactam:e->N_Deprotected:w CAN Final_Product (3S,4S)-3-Amino-4- methylazetidin-2-one (HCl salt) N_Deprotected:e->Final_Product:w Hydrazine Hydrate, HCl Antibiotic_Synthesis Chiral_Building_Block (3S,4S)-3-Amino-4- methylazetidin-2-one Novel_Antibiotic Novel β-Lactam Antibiotic Chiral_Building_Block:e->Novel_Antibiotic:w Acylation Side_Chain_Precursor Activated Side Chain (e.g., Acyl Chloride) Side_Chain_Precursor:e->Novel_Antibiotic:w +

Caption: General scheme for the elaboration of the chiral building block into a novel antibiotic.

Troubleshooting

Problem Possible Cause Solution
Low yield in Staudinger reactionIncomplete imine formation or moisture in the reaction.Ensure complete drying of reagents and solvents. Use freshly prepared imine.
Poor diastereoselectivityReaction temperature too high or low.Optimize the reaction temperature.
Incomplete DMB deprotectionInsufficient CAN or reaction time.Increase the amount of CAN or extend the reaction time. Monitor closely by TLC.
Difficulty in removing phthalhydrazidePrecipitation is incomplete.Adjust the pH and ensure thorough washing of the precipitate.

Conclusion

The asymmetric synthesis of this compound provides a crucial platform for the development of next-generation β-lactam antibiotics. The protocols detailed in this application note offer a reliable and adaptable route to this key chiral intermediate. By leveraging this building block, researchers can explore a wide range of novel antibiotic structures to combat the growing threat of antimicrobial resistance. The careful control of stereochemistry throughout the synthesis is paramount to achieving potent and selective biological activity.

References

  • Grabrijan, K., Strašek, N., & Gobec, S. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360. [Link]

  • About Antimicrobial Resistance. (2025, January 31). Centers for Disease Control and Prevention. [Link]

  • Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. (2026, January 15). Journal of Medicinal Chemistry. [Link]

  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. (2025, August 7). ResearchGate. [Link]

  • Improving the Cβ Stereoselectivity of l-Threonine Aldolase for the Synthesis of l-threo-4-Methylsulfonylphenylserine by Modulating the Substrate-Binding Pocket To Control the Orientation of the Substrate Entrance. (2021, July 2). PubMed. [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. (2018, January 24). Chemical Society Reviews. [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021, September 28). PMC. [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group. [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines From Ketones Applied To Sitagliptin Manufacture. (n.d.). Scribd. [Link]

  • Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers. (n.d.). PMC. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
  • Threonine Aldolase-Catalyzed Stereoselective Radical α-Alkylation of Amino Acids. (2025, September 15). PMC. [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (n.d.). NIH. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). NIH. [Link]

  • 3,4-Methano-β-Proline: A Conformationally Constrained β-Amino Acid. (2025, August 7). ResearchGate. [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. (n.d.). Organic Syntheses Procedure. [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. (2021, December 29). PubMed. [Link]

  • Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. (2023, September 11). PMC. [Link]

  • Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024, November 18). World Journal of Pharmaceutical Research. [Link]

Sources

Application Note: Strategic N1-Position Protection in Azetidin-2-one Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidin-2-one (β-lactam) ring is a cornerstone of medicinal chemistry, forming the pharmacophore of the most successful classes of antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] The synthetic manipulation of this strained four-membered ring is essential for the development of new therapeutic agents and requires a nuanced understanding of its unique reactivity. A critical step in many synthetic routes is the temporary protection of the nitrogen atom (N1). This guide provides a detailed overview of modern protecting group strategies for the N1-position of azetidin-2-ones, offering field-proven insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Unique Reactivity of the Azetidin-2-one Nitrogen

The chemistry of the azetidin-2-one ring is dominated by its inherent strain. Unlike a typical acyclic amide where the nitrogen atom is sp²-hybridized and planar, allowing for effective resonance stabilization, the geometric constraints of the four-membered ring force the β-lactam nitrogen into a more pyramidal, sp³-like geometry.[3] This enforced pyramidalization significantly reduces the delocalization of the nitrogen lone pair into the carbonyl group.

This disruption of amide resonance has two profound consequences:

  • Increased Carbonyl Electrophilicity: The carbonyl carbon becomes more ketone-like and, therefore, more susceptible to nucleophilic attack. This is fundamental to the mechanism of action of β-lactam antibiotics, which involves the acylation of bacterial transpeptidase enzymes.[2]

  • Altered N-H Acidity and Nucleophilicity: The N-H proton becomes more acidic than in a standard amide, facilitating deprotonation. The nitrogen lone pair, being less involved in resonance, is more available for nucleophilic reactions.

Effective N-protection is therefore crucial to prevent undesired side reactions during synthesis, such as N-acylation, N-alkylation, or ring-opening, and to modulate the reactivity of other positions on the ring, particularly for functionalization at the C4 position.[4]

dot graph "Azetidinone_Reactivity" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; splines=true;

} .dot Figure 1: Key reactivity sites of the azetidin-2-one core.

A Curated Selection of N1-Protecting Groups & Protocols

The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its cleavage, meaning it can be removed without affecting other sensitive functional groups.

Silyl Protecting Groups (e.g., TBDMS)
  • Rationale for Use: Trialkylsilyl groups, particularly the tert-butyldimethylsilyl (TBDMS) group, are valuable due to their straightforward introduction, general stability under neutral and basic conditions, and mild, selective cleavage with fluoride sources. They are particularly useful when subsequent steps involve organometallic reagents or non-aqueous basic conditions.

  • Expert Insights: The N-Si bond is labile to acid and fluoride. While TBAF is the standard cleavage reagent, care must be taken as the basicity of the fluoride solution can sometimes lead to epimerization or degradation if the substrate is particularly sensitive. Buffered TBAF or alternative fluoride sources (e.g., HF-Pyridine) can mitigate these issues.

Protocol 2.1.1: N-TBDMS Protection of 4-Phenylazetidin-2-one

Parameter Value
Reagents 4-Phenylazetidin-2-one (1.0 eq), TBDMS-Cl (1.2 eq), Triethylamine (1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 2-4 hours
Typical Yield >95%

Procedure:

  • Dissolve 4-phenylazetidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the portion-wise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product is often of sufficient purity for subsequent steps, or can be purified by flash chromatography (Hexanes/Ethyl Acetate).

Protocol 2.1.2: N-TBDMS Deprotection using TBAF

Parameter Value
Reagents N-TBDMS-azetidin-2-one (1.0 eq), TBAF (1.1 eq, 1M solution in THF)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Time 30-60 minutes
Typical Yield >90%

Procedure:

  • Dissolve the N-TBDMS protected azetidin-2-one (1.0 eq) in THF.

  • Cool the solution to 0 °C.

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

  • Stir the reaction at 0 °C or allow to warm to room temperature, monitoring by TLC.

  • Once complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash chromatography.

Carbamate Protecting Groups (e.g., Boc, Cbz)
  • Rationale for Use: The Boc group is one of the most common N-protecting groups in organic synthesis. It is stable to a wide range of nucleophilic and basic conditions as well as hydrogenolysis, but is readily cleaved under acidic conditions (e.g., TFA). This provides excellent orthogonality with base-labile and hydrogenolytically-cleavable groups.

  • Expert Insights: Cleavage with trifluoroacetic acid (TFA) is highly efficient. While the β-lactam ring is reasonably stable to brief exposure to strong acid, prolonged reaction times should be avoided to minimize the risk of acid-catalyzed hydrolysis or ring-opening.[1] The tert-butyl cation generated during cleavage can alkylate sensitive functional groups; scavengers like anisole or triethylsilane are sometimes added.

Protocol 2.2.1: N-Boc Protection of an Azetidin-2-one

Parameter Value
Reagents Azetidin-2-one (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), DMAP (0.1 eq)
Solvent Anhydrous Acetonitrile (MeCN) or DCM
Temperature Room Temperature
Time 12-18 hours
Typical Yield 85-95%

Procedure:

  • To a solution of the azetidin-2-one (1.0 eq) in anhydrous MeCN, add di-tert-butyl dicarbonate (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 12-18 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the N-Boc protected product, which can be further purified by chromatography.

Protocol 2.2.2: N-Boc Deprotection using TFA

Parameter Value
Reagents N-Boc-azetidin-2-one (1.0 eq), Trifluoroacetic acid (TFA, 10-50% v/v)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 1-3 hours
Typical Yield >95%

Procedure:

  • Dissolve the N-Boc protected azetidin-2-one (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (e.g., 25% v/v solution in DCM).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[1]

  • Carefully remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize by washing with saturated aqueous NaHCO₃.

  • Wash with brine, dry the organic layer (Na₂SO₄), and concentrate to afford the deprotected product.

  • Rationale for Use: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups. Its key feature is its facile removal under neutral conditions via catalytic hydrogenolysis.

  • Expert Insights: Hydrogenolysis is a very mild deprotection method. However, it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some aromatic nitro groups. The catalyst (typically Palladium on carbon) can sometimes be poisoned by sulfur-containing compounds.

Protocol 2.2.3: N-Cbz Deprotection by Hydrogenolysis

Parameter Value
Reagents N-Cbz-azetidin-2-one (1.0 eq), Palladium on Carbon (Pd/C, 10 mol%)
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)
Atmosphere Hydrogen (H₂, balloon or Parr shaker)
Temperature Room Temperature
Time 2-12 hours
Typical Yield >90%

Procedure:

  • Dissolve the N-Cbz protected azetidin-2-one (1.0 eq) in MeOH or EtOAc.

  • Carefully add 10% Pd/C catalyst (10 mol%) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small scale).

  • Stir the suspension vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected product.

Arylmethyl Protecting Groups (e.g., PMB)
  • Rationale for Use: The p-methoxybenzyl (PMB) group is stable to a wide range of conditions but can be selectively removed by oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5] This provides an orthogonal deprotection strategy that is incompatible with many other common protecting groups.

  • Expert Insights: The oxidative cleavage is highly effective but will react with other electron-rich aromatic rings or easily oxidized functional groups in the molecule. The reaction with CAN is often performed in a biphasic solvent system (e.g., MeCN/water) at low temperatures to improve selectivity and control the reaction rate.[5]

Protocol 2.3.1: N-PMB Deprotection using CAN

Parameter Value
Reagents N-PMB-azetidin-2-one (1.0 eq), Ceric Ammonium Nitrate (CAN, 2.5 eq)
Solvent Acetonitrile (MeCN) / Water (e.g., 10:1)
Temperature -10 °C to 0 °C
Time 10-30 minutes
Typical Yield 70-90%

Procedure:

  • Dissolve the N-PMB protected azetidin-2-one (1.0 eq) in acetonitrile.

  • Cool the solution to -10 °C.

  • In a separate flask, dissolve ceric ammonium nitrate (CAN, 2.5 eq) in water.

  • Add the aqueous CAN solution dropwise to the stirred, cooled solution of the substrate.[5]

  • Monitor the reaction closely by TLC; it is typically complete within 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography.

Comparative Analysis and Strategic Selection

Choosing the correct protecting group is a critical decision in a multi-step synthesis. The following table provides a comparative summary to guide this choice.

Protecting GroupIntroduction ConditionsCleavage ConditionsOrthogonality & Stability
TBDMS TBDMS-Cl, Base (Et₃N, Imidazole), DCM/DMFFluoride (TBAF, HF•Py); Mild AcidStable to base, organometallics, hydrogenolysis. Labile to acid and fluoride.
Boc (Boc)₂O, Base (DMAP), MeCNStrong Acid (TFA, HCl)Stable to base, nucleophiles, hydrogenolysis. Labile to strong acid.
Cbz Cbz-Cl, Base (NaHCO₃, Et₃N)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base. Incompatible with reducible groups (alkenes, etc.).
PMB PMB-Cl, Base (NaH), DMF/THFOxidative (CAN, DDQ)Stable to acid, base, hydrogenolysis. Incompatible with other oxidizable groups.

dot digraph "Protecting_Group_Selection_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot Figure 2: Decision workflow for selecting an N1-protecting group.

Conclusion

The strategic protection and deprotection of the N1-position are fundamental to the successful synthesis of complex azetidin-2-one derivatives. The choice of protecting group must be made by carefully considering the entire synthetic route, paying close attention to the stability of the protecting group and the orthogonality of its cleavage conditions relative to all other functional groups present in the molecule. The protocols and comparative data presented in this guide offer a robust framework for researchers to make informed decisions, enabling the efficient and high-yielding synthesis of novel β-lactam-containing molecules for drug discovery and development.

References

  • Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-920. [Link]

  • Tundis, R., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(1), 1-25. [Link]

  • Dalhoff, A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology, 4, 845008. [Link]

  • Marchand-Brynaert, J., et al. (2001). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthetic Communications, 31(15), 2249-2258. [Link]

  • Kliegel, W., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 15(4), e0231599. [Link]

  • Sharma, S. D., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. [Link]

  • Banik, B. K., et al. (2003). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 8(9), 655-662. [Link]

  • Zervas, L., et al. (1932). Über die Dioxopiperazine des l-Oxy-prolins und l-Prolins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link] [Note: Link is to a representative work by Zervas on peptide chemistry, as the original Cbz paper is less accessible.]

  • Khan Academy. (n.d.). Beta-lactam antibiotics. Organic chemistry library. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

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Application Note: Strategic Incorporation of (3S,4S)-3-Amino-4-methylazetidin-2-one for the Synthesis of Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide details the synthetic utility of (3S,4S)-3-Amino-4-methylazetidin-2-one, a chiral β-lactam, as a versatile building block for constructing these advanced therapeutic candidates. The conformationally constrained four-membered ring of the β-lactam scaffold is an invaluable design element for mimicking peptide secondary structures like β-turns.[3] We present two primary, validated protocols: direct N-acylation to integrate the intact azetidinone ring into a peptide backbone, and nucleophilic ring-opening to generate novel β-amino acid-containing structures. This document provides researchers with the foundational knowledge and detailed methodologies required to leverage this synthon in their drug development programs.

Introduction: The β-Lactam as a Privileged Scaffold

The translation of biologically active peptides into viable drugs is often hindered by their rapid degradation by proteases and inability to cross cell membranes.[1] Peptidomimetics address this by replacing labile amide bonds and introducing structural modifications that improve pharmacokinetic profiles while retaining biological activity.[4][5] The azetidin-2-one, or β-lactam, ring is a particularly powerful scaffold in this context. Its rigid, four-membered structure serves as a potent conformational constraint, effectively mimicking the β-turn structures crucial for many protein-protein interactions.[3]

The chiral synthon, this compound, offers a unique combination of features:

  • Defined Stereochemistry: The fixed trans configuration of the C3-amino and C4-methyl groups provides precise three-dimensional control over the resulting mimetic structure.

  • Dual Reactivity: It possesses a nucleophilic primary amine at the C3 position for straightforward peptide chain extension, and an electrophilic carbonyl within a strained ring system, primed for strategic ring-opening reactions.[3][6][7]

This dual-mode reactivity allows for the generation of a diverse library of peptidomimetics from a single, readily accessible building block.

Physicochemical Properties of the Core Synthon
PropertyValueReference
IUPAC Name This compound
CAS Number 87791-62-6[8]
Molecular Formula C₄H₈N₂O[8]
Molecular Weight 100.12 g/mol [9][8]
Appearance White to off-white solid
Boiling Point 282.8 °C at 760 mmHg[10]
Flash Point 124.8 °C[11][10]

Synthetic Pathways and Protocols

Two primary strategies unlock the potential of this compound: incorporating the ring as a rigid spacer or using it as a precursor to a flexible β-amino acid residue.

G Start (3S,4S)-3-Amino- 4-methylazetidin-2-one Route1 Route 1: N-Acylation Start->Route1 Amide Coupling Route2 Route 2: Ring-Opening Start->Route2 N-Protection then Nucleophilic Attack Product1 Peptidomimetic with Intact β-Lactam Ring Route1->Product1 Product2 Peptidomimetic with β-Amino Acid Residue Route2->Product2

Figure 1: Divergent synthetic pathways from the core β-lactam synthon.
Protocol 1: N-Acylation for Direct Backbone Integration

This protocol leverages the primary amine for standard amide bond formation, incorporating the rigid azetidinone scaffold directly into the peptide chain. This approach is ideal for creating conformationally locked peptide analogues.

Causality of Experimental Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high efficiency and low rate of racemization, which is critical when working with chiral amino acids.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to activate the carboxylic acid and neutralize the resulting salts without competing in the coupling reaction.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for peptide synthesis, effectively dissolving the reactants and facilitating the reaction.

G A 1. Dissolve Fmoc-AA-OH in Anhydrous DMF B 2. Add HATU and DIPEA (Activate Carboxyl Group) A->B C 3. Add β-Lactam Synthon (Nucleophilic Attack) B->C D 4. Stir at RT for 4-6h (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (EtOAc/H₂O Extraction) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (¹H NMR, ¹³C NMR, HRMS) F->G

Figure 2: Experimental workflow for the N-acylation of the β-lactam synthon.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a protected amino acid (e.g., Fmoc-L-Alanine, 1.1 eq). Dissolve in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15-20 minutes. A color change to yellow is typically observed.

  • Coupling: Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated amino acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.

Expected Analytical Data for Fmoc-Ala-(β-Lactam) Product:

AnalysisExpected Result
Yield 75-90%
Purity (LC-MS) >95%
HRMS (ESI+) Calculated m/z for C₂₂H₂₃N₃O₄ [M+H]⁺ should be confirmed.
¹H NMR (CDCl₃) Characteristic peaks: δ ~7.8-7.2 (Fmoc aromatic protons), δ ~5.5-6.5 (newly formed amide NH proton, doublet), δ ~4.5-5.0 (β-lactam C3-H, doublet of doublets), δ ~3.8-4.2 (β-lactam C4-H, multiplet), δ ~1.2-1.5 (C4-methyl, doublet).
Protocol 2: Nucleophilic Ring-Opening for β-Amino Acid Derivatives

This advanced strategy uses the β-lactam as a latent β-amino acid. The ring is opened by a nucleophile, such as an amino acid ester, to generate a dipeptide mimetic with a flexible, non-natural backbone. This requires initial N-acylation/protection of the C3-amine to prevent self-polymerization and direct the reactivity to the lactam carbonyl.

Causality of Experimental Choices:

  • N-Protection: A Boc (tert-butyloxycarbonyl) group is used to protect the C3-amine. It is stable to the subsequent ring-opening conditions and can be removed later under acidic conditions without affecting the newly formed peptide bond.

  • Nucleophile: An amino acid methyl ester (e.g., H-Gly-OMe·HCl) is used as the nucleophile. The ester form enhances its solubility and the methyl group can be selectively hydrolyzed later if needed. Triethylamine (TEA) is added to free-base the hydrochloride salt in situ.

  • Solvent: Dichloromethane (DCM) is chosen as it is relatively non-nucleophilic and effectively dissolves the reactants, minimizing unwanted side reactions with the solvent.[12]

G cluster_0 Step A: N-Protection cluster_1 Step B: Ring-Opening A1 1. Dissolve β-Lactam in DCM/H₂O A2 2. Add Boc₂O and NaHCO₃ (Protect C3-Amine) A1->A2 A3 3. Isolate N-Boc protected β-Lactam Intermediate A2->A3 B1 4. Dissolve N-Boc Intermediate in Anhydrous DCM A3->B1 B2 5. Add H-Gly-OMe·HCl and TEA B1->B2 B3 6. Reflux for 12-24h (Monitor by TLC/LC-MS) B2->B3 Finalize 7. Purify & Characterize Final Dipeptide Mimetic B3->Finalize

Figure 3: Experimental workflow for the synthesis of a β-amino acid dipeptide mimetic via ring-opening.

Step-by-Step Methodology:

Part A: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane/Water.

  • Add Sodium Bicarbonate (NaHCO₃, 2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir vigorously at room temperature overnight.

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.

Part B: Ring-Opening

  • Preparation: Dissolve the N-Boc protected β-lactam from Part A (1.0 eq) in anhydrous DCM (0.2 M).

  • Nucleophile Addition: Add the amino acid ester hydrochloride salt (e.g., Glycine methyl ester hydrochloride, 1.5 eq) followed by triethylamine (TEA, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 12-24 hours. Monitor the reaction by TLC, observing the consumption of the N-Boc β-lactam.

  • Workup: Cool the reaction to room temperature and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the crude material by flash column chromatography (ethyl acetate/hexanes) to afford the pure dipeptide mimetic.

Expected Analytical Data for Boc-(β³-hAla)-Gly-OMe Product:

AnalysisExpected Result
Yield 60-75% (over two steps)
Purity (LC-MS) >95%
HRMS (ESI+) Calculated m/z for C₁₂H₂₂N₂O₅ [M+H]⁺ should be confirmed.
¹H NMR (CDCl₃) Key Change: Disappearance of the characteristic β-lactam proton signals. Appearance of new signals corresponding to the open-chain structure, including the glycine α-protons (singlet or doublet of doublets, δ ~3.9-4.1) and the newly formed backbone protons. The Boc group will show a strong singlet at δ ~1.45.

Conclusion

This compound is a powerful and versatile chiral building block for modern peptidomimetic design. The protocols outlined in this application note provide reliable and reproducible methods for its incorporation into novel structures, either as a rigid backbone constraint or as a precursor to valuable β-amino acid residues. The strategic choice between N-acylation and nucleophilic ring-opening allows researchers to rationally design and synthesize a wide array of peptidomimetics with potentially enhanced therapeutic properties.

References

  • The synthesis of azapeptidomimetic beta-lactam molecules as potential protease inhibitors. (n.d.). Vertex AI Search.
  • From beta-lactams to alpha- and beta-amino acid derived peptides. (n.d.). SciSpace.
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  • Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. (n.d.). PubMed Central.
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Application Note: Chiral HPLC Methods for the Enantioseparation of Azetidinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of essential antibiotics like penicillins and other critical therapeutic agents such as the cholesterol absorption inhibitor ezetimibe.[1][2][3] The stereochemistry of substituents on the azetidinone ring dictates the molecule's biological activity and toxicological profile. Consequently, the accurate separation and quantification of its enantiomers are mandated by regulatory authorities and are crucial for drug discovery, development, and quality control.[4][5] This guide provides a detailed framework for developing robust chiral HPLC methods for azetidinone enantiomers, focusing on polysaccharide-based chiral stationary phases (CSPs). It explains the underlying principles of chiral recognition and offers two detailed, field-proven protocols for normal-phase and polar organic mode separations.

Introduction: The Significance of Chirality in Azetidinones

Azetidinone is a four-membered heterocyclic lactam ring.[1][6] The introduction of substituents at the C3 and C4 positions often creates one or more stereogenic centers, resulting in enantiomers. These stereoisomers, while having identical physical and chemical properties in an achiral environment, interact differently with chiral biological systems such as enzymes and receptors.[4] For example, in the case of the drug ezetimibe, which contains three chiral centers, only one specific enantiomer exhibits the desired therapeutic effect of inhibiting cholesterol absorption.[2][7] Therefore, developing analytical methods to resolve these enantiomers is not merely an academic exercise but a fundamental requirement for ensuring the safety and efficacy of pharmaceuticals.[5]

Direct separation using HPLC with a chiral stationary phase (CSP) is the most prevalent and efficient technique for resolving enantiomers.[4][8] This approach relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[9]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, have demonstrated exceptional success in separating a broad range of chiral compounds, including azetidinones.[10][11][12] The chiral selectors, typically phenylcarbamate derivatives like tris(3,5-dimethylphenylcarbamate), create a well-defined chiral environment.[9][13]

The separation mechanism is governed by the "three-point interaction model," which posits that for successful chiral recognition, at least three simultaneous interactions must occur between the analyte and the CSP.[8] One of these interactions must be stereochemically dependent. For azetidinone enantiomers, these interactions primarily include:

  • Hydrogen Bonding: The lactam carbonyl (C=O) and N-H groups of the azetidinone ring, as well as other polar substituents, can act as hydrogen bond donors or acceptors with the carbamate groups on the CSP.

  • π-π Interactions: Aromatic rings on the azetidinone substituents can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: The polar amide bond within the β-lactam ring contributes to dipole-dipole interactions.

  • Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure. The enantiomer that forms the more stable, lower-energy diastereomeric complex with the CSP is retained longer on the column.[12][14]

The overall enantioselectivity is a delicate balance of these forces and is highly sensitive to the mobile phase composition, temperature, and the specific structure of both the analyte and the CSP.

Strategic Approach to Method Development

A systematic approach is essential for efficiently developing a rugged and reliable chiral separation method. The following workflow outlines the key decision-making steps.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Solubility, pKa, UV λmax) CSP_Screen CSP Screening (Polysaccharide Columns: Chiralpak AD/AS, Chiralcel OD/OJ) Analyte->CSP_Screen Select initial columns MP_Screen Mobile Phase Screening (Normal Phase vs. Polar Organic) CSP_Screen->MP_Screen Test on selected CSPs Modifier Optimize Modifier (Type: IPA, EtOH, etc. Concentration: 5-20%) MP_Screen->Modifier Select best CSP/MP combo Additive Optimize Additive (if needed) (Acidic: TFA, Acetic Acid Basic: DEA, Butylamine) Modifier->Additive Improve peak shape/ resolution Conditions Optimize Conditions (Flow Rate, Temperature) Additive->Conditions Fine-tune separation Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Conditions->Validation

Caption: General workflow for chiral HPLC method development for azetidinones.

Chiral Stationary Phase (CSP) Selection

For azetidinone derivatives, screening should begin with polysaccharide-based columns due to their high success rates.[10][11] A recommended starting set includes:

  • Amylose-based CSPs: e.g., Chiralpak® AD, AS.

  • Cellulose-based CSPs: e.g., Chiralcel® OD, OJ.

These columns are often complementary. Immobilized versions of these phases (e.g., Chiralpak IA, IB) offer expanded solvent compatibility, allowing for the use of solvents like dichloromethane (DCM) and tetrahydrofuran (THF), which can sometimes provide unique selectivities.[9][14]

Mobile Phase Mode Selection
  • Normal Phase (NP): This is the most common starting point. Mobile phases typically consist of a non-polar solvent (e.g., n-hexane, n-heptane) and a polar alcohol modifier (e.g., 2-propanol (IPA), ethanol (EtOH)).[7][15] The alcohol modifier is critical as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.[16]

  • Polar Organic Mode (POM): This mode uses polar solvents like pure methanol, ethanol, or acetonitrile.[11] It is particularly useful for more polar azetidinones that have poor solubility in hexane. POM often yields different elution orders and selectivities compared to NP mode.[10]

  • Reversed Phase (RP): While less common for initial screening of many azetidinones, RP mode (using water/acetonitrile or water/methanol) can be effective, especially for highly polar or ionizable derivatives.[17][18][19]

Role of Modifiers and Additives
  • Alcohol Modifiers: The type and concentration of the alcohol modifier in NP mode dramatically affect the separation. Generally, elution strength increases in the order: IPA < EtOH < MeOH. A lower concentration of alcohol typically leads to stronger retention and often higher resolution, but with longer analysis times.

  • Additives: For acidic or basic azetidinone derivatives, peak shape and resolution can be significantly improved by adding a small amount (typically 0.1%) of an acidic or basic additive to the mobile phase.[20]

    • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): Used for neutral or basic compounds to suppress unwanted ionic interactions with residual silanols on the silica support and improve peak symmetry.[7]

    • Basic Additives (e.g., Diethylamine - DEA, Ethanolamine): Used for acidic compounds to achieve similar benefits.[20]

Detailed Application Protocols

The following protocols provide validated starting conditions for the separation of substituted 2-azetidinone enantiomers.

Protocol 1: Normal-Phase Separation of a Ezetimibe Analogue

This method is based on established protocols for ezetimibe, a multi-chiral center azetidinone, and is broadly applicable to similar structures.[7][15]

Objective: To resolve the enantiomers of a substituted 4-phenyl-2-azetidinone derivative using an amylose-based CSP in normal phase.

Chromatographic Conditions

Parameter Setting Rationale
Column Chiralpak® AS-H (amylose tris(S)-α-methylbenzylcarbamate), 250 x 4.6 mm, 5 µm Proven selectivity for this class of compounds.[7][15]
Mobile Phase n-Hexane / Ethanol / 2-Propanol / TFA (84:12:4:0.1, v/v/v/v) Hexane is the weak solvent. The ethanol/IPA blend modulates polarity for optimal retention and selectivity. TFA (0.1%) is added to improve peak shape by minimizing tailing.[7]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. Lower flow rates may improve resolution.[21]
Temperature 30°C Provides reproducible retention times. Lowering the temperature can sometimes increase selectivity.[21]
Detection UV at 230 nm Wavelength should be set to the λmax of the target analyte for maximum sensitivity.
Injection Volume 10 µL

| Diluent | Mobile Phase | Ensures peak shape is not distorted by the injection solvent. |

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Carefully measure 840 mL of HPLC-grade n-Hexane, 120 mL of 200-proof Ethanol, 40 mL of 2-Propanol, and 1.0 mL of Trifluoroacetic Acid.

    • Combine in a 1 L solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the racemic azetidinone standard.

    • Dissolve in 10 mL of the mobile phase to create a 100 µg/mL solution. Vortex until fully dissolved.

  • HPLC System Setup and Equilibration:

    • Install the Chiralpak® AS-H column.

    • Purge the pump with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved. Ensure the column backpressure is stable.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Acquire data for a sufficient duration to allow both enantiomeric peaks to elute. For this method, a run time of 20-30 minutes is typical.

  • Data Analysis:

    • Identify the two enantiomer peaks.

    • Calculate the retention factor (k'), selectivity (α), and resolution (Rs) to assess the quality of the separation. A resolution (Rs) value > 1.5 indicates baseline separation.

Protocol 2: Polar Organic Mode (POM) Separation

This method is ideal for more polar azetidinone derivatives or when normal-phase conditions fail to provide adequate separation or solubility. It leverages a cellulose-based CSP which often provides complementary selectivity to amylose phases.[10]

Objective: To resolve the enantiomers of a polar, substituted 2-azetidinone using a cellulose-based CSP in polar organic mode.

Chromatographic Conditions

Parameter Setting Rationale
Column Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm A highly versatile cellulose-based CSP known for its broad applicability and complementary nature to amylose phases.[10][11]
Mobile Phase 100% Ethanol (with 0.1% DEA for acidic analytes, if needed) POM simplifies the mobile phase and is excellent for polar analytes. Ethanol often provides better resolution than other alcohols in this mode.[12] A basic additive like DEA can be included to improve the peak shape of acidic compounds.[20]
Flow Rate 0.7 mL/min Lower flow rates are often beneficial in chiral separations to maximize the interactions between the analyte and the CSP, improving resolution.[21]
Temperature 25°C Ambient temperature is a good starting point.
Detection UV at 254 nm (or analyte λmax) Adjust wavelength based on analyte's chromophore.
Injection Volume 5 µL

| Diluent | Ethanol | |

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Use 100% HPLC-grade Ethanol. If the analyte is acidic and shows peak tailing, prepare a solution of Ethanol with 0.1% Diethylamine (1 mL DEA per 1 L of Ethanol).

    • Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the racemic azetidinone standard by dissolving it in Ethanol.

  • HPLC System Setup and Equilibration:

    • Install the Chiralcel® OD-H column.

    • Important: If switching from a normal-phase solvent like hexane, ensure a proper column wash protocol is followed using an intermediate solvent like 2-propanol before introducing the pure ethanol mobile phase.

    • Equilibrate the column with the mobile phase at 0.7 mL/min for at least 45 minutes to ensure a stable baseline.

  • Analysis:

    • Inject 5 µL of the sample solution.

    • Monitor the chromatogram. Retention times in POM can be significantly different from NP mode.

  • Data Analysis:

    • Calculate the chromatographic parameters (k', α, Rs). If resolution is insufficient, consider screening other polar organic solvents like methanol or acetonitrile, or optimizing the temperature.

Conclusion

The successful chiral separation of azetidinone enantiomers is a critical task in pharmaceutical analysis. A strategic approach, beginning with the screening of robust polysaccharide-based CSPs like Chiralpak® and Chiralcel® columns across normal-phase and polar organic modes, provides a high probability of success. Method optimization through the careful selection of mobile phase modifiers, additives, flow rate, and temperature allows for the fine-tuning required to achieve baseline resolution. The protocols provided herein serve as powerful starting points for developing validated, high-resolution HPLC methods essential for the research, development, and quality control of azetidinone-based chiral drugs.

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NMR spectroscopic analysis for structure elucidation of azetidinone derivatives

The structural elucidation of novel azetidinone derivatives requires a systematic and multi-faceted analytical approach. By logically progressing through a series of 1D and 2D NMR experiments—from ¹H and ¹³C NMR to COSY, HSQC, HMBC, and finally NOESY—researchers can build a complete and validated structural model from the ground up. This hierarchical workflow, which explains the causality behind each experimental choice, ensures not only the correct assignment of the carbon skeleton and substituents but also the unambiguous determination of the all-important stereochemistry. This level of analytical rigor is essential for advancing drug discovery programs based on this critical class of heterocyclic compounds. [19][20]

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  • K. O'hara, Y. Shiomi, M. Kono. (n.d.). NMR spectrometric assay for determining enzymatic hydrolysis of fl-lactam antibiotics with bacteria in aqueous solution. Available from: [Link]

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Application Notes and Protocols for the Purification of Chiral 3-Amino-β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereoisomeric Purity in β-Lactam Scaffolds

The 3-amino-β-lactam moiety is a cornerstone of medicinal chemistry, forming the core structure of numerous life-saving antibiotics, including penicillins and cephalosporins.[1][2] The biological activity of these compounds is intrinsically linked to their stereochemistry. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to isolate and purify a single, desired stereoisomer of a 3-amino-β-lactam is not merely a matter of chemical elegance but a fundamental requirement for the development of safe and effective therapeutics.

This guide provides an in-depth exploration of the primary techniques employed for the purification of chiral 3-amino-β-lactams, with a focus on both chromatographic and crystallization-based methods. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

PART 1: Foundational Principles of Separation

The purification of chiral 3-amino-β-lactams presents a unique set of challenges due to the presence of at least two stereocenters (at C3 and C4), leading to the potential for both diastereomers and enantiomers. The strained four-membered ring also imparts a degree of chemical lability that must be considered during purification.

The choice of purification strategy is fundamentally dictated by the nature of the isomeric mixture:

  • Diastereomers: These stereoisomers have different physical properties (e.g., solubility, melting point, chromatographic retention), making their separation relatively straightforward through techniques like standard chromatography or crystallization.

  • Enantiomers: These are non-superimposable mirror images with identical physical properties in an achiral environment. Their separation requires a chiral environment, created by a chiral stationary phase (in chromatography), a chiral resolving agent (in crystallization), or an enzyme.

Below is a decision-making workflow for selecting an appropriate purification strategy.

Purification Strategy start Mixture of Chiral 3-Amino-β-Lactams is_diastereomeric Is the mixture Diastereomeric? start->is_diastereomeric is_enantiomeric Is the mixture Enantiomeric (Racemic)? is_diastereomeric->is_enantiomeric No crystallization Diastereoselective Crystallization is_diastereomeric->crystallization Yes achiral_chrom Achiral Chromatography (e.g., Silica Gel) is_diastereomeric->achiral_chrom Yes chiral_chrom Chiral Chromatography (HPLC/SFC) is_enantiomeric->chiral_chrom Yes enzymatic_res Enzymatic Resolution is_enantiomeric->enzymatic_res Yes

Caption: Decision workflow for purification of 3-amino-β-lactams.

PART 2: Chromatographic Purification Strategies

Chromatography is a powerful and versatile tool for the separation of chiral 3-amino-β-lactams, offering high resolution for both analytical and preparative scales.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers.[3] The separation is achieved through the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times.

Causality Behind CSP Selection: The choice of CSP is critical and depends on the specific structure of the 3-amino-β-lactam. The presence of the amino group, the amide bond within the lactam ring, and other substituents provide multiple points for chiral recognition via hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are often the first choice for screening due to their broad applicability.[5] The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can bind with differing affinities.

  • Cyclodextrin-based CSPs: These CSPs have a toroidal structure with a hydrophobic interior and a hydrophilic exterior.[6] They are particularly effective for separating molecules that can fit into the cavity and interact with the chiral hydroxyl groups on the rim.[6]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are zwitterionic and can operate in a variety of mobile phase modes, making them exceptionally versatile for polar and ionizable compounds like underivatized 3-amino-β-lactams.[7][8]

Protocol: Analytical Chiral HPLC Method Development

  • Initial CSP Screening:

    • Prepare a stock solution of the racemic 3-amino-β-lactam in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Screen a panel of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) and a macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T).

    • Use a simple mobile phase system for initial screening, such as a mixture of hexane/isopropanol or methanol/acetonitrile.

  • Mobile Phase Optimization:

    • Once a CSP showing baseline or partial separation is identified, optimize the mobile phase composition to improve resolution.

    • Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in normal phase or the organic modifier (e.g., acetonitrile, methanol) in reversed-phase.

    • For ionizable 3-amino-β-lactams, the addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.

  • Temperature and Flow Rate Adjustment:

    • Varying the column temperature can influence enantioselectivity. Lower temperatures often lead to better resolution but higher backpressure.

    • Optimize the flow rate to achieve a balance between analysis time and resolution. A lower flow rate can sometimes improve separation.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly at the preparative scale.[9][10][11] It uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (co-solvent).[9]

Causality Behind Choosing SFC:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates than HPLC without a significant loss in efficiency, leading to separation times that are 3-5 times faster.[11][12]

  • Reduced Solvent Consumption: SFC uses significantly less organic solvent than normal-phase HPLC, making it a "greener" and more cost-effective technique.[9][13] The collection of purified fractions is also simplified as the CO2 evaporates upon depressurization.[11]

  • Complementary Selectivity: The mobile phase environment in SFC can differ from that in HPLC, sometimes leading to unique or improved chiral selectivity on the same CSP.[12]

Protocol: Preparative Chiral SFC Purification

  • Method Development on Analytical Scale:

    • Develop an analytical SFC method using a column with the same stationary phase as the intended preparative column.

    • Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives to achieve optimal separation.

  • Scale-Up to Preparative SFC:

    • Transfer the optimized analytical method to a preparative SFC system equipped with a larger diameter column.

    • Adjust the flow rate and injection volume according to the column dimensions to maximize throughput while maintaining resolution.

    • The sample is typically dissolved in the co-solvent at the highest possible concentration without causing precipitation.

  • Fraction Collection and Analysis:

    • Set the fraction collector to trigger based on the UV signal of the eluting enantiomers.

    • Analyze the collected fractions by analytical chiral HPLC or SFC to determine enantiomeric purity.

    • Combine fractions of the desired enantiomer with high purity (>99% ee).

ParameterChiral HPLC (Normal Phase)Chiral SFC
Primary Mobile Phase Hexane or HeptaneSupercritical CO2
Typical Co-Solvent Isopropanol, EthanolMethanol, Ethanol
Analysis Time Slower (typically 10-30 min)Faster (typically 2-10 min)[9]
Solvent Consumption HighLow (reduces organic solvent use by ~90%)[9]
Backpressure HigherLower
Fraction Recovery Requires evaporation of large solvent volumesSimplified (CO2 evaporates)

PART 3: Crystallization-Based Purification

For diastereomeric mixtures of 3-amino-β-lactams, diastereoselective crystallization can be a highly efficient and scalable purification method. This technique exploits the differences in solubility between diastereomers in a given solvent system.

Diastereoselective Crystallization

The principle behind this technique is that one diastereomer will be less soluble than the other in a particular solvent, allowing it to crystallize out of solution, leaving the more soluble diastereomer in the mother liquor.

Causality Behind Solvent Selection: The choice of solvent is paramount and often requires empirical screening. The ideal solvent is one in which the desired diastereomer has low solubility, while the undesired diastereomer is highly soluble. A mixture of solvents (a "good" solvent in which both are soluble and an "anti-solvent" in which both are poorly soluble) is often used to fine-tune the crystallization process.

Protocol: Diastereoselective Crystallization

  • Solvent Screening:

    • In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., ethyl acetate, acetone, isopropanol, acetonitrile) with gentle heating until a clear solution is obtained.

    • Allow the solutions to cool slowly to room temperature and then to 0-4 °C.

    • Observe which solvents yield crystalline material. Analyze the resulting crystals and mother liquor by HPLC or NMR to determine the diastereomeric ratio.

  • Optimized Crystallization:

    • Dissolve the diastereomeric mixture in the minimum amount of the chosen optimal solvent (or solvent mixture) at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals. Seeding with a small crystal of the pure desired diastereomer can be beneficial.

    • Once crystallization is complete, isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Analysis:

    • Determine the diastereomeric purity of the crystallized material using HPLC or NMR spectroscopy.

    • If necessary, a second recrystallization can be performed to further enhance purity.

Crystallization-Induced Diastereomer Transformation (CIDT)

In some cases, the stereocenter at C3 of a 3-amino-β-lactam may be prone to epimerization under basic or acidic conditions. This lability can be exploited in a powerful technique called Crystallization-Induced Diastereomer Transformation (CIDT).[14][15] In CIDT, the diastereomeric mixture is equilibrated in solution while the less soluble, thermodynamically more stable diastereomer selectively crystallizes, thus driving the equilibrium towards the formation of the desired product.[15]

CIDT Workflow cluster_solution In Solution (with Catalyst) cluster_solid Solid Phase D1 Diastereomer 1 (more soluble) D2 Diastereomer 2 (less soluble) D1->D2 Epimerization Crystals Crystals of Diastereomer 2 D2->Crystals Crystallization

Caption: Workflow of Crystallization-Induced Diastereomer Transformation.

PART 4: Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes that stereoselectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For 3-amino-β-lactams, this can be applied either to the final product or to a chiral precursor. For instance, a lipase could selectively hydrolyze an ester protecting group on one enantiomer, or an amidase could act on the 3-amino group.[16]

Protocol: General Approach to Enzymatic Kinetic Resolution

  • Enzyme Screening: Screen a variety of commercially available enzymes (e.g., lipases, proteases, amidases) for activity and selectivity towards the racemic 3-amino-β-lactam or a suitable derivative.

  • Reaction Optimization: Optimize reaction conditions such as pH, temperature, solvent, and substrate concentration to maximize both the reaction rate and the enantioselectivity.

  • Work-up and Separation: After the reaction has proceeded to approximately 50% conversion, stop the reaction and separate the unreacted enantiomer from the product. This separation is typically straightforward as the two compounds now have different chemical structures and physical properties.

Conclusion

The purification of chiral 3-amino-β-lactams is a critical step in the synthesis of many important pharmaceutical agents. The choice of the optimal purification technique depends on the nature of the isomeric mixture, the scale of the purification, and the available resources. Chromatographic methods, particularly chiral SFC, offer high resolution and speed for both analytical and preparative separations of enantiomers. For diastereomeric mixtures, diastereoselective crystallization is a powerful and scalable technique. By understanding the underlying principles of these methods and systematically optimizing the experimental conditions, researchers can efficiently obtain 3-amino-β-lactams with the high stereoisomeric purity required for drug development.

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The Strategic Deployment of (3S,4S)-3-Amino-4-methylazetidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidin-2-one Core - A Privileged Scaffold in Drug Discovery

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously embodied in the penicillin and cephalosporin classes of antibiotics.[1] These molecules function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives.[2] Beyond the realm of antibacterial agents, the strained azetidin-2-one ring system has demonstrated a remarkable versatility, with derivatives showing efficacy as cholesterol absorption inhibitors, and as inhibitors of various proteases, including thrombin and human leukocyte elastase.[2] The inherent ring strain of the β-lactam makes it a potent acylating agent for the serine residues within the active sites of target enzymes like penicillin-binding proteins (PBPs).[2] This reactivity, combined with the ability to introduce diverse substituents at various positions on the ring, allows for the fine-tuning of biological activity and pharmacokinetic properties.

This application note focuses on a particularly valuable chiral building block: (3S,4S)-3-Amino-4-methylazetidin-2-one . The specific stereochemistry and the presence of a methyl group at the C4 position are not trivial decorations; they are critical design elements that address key challenges in drug development, particularly in the creation of advanced carbapenem antibiotics.

The Significance of the (3S,4S) Stereochemistry and the C4-Methyl Group

The development of carbapenem antibiotics, such as meropenem and doripenem, represented a significant advancement in treating infections caused by resistant bacteria. However, a major metabolic liability of early carbapenems was their susceptibility to hydrolysis by renal dehydropeptidase-I (DHP-I), leading to rapid inactivation and nephrotoxicity. The introduction of a 1β-methyl group on the carbapenem core was a breakthrough discovery, sterically hindering the approach of DHP-I and dramatically improving the metabolic stability of these life-saving drugs.

This compound provides the crucial C4-methyl group with the correct stereochemistry to ultimately become the 1β-methyl group in the final carbapenem structure. The (S) configuration at C3 and the (S) configuration at C4 are essential for building the correct stereochemical architecture of the target antibiotic, which is paramount for potent antibacterial activity.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, posits that the addition of a single methyl group can lead to unexpectedly large increases in potency or improvements in pharmacokinetic properties.[3] This can be due to a variety of factors, including enhanced hydrophobic interactions with the target protein, conformational restriction of the molecule into a more bioactive shape, and blocking of metabolic hotspots.[4] In the case of 1β-methylcarbapenems, the "magic methyl" primarily confers metabolic stability.

Core Applications in Medicinal Chemistry

The primary application of this compound is as a pivotal intermediate in the synthesis of 1β-methylcarbapenem antibiotics. Its bifunctional nature, possessing a nucleophilic amino group at C3 and a lactam backbone, allows for a convergent synthetic strategy.

Key Synthetic Transformations:
  • N-Acylation of the 3-Amino Group: The C3-amino group serves as a handle for introducing a variety of side chains that modulate the antibacterial spectrum and potency of the final compound. This is typically achieved through standard amide bond formation reactions.

  • Formation of the Carbapenem Core: The azetidinone nitrogen is ultimately incorporated into the bicyclic carbapenem nucleus.

The general synthetic workflow can be visualized as follows:

workflow cluster_0 Preparation of the Azetidinone Core cluster_1 Side Chain Introduction cluster_2 Carbapenem Ring Formation A (3S,4S)-3-Amino-4- methylazetidin-2-one B N-Protected Azetidinone A->B Amino Group Protection C Acylated Azetidinone Intermediate B->C N-Acylation E Key Carbapenem Precursor C->E Further Functionalization & Ring Closure Precursor Synthesis D Desired Side Chain (e.g., Carboxylic Acid Derivative) D->C F Final Carbapenem Antibiotic E->F Cyclization & Deprotection

Caption: General synthetic workflow utilizing this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations involving this compound. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific target molecules.

Protocol 1: Protection of the 3-Amino Group

Rationale: Before manipulation of other parts of the molecule, it is often necessary to protect the nucleophilic 3-amino group to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable under a wide range of conditions and can be readily removed with acid.[5]

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq.) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clear solution.

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc protected this compound.

Self-Validation: The success of the protection can be confirmed by ¹H NMR (appearance of the Boc proton signal around 1.4 ppm) and Mass Spectrometry (observation of the correct molecular ion peak).

Protocol 2: N-Acylation of the Protected Azetidinone

Rationale: This protocol describes the coupling of a carboxylic acid to the 3-amino group of a protected azetidinone. This is a crucial step for introducing the side chain that will ultimately define the biological activity of the target molecule. Carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), are commonly used to facilitate amide bond formation while minimizing racemization.[6]

Materials:

  • N-protected this compound (from Protocol 1)

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Standard work-up reagents (water, brine, drying agent)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and EDC hydrochloride (1.2 eq.) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of N-protected this compound (1.0 eq.) in anhydrous DMF to the activated carboxylic acid mixture.

  • Base Addition: Add DIPEA (2.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired N-acylated product.

Causality behind Experimental Choices: The use of HOBt forms an active ester with the carboxylic acid, which is less prone to side reactions and racemization compared to the O-acylisourea intermediate formed with EDC alone. DIPEA is a non-nucleophilic base used to neutralize the EDC hydrochloride and the carboxylic acid, facilitating the reaction.

acylation cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActiveEster [Active Ester Intermediate] RCOOH->ActiveEster + HOBt EDC EDC EDC->ActiveEster Product Acylated Azetidinone ActiveEster->Product Azetidinone Protected Azetidinone-NH₂ Azetidinone->Product + DIPEA

Caption: N-Acylation reaction pathway.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
This compound HClC₄H₉ClN₂O136.58¹H NMR and ¹³C NMR consistent with structure.
N-Boc-(3S,4S)-3-Amino-4-methylazetidin-2-oneC₉H₁₆N₂O₃200.24¹H NMR: δ ~1.4 (s, 9H, C(CH₃)₃); MS (ESI): m/z [M+H]⁺ 201.1.

Conclusion and Future Perspectives

This compound is a high-value chiral building block that has played a crucial role in the development of metabolically robust 1β-methylcarbapenem antibiotics. The protocols outlined in this application note provide a practical guide for the key synthetic transformations involving this intermediate. As the challenge of antimicrobial resistance continues to grow, the demand for novel antibiotics with improved properties remains high. The versatility of the azetidinone scaffold suggests that derivatives of this compound may also find applications in other therapeutic areas, such as oncology and inflammatory diseases, where selective enzyme inhibition is a key therapeutic strategy.[2] Further exploration of the chemical space around this privileged scaffold is a promising avenue for future drug discovery efforts.

References

  • National Center for Biotechnology Information (2024). Beta-Lactamase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Tomašić, T., & Mašič, L. P. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. Available from: [Link]

  • Sankyo Company, Limited. (1995). Synthesis and Structure-Activity Relationships of a Novel Oral Carbapenem, CS-834. Antimicrobial Agents and Chemotherapy, 39(7), 1497–1504.
  • Park, J., & Oh, K. (2019). ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor. Green Chemistry, 21(19), 5266-5271.
  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16), 12879.
  • Zhang, W., et al. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids.
  • Masterson, L. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Kiełbasiński, P., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6468.
  • Bush, K., & Bradford, P. A. (2020). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Pharmaceuticals, 13(11), 389.
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. Available from: [Link]

  • Singh, G. S. (2014). β-Lactams in medicinal chemistry. Medicinal Chemistry Research, 23, 549–574.
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  • Ghuysen, J. M. (1994). β-Lactamases: Why and How. Journal of Medicinal Chemistry, 37(10), 1433–1443.
  • Papp-Wallace, K. M. (2011). Carbapenems: Past, Present, and Future. Antimicrobial Agents and Chemotherapy, 55(11), 4943–4960.
  • Kumar, S. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3).
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208.
  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid.
  • Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly.
  • Current Research in Pharmaceutical Sciences. (2022). Carbapenem Antibiotics: Recent Update on Synthesis and Pharmacological Activities.
  • Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 2(8), a009706.
  • Kiełbasiński, P., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6468.
  • Journal of Pharmaceutical Education and Research. (2024).
  • Semantic Scholar. (n.d.). β-Lactams and β-Lactamase Inhibitors: An Overview.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Staudinger Cycloadditions for Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the Staudinger [2+2] cycloaddition for the synthesis of azetidinones (β-lactams). This guide is structured to provide in-depth, field-proven insights to troubleshoot and optimize your reactions, ensuring higher yields and product purity.

Introduction to the Staudinger Cycloaddition

The Staudinger cycloaddition, a reaction between a ketene and an imine, is a cornerstone in the synthesis of the β-lactam ring, a critical structural motif in many antibiotics.[1][2] The reaction typically proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent ring closure of this intermediate furnishes the four-membered azetidinone ring.[3][4] While powerful, this reaction is often plagued by low yields due to competing side reactions and suboptimal reaction conditions. This guide will address these common pitfalls in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Low Yields

This section is designed to address specific issues you may be encountering during your experiments.

Q1: My reaction is giving a very low yield of the desired β-lactam, and I'm recovering a significant amount of unreacted imine. What are the likely causes and solutions?

This is a common issue that often points to problems with ketene generation or reactivity. Ketenes are generally unstable and are typically generated in situ.[5]

Possible Causes & Solutions:

  • Inefficient Ketene Generation: The most common method for generating ketenes in situ is the dehydrohalogenation of acyl chlorides using a tertiary amine base like triethylamine (Et₃N).[5][6]

    • Solution: Ensure your acyl chloride is of high purity and free from residual acid. The tertiary amine base should be dry and freshly distilled. The stoichiometry of the base is crucial; an excess is often used to drive the reaction.[5]

  • Ketene Polymerization: Ketenes, especially unsubstituted ones, are highly prone to polymerization.[3]

    • Solution: Generate the ketene slowly at low temperatures (e.g., -78 °C to 0 °C) in the presence of the imine to ensure it is trapped as it is formed.[7] A slow, dropwise addition of the acyl chloride to the solution of the imine and base is recommended.[7]

  • Poor Nucleophilicity of the Imine: If the imine is sterically hindered or has strong electron-withdrawing groups, its nucleophilicity may be too low to effectively trap the ketene.

    • Solution: Consider using a more nucleophilic imine if your synthetic route allows. Alternatively, employing a catalyst can enhance the reactivity of the ketene.[8][9]

Experimental Protocol: Optimizing Ketene Generation and Trapping

  • Preparation: Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere.

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the imine (1.0 eq) and freshly distilled triethylamine (1.5-2.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ketene Generation: Dissolve the acyl chloride (1.1-1.2 eq) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred imine/base solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: My reaction is messy, with multiple side products and a low yield of the target azetidinone. How can I improve the selectivity?

The formation of multiple products often indicates the presence of side reactions involving the ketene or the zwitterionic intermediate.

Possible Causes & Solutions:

  • Ketene Dimerization/Oligomerization: If the concentration of the ketene is too high, it can react with itself.

    • Solution: As mentioned previously, slow addition of the acyl chloride at low temperatures is crucial. Maintaining a low concentration of the ketene throughout the reaction is key.

  • Formation of Enolate Adducts: The zwitterionic intermediate can be protonated by any acidic species present, leading to the formation of an open-chain amide instead of the desired β-lactam.

    • Solution: Ensure all reagents and solvents are scrupulously dry. The use of a non-nucleophilic hindered base, such as a proton sponge, can sometimes be beneficial.[3][10]

  • Stereoisomer Formation: The Staudinger reaction can produce both cis and trans diastereomers. The stereochemical outcome is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[1][3]

    • Solution: The stereoselectivity is often dependent on the relative rates of ring closure and isomerization of the zwitterionic intermediate.[3] Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of cis-β-lactams.[1][3] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine tend to favor trans-β-lactams.[1][3] Careful selection of substituents can therefore be used to control the diastereoselectivity.

Troubleshooting Workflow for Side Product Formation

G cluster_intermediate Intermediate Ketene Ketene (R1, R2) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine Imine (R3, N-R4) Imine->Zwitterion Cis_Lactam cis-β-Lactam Zwitterion->Cis_Lactam Direct Ring Closure (Favored by EDG on Ketene, EWG on Imine) Trans_Lactam trans-β-Lactam Zwitterion->Trans_Lactam Isomerization then Ring Closure (Favored by EWG on Ketene, EDG on Imine)

Caption: Influence of substituents on the stereochemical outcome of the Staudinger cycloaddition.

Q5: Can catalysts be used to improve the yield and selectivity of the Staudinger cycloaddition?

Yes, catalytic versions of the Staudinger reaction have been developed and can be highly effective.

  • Nucleophilic Catalysts: Chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), can be used to achieve high yields and enantioselectivity. [8][9]These catalysts activate the ketene by forming a zwitterionic enolate, which then reacts with the imine. [4]* Lewis Acid Catalysts: In some cases, Lewis acids can be used to activate the imine, making it more susceptible to nucleophilic attack by the ketene. [11] Using a catalyst can be particularly beneficial when dealing with less reactive substrates. [8][9]

Concluding Remarks

Successfully overcoming low yields in the Staudinger cycloaddition requires a systematic approach to troubleshooting. By carefully considering the purity of your reagents, the method of ketene generation, reaction conditions, and the electronic and steric nature of your substrates, you can significantly improve the outcome of your experiments. This guide provides a starting point for optimizing your reactions, and we encourage you to consult the cited literature for more detailed information.

References

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578–1579. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

  • France, S., Wack, H., & Lectka, T. (2005). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Arrieta, A., Cossío, F. P., & Lecea, B. (1996). Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines. A Theoretical and Experimental Study. The Journal of Organic Chemistry, 61(9), 3048–3058. [Link]

  • Kaur, N. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Medicinal Chemistry, 3(3), 258-278. [Link]

  • Ghafouri, Z., & Parsafar, N. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999. [Link]

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649. [Link]

  • Kajima Mulengi, J., Mezrai, A., & Bonnet, V. (2016). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Asian Journal of Organic & Medicinal Chemistry, 1(2), 39-43. [Link]

  • D'hooghe, M., & De Kimpe, N. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(13), 5035. [Link]

  • Kajima Mulengi, J., Mezrai, A., & Bonnet, V. (2016). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Asian Journal of Organic & Medicinal Chemistry, 1(2), 39-43. [Link]

  • ResearchGate. (2021). Staudinger Ketene‐Imine [2 + 2] Cycloaddition of Novel Azomethines to Synthesize Biologically Active Azetidinone Derivatives and their in vitro Antimicrobial Studies. [Link]

  • NROChemistry. Staudinger Reaction. [Link]

  • Reddit. (2023). Staudinger-Vilarrasa troubleshooting. [Link]

  • ResearchGate. (2008). Influence of different ketene substituents on the diastereoselectivity in the Staudinger reaction. [Link]

  • Wang, Z., Zhang, Y., & Zhang, J. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5698. [Link]

  • Wikipedia. Staudinger reaction. [Link]

  • Reddit. (2025). Staudinger Reaction Troubleshooting. [Link]

  • ResearchGate. (2021). [2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine. [Link]

  • ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • MDPI. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. [Link]

  • Liang, Y., Jocher, J. A., & Bode, J. W. (2010). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Organic Letters, 12(15), 3364–3367. [Link]

  • YouTube. (2022). Staudinger Reactions - Bioothogonal before Click Chemistry. [Link]

Sources

Technical Support Center: Stereocontrol in β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for β-lactam synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of controlling cis/trans stereoselectivity in your experiments. This guide is structured to address common challenges and provide both theoretical grounding and practical, actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of stereocontrol in β-lactam synthesis.

Q: What are the primary synthetic routes to β-lactams where stereoselectivity is a key concern? A: The most prominent method is the Staudinger ketene-imine cycloaddition , a [2+2] cycloaddition that is a cornerstone of β-lactam synthesis.[1][2][3] Other significant methods include the ester enolate-imine condensation and the alkyne-nitrone reaction (Kinugasa reaction) .[4][5] This guide will focus primarily on the Staudinger reaction due to its widespread use and the well-documented challenges in controlling its stereochemical outcome.

Q: What is the fundamental mechanistic principle governing cis/trans selectivity in the Staudinger reaction? A: The Staudinger reaction is generally a two-step process.[2][6] First, the imine nitrogen acts as a nucleophile, attacking the central carbon of the ketene to form a zwitterionic intermediate.[7][8][9] The final stereochemistry is determined by the competition between two pathways for this intermediate:

  • Direct Ring Closure: A rapid, conrotatory electrocyclization of the initial zwitterionic intermediate leads to the cis-β-lactam.

  • Isomerization then Ring Closure: Rotation around the newly formed N-C bond in the intermediate can occur, leading to a more thermodynamically stable zwitterion, which then cyclizes to form the trans-β-lactam.[8][10][11][12] Therefore, cis/trans selectivity is a result of the kinetic competition between these two pathways.[10][11][12][13]

Q: Which isomer, cis or trans, is generally more stable? A: The trans isomer is typically the more thermodynamically stable product due to reduced steric strain between the substituents at the C3 and C4 positions of the lactam ring. In some cases, the cis product can be converted to the more stable trans isomer through base-catalyzed epimerization.[14]

Q: What are the most critical experimental factors that I can manipulate to control the cis/trans ratio? A: The stereochemical outcome is highly sensitive to several factors:

  • Electronic Properties of Reactants: Electron-donating groups on the ketene and electron-withdrawing groups on the imine favor cis products. The reverse favors trans products.[7][10][12]

  • Solvent Polarity: Non-polar solvents favor cis formation, while polar solvents favor trans formation.[15][16]

  • Temperature: Lower temperatures generally favor the cis (kinetically controlled) product, whereas higher temperatures can favor the trans (thermodynamically controlled) product.[13][17]

  • Steric Hindrance: The steric bulk of substituents on both the imine and ketene can influence the rate of ring closure and isomerization.

  • Method of Ketene Generation: The way the ketene is generated in situ (e.g., from an acid chloride with a tertiary amine) can impact the reaction environment and, consequently, the selectivity.[1]

Troubleshooting Guide: Common Stereoselectivity Issues

This section provides direct answers to specific experimental problems you may encounter.

Problem 1: My reaction yields a poor diastereomeric ratio (~1:1). How can I selectively synthesize the cis-β-lactam?

Underlying Cause: A 1:1 mixture suggests that the rates of direct ring closure (leading to cis) and intermediate isomerization followed by ring closure (leading to trans) are nearly equal. To favor the cis isomer, you must accelerate the direct ring closure relative to the isomerization pathway. This is a kinetically controlled process.

Solutions & Methodologies:

  • Modify Reactant Electronics:

    • Ketene Component: Use a ketene precursor (e.g., an acyl chloride) with electron-donating groups (EDGs) like alkoxy or amino groups at the alpha position. EDGs increase the nucleophilicity of the enolate carbon in the zwitterionic intermediate, accelerating the final ring-closing step.[10][11][12]

    • Imine Component: Employ an imine with an electron-withdrawing group (EWG) on the nitrogen atom (e.g., tosyl or nosyl groups). EWGs increase the electrophilicity of the iminium carbon, again speeding up the intramolecular nucleophilic attack.[9][10][11][12]

  • Optimize Solvent Choice:

    • Action: Switch to a non-polar solvent .

    • Rationale: Non-polar solvents like toluene, benzene, or dichloromethane (CH₂Cl₂) do not effectively stabilize the charge separation in the zwitterionic intermediate.[15][16][18] This lack of stabilization prevents the intermediate from having a long enough lifetime to undergo bond rotation, thereby favoring the faster, direct cyclization to the cis product.[15]

  • Control Reaction Temperature:

    • Action: Run the reaction at a low temperature (e.g., -78 °C to 0 °C).

    • Rationale: The isomerization of the zwitterionic intermediate typically has a higher activation energy than the direct ring closure. By lowering the temperature, you disproportionately slow the isomerization pathway, allowing the kinetic cis product to dominate.[13][17]

  • Ensure Correct Imine Geometry:

    • Action: Confirm you are using the (E)-isomer of the imine.

    • Rationale: The stereochemical information of the imine is often transferred to the product. As a general rule, (E)-imines lead to cis-β-lactams, while (Z)-imines lead to trans-β-lactams through a conrotatory ring closure.[2][3][6]

Problem 2: My goal is the trans-β-lactam, but my reaction is producing mainly the cis isomer. How do I reverse the selectivity?

Underlying Cause: Your current conditions favor rapid kinetic ring closure. To obtain the trans product, you must create conditions that allow the initial zwitterionic intermediate to isomerize to its more thermodynamically stable conformer before cyclization occurs.

Solutions & Methodologies:

  • Modify Reactant Electronics:

    • Ketene Component: Use a ketene with electron-withdrawing groups (EWGs) such as phthalimido or acyl groups. These groups decrease the nucleophilicity of the enolate, slowing the rate of direct ring closure.[10][11][12]

    • Imine Component: Use an imine with electron-donating groups (EDGs) on the nitrogen or the aryl ring attached to the carbon. This reduces the electrophilicity of the iminium carbon, also disfavoring rapid cyclization.[10][11][12]

  • Optimize Solvent Choice:

    • Action: Switch to a polar aprotic solvent .

    • Rationale: Polar solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) stabilize the zwitterionic intermediate. This increased lifetime provides a larger window of opportunity for the N-C bond to rotate, allowing the system to reach the more stable intermediate that leads to the trans product.[15]

  • Control Reaction Temperature:

    • Action: Increase the reaction temperature (e.g., room temperature to reflux).

    • Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier for bond rotation and favor the formation of the more thermodynamically stable trans isomer.[11][13]

  • Consider Post-Synthesis Isomerization:

    • Action: If you have already synthesized the cis isomer, treat it with a non-nucleophilic base (e.g., DBU) or an appropriate base that can reversibly open the ring or epimerize the C4 position.

    • Rationale: Since the trans isomer is often the thermodynamic product, the cis isomer can sometimes be isomerized to the trans form under equilibrium conditions.[14]

Problem 3: My yields are low, and the stereoselectivity is inconsistent regardless of conditions.

Underlying Cause: This often points to issues with reagent stability, reaction setup, or competing side reactions. Ketenes, in particular, are highly reactive and prone to polymerization or other undesired reactions.

Solutions & Methodologies:

  • Refine Ketene Generation:

    • Action: Ensure efficient in situ generation. When using an acid chloride and a tertiary amine (e.g., Et₃N), the order of addition is critical. Adding the amine slowly to a solution of the imine and acid chloride can help maintain a low concentration of the ketene and minimize side reactions.

    • Rationale: Ketenes are unstable and should be generated in the presence of the imine to be trapped immediately.[1] An excess of tertiary amine can also lead to side products.

  • Use a Chiral Auxiliary:

    • Action: For highly stereocontrolled and asymmetric synthesis, attach a chiral auxiliary to either the imine or the ketene.

    • Rationale: Chiral auxiliaries, such as those derived from D-mannitol or other chiral pools, can create a biased facial approach for the reactants, leading to high diastereoselectivity (often >95:5).[1][19][20][21] This method provides a robust and predictable way to control stereochemistry.

  • Explore Catalytic Methods:

    • Action: Investigate the use of nucleophilic catalysts, such as chiral amines (e.g., benzoylquinine derivatives) or N-heterocyclic carbenes (NHCs).[13][22]

    • Rationale: Catalysts can open up new reaction pathways. For instance, a nucleophilic catalyst can activate the ketene by forming a zwitterionic enolate, which then reacts with the imine. This catalyzed pathway can offer superior control over stereoselectivity compared to the uncatalyzed thermal reaction.[9][15][22]

Mechanistic Visualization: The Stereochemical Crossroads

The diagram below illustrates the central mechanism of the Staudinger reaction and the critical decision point that dictates the cis/trans outcome.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates Zwitterionic Intermediates cluster_products Products Imine (E)-Imine Zwitterion_Cis Initial Zwitterion (Leads to cis) Imine->Zwitterion_Cis Nucleophilic Attack Ketene Ketene Ketene->Zwitterion_Cis Nucleophilic Attack Zwitterion_Trans Isomerized Zwitterion (Leads to trans) Zwitterion_Cis->Zwitterion_Trans k_rotation Favored in Polar Solvents Cis_Lactam cis-β-Lactam Zwitterion_Cis->Cis_Lactam k_closure (fast) Favored in Non-polar Solvents Low Temperature Trans_Lactam trans-β-Lactam Zwitterion_Trans->Trans_Lactam k'_closure (slower) Thermodynamic Pathway

Sources

Technical Support Center: Stereochemical Integrity of the Azetidinone Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-lactam chemistry. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the prevention of epimerization at the C3 and C4 positions of the azetidinone (β-lactam) ring. Maintaining stereochemical purity is paramount, as the biological activity of many β-lactam antibiotics is intrinsically linked to their specific stereochemistry.[1] This resource provides field-proven insights and scientifically grounded protocols to help you navigate this common challenge.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Q1: I've just analyzed my crude reaction mixture and see two distinct spots on TLC/peaks in HPLC that correspond to my product's mass. Why am I getting a mixture of diastereomers?

A1: The presence of multiple diastereomers is a classic sign of epimerization, a process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] In the context of azetidinone synthesis, this typically occurs at the C3 or C4 position. The primary culprit is often the presence of a base, which can abstract an acidic proton at either C3 or C4, leading to the formation of a planar enolate intermediate.[1] This enolate can then be protonated from either face, resulting in a mixture of stereoisomers.

Several factors in your reaction setup could be promoting this:

  • Base Strength and Concentration: Strong or excess base is a major driver of epimerization.

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization, allowing the reaction to reach thermodynamic equilibrium, which may favor a different diastereomer than the one formed under kinetic control.[2][3][4][5]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at moderate temperatures, can lead to the conversion of the kinetically favored product to the more thermodynamically stable epimer.[1]

  • Solvent Polarity: The polarity of your solvent can influence the stability of the enolate intermediate and the transition state, thereby affecting the rate of epimerization.[1]

Diagnostic Steps:

  • Confirm Epimerization: Use ¹H NMR to analyze the product mixture. The protons at C3 and C4 will likely show different chemical shifts and coupling constants for each diastereomer, allowing you to determine the diastereomeric ratio (dr).[1] Chiral HPLC is another powerful tool for separating and quantifying diastereomers.[1][6][7][8]

  • Review Your Protocol: Carefully examine the type and amount of base used, the reaction temperature, and the total reaction time.

Corrective Actions:

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product and slow down the rate of epimerization.[3]

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[1]

    • Choose a Weaker/Hindered Base: If a base is necessary, consider using a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine[9]) or a weaker inorganic base (e.g., NaHCO₃) to minimize enolate formation.

Q2: My desired cis-β-lactam is converting to the trans isomer during my workup or purification. How can I prevent this?

A2: This is a common issue, particularly in reactions like the Staudinger cycloaddition, where the cis isomer is often the kinetically favored product, but the trans isomer is thermodynamically more stable.[10] The conversion can be triggered by residual base or acid, or by heat during purification.

Preventative Measures During Workup and Purification:

  • Neutralize Carefully: Ensure your reaction mixture is thoroughly neutralized before extraction. A mild acidic wash (e.g., dilute NH₄Cl solution) can quench any remaining base.

  • Avoid High Temperatures: Concentrate your product in vacuo at low temperatures. Avoid using a high-temperature water bath with your rotary evaporator.

  • Chromatography Considerations:

    • Deactivate Silica Gel: Basic impurities on silica gel can catalyze epimerization. You can "deactivate" your silica by preparing your slurry in a solvent system containing a small amount of a volatile amine, like triethylamine (e.g., 0.1-1%), and using the same modified solvent system as your eluent.

    • Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for your chromatography.

    • Swift Purification: Do not let your compound sit on the column for extended periods.

Q3: I suspect epimerization is occurring at the C3 position, which has an electron-withdrawing substituent. Are there specific strategies for this scenario?

A3: Yes, a substituent at the C3 position that can stabilize a negative charge (e.g., a carbonyl, ester, or nitrile group) will make the C3 proton significantly more acidic and thus more susceptible to base-catalyzed epimerization.[10]

Targeted Strategies:

  • Protecting Groups: If the C3 substituent is part of a side chain that will be modified later, consider if a different, less activating protecting group could be used.

  • Strictly Anhydrous and Aprotic Conditions: The presence of protic sources (like water or alcohols) can facilitate the proton exchange that leads to epimerization of the enolate intermediate. Ensure your solvents and reagents are rigorously dried.

  • Use of Additives: In some cases, additives that can trap the enolate or influence the stereochemical outcome of its protonation can be employed. This is a more advanced technique and requires careful literature review for your specific system.

Below is a workflow to guide your troubleshooting process:

troubleshooting_workflow cluster_reaction Reaction Optimization cluster_purification Purification Optimization start Diastereomeric Mixture Observed analysis Confirm Epimerization (NMR, Chiral HPLC) start->analysis check_conditions Review Reaction Conditions: - Base (Type, Stoichiometry) - Temperature - Reaction Time lower_temp Lower Temperature check_conditions->lower_temp shorter_time Reduce Reaction Time check_conditions->shorter_time change_base Use Weaker/ Hindered Base check_conditions->change_base analysis->check_conditions workup_issue Investigate Workup/ Purification Procedures analysis->workup_issue neutralize Careful Neutralization workup_issue->neutralize low_temp_conc Low Temp. Concentration workup_issue->low_temp_conc deactivate_silica Deactivate Silica Gel workup_issue->deactivate_silica end_goal Stereochemically Pure Product lower_temp->end_goal shorter_time->end_goal change_base->end_goal neutralize->end_goal low_temp_conc->end_goal deactivate_silica->end_goal

Caption: Troubleshooting workflow for addressing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization at C3 and C4 of the azetidinone ring?

A1: Epimerization at both C3 and C4 is typically a base-catalyzed process that proceeds through a planar enolate intermediate.

  • At C4: The proton at C4 is adjacent to the ring nitrogen and the C4 substituent. If the C4 substituent is electron-withdrawing, it can increase the acidity of this proton. A base can abstract this proton, forming an enolate. This intermediate loses its original stereochemistry, and subsequent protonation can occur from either face, leading to a mixture of epimers.[11]

  • At C3: The proton at C3 is alpha to the lactam carbonyl group. This position is generally more acidic than C4. Base-catalyzed abstraction of this proton forms an enolate, which is stabilized by resonance with the carbonyl group. Again, reprotonation of this planar intermediate from either face results in epimerization.[10]

The relative rates of epimerization at C3 versus C4 depend on the substituents at each position and their ability to stabilize the respective enolate intermediates.

epimerization_mechanism cis_lactam cis-β-Lactam (Kinetic Product) enolate Planar Enolate Intermediate cis_lactam->enolate + Base (- H+) enolate->cis_lactam + H+ trans_lactam trans-β-Lactam (Thermodynamic Product) enolate->trans_lactam + H+ trans_lactam->enolate + Base (- H+)

Caption: Base-catalyzed epimerization via a planar enolate.

Q2: How do I choose the right conditions to favor kinetic vs. thermodynamic control?

A2: The choice between kinetic and thermodynamic control is a powerful strategy for achieving stereoselectivity.[2][3][4][5][12]

  • Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy.[3][5] To favor the kinetic product, you should use:

    • Low Temperatures: This reduces the overall thermal energy in the system, making it less likely for the reaction to overcome the higher activation energy barrier of the thermodynamic pathway or for the kinetic product to revert to the starting materials or convert to the thermodynamic product.

    • Short Reaction Times: The reaction should be stopped as soon as the desired product is formed, before it has a chance to equilibrate to the more stable thermodynamic product.[3]

    • Strong, Sterically Hindered Bases (for deprotonation): In reactions involving deprotonation, these bases tend to remove the most accessible proton, leading to the kinetic enolate.[3]

  • Thermodynamic Control: This regime favors the most stable product. To achieve this, you need to allow the reaction to reach equilibrium. This is accomplished by:

    • Higher Temperatures: This provides the necessary energy for the reaction to be reversible, allowing the initially formed kinetic product to convert into the more stable thermodynamic product.

    • Longer Reaction Times: Sufficient time is needed for the equilibrium to be established.[3]

    • Weaker Bases (that allow for equilibration): Using a base that can exist in equilibrium with the product allows for reversible deprotonation and reprotonation, facilitating the conversion to the most stable isomer.

ConditionKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or MinimizedReversible
Product Fastest-formingMost stable

Table 1: Comparison of conditions for kinetic vs. thermodynamic control.

Q3: What role do protecting groups play in preventing epimerization?

A3: Protecting groups are crucial tools in multistep synthesis to temporarily block reactive functional groups and prevent unwanted side reactions, including epimerization.[13][14][15]

  • Protecting the N-H of the Azetidinone: The proton on the nitrogen of a secondary lactam is acidic and can be removed by a base. This can influence the acidity of the C3 and C4 protons. Protecting the nitrogen, often with groups like a p-methoxyphenyl (PMP) or a silyl group, can modulate the electronic properties of the ring and prevent N-deprotonation, which might otherwise facilitate epimerization pathways.

  • Protecting Side-Chain Functionality: If a substituent at C3 or C4 contains an acidic proton (e.g., a hydroxyl or carboxyl group), it must be protected. An unprotected acidic group can be deprotonated by the base intended for the main reaction, complicating the reaction profile and potentially leading to intramolecularly catalyzed epimerization.

  • Steric Hindrance: Bulky protecting groups on substituents at C3 or C4 can sterically hinder the approach of a base to the C3 or C4 proton, thereby slowing down the rate of epimerization. For instance, a bulky silyl ether protecting a C3 hydroxyethyl side chain can shield the C3 proton.

The ideal protecting group should be easy to install, stable to the reaction conditions where stereochemical integrity is critical, and easy to remove without causing epimerization.[13][14]

Q4: What are the best analytical techniques to detect and quantify epimerization?

A4: A combination of chromatographic and spectroscopic methods is typically used.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers.[1] By using a chiral stationary phase, you can achieve baseline separation of epimers, allowing for accurate determination of the diastereomeric ratio (dr) or enantiomeric excess (ee). Even on a standard reverse-phase column (C18), diastereomers often have slightly different polarities and may be separable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR is extremely powerful for detecting diastereomers in a mixture.[1][6][7][16]

    • Chemical Shifts: The protons at C3 and C4, as well as protons on the substituents, will exist in different chemical environments in each diastereomer, leading to separate signals.

    • Coupling Constants (³J): The coupling constant between the C3 and C4 protons is particularly diagnostic. For many monocyclic β-lactams, the ³J value for cis protons is typically larger (around 5-6 Hz) than for trans protons (around 1-3 Hz).

    • Quantification: By integrating the distinct signals for each epimer, you can accurately calculate the diastereomeric ratio.[6][7]

  • Thin-Layer Chromatography (TLC): While not quantitative, TLC is an excellent tool for initial screening.[1] Diastereomers often have different Rƒ values, and observing two closely spaced spots can be the first indication of epimerization.

Experimental Protocol: Deactivation of Silica Gel for Chromatography

This protocol is designed to minimize on-column epimerization of base-sensitive compounds.

Materials:

  • Crude product mixture

  • Silica gel (for flash chromatography)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the Eluent: Prepare your desired solvent system (e.g., 70:30 Hexanes:Ethyl Acetate). To this mixture, add 0.5% triethylamine by volume (e.g., 5 mL of Et₃N for every 1 L of eluent). Mix thoroughly. This will be your mobile phase.

  • Prepare the Silica Slurry: In a beaker, add the required amount of silica gel. Add a small amount of the Et₃N-containing eluent prepared in Step 1 to the silica gel, just enough to make a thick, pourable slurry.

  • Pack the Column: Pour the silica slurry into your chromatography column and pack it as you normally would, using the Et₃N-containing eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a compatible solvent). Load it onto the column.

  • Elute and Collect: Run the chromatography using the Et₃N-containing eluent. The triethylamine will occupy the acidic sites on the silica, preventing them from catalyzing the epimerization of your compound.

  • Remove Residual Triethylamine: After collecting and combining your product-containing fractions, the triethylamine can be removed during solvent evaporation under high vacuum, as it is volatile.

References

  • Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives | Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams - Chemistry | Illinois. (2002). Retrieved January 21, 2026, from [Link]

  • Manhas, M. S., & Amin, S. G. (1976). beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. HETEROCYCLES, 5(1), 669. [Link]

  • Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols | Request PDF - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

  • Alcaide, B., Aly, M. F., Rodríguez, C., & Rodríguez-Vicente, A. (2000). Base-promoted isomerization of cis-4-formyl-2-azetidinones: chemoselective C4-epimerization vs rearrangement to cyclic enaminones. The Journal of Organic Chemistry, 65(11), 3453–3459. [Link]

  • Bose, A. K., Narayanan, C. S., & Manhas, M. S. (1970). Epimerisation of a trans-β-lactam. Journal of the Chemical Society D: Chemical Communications, (15), 975. [Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2015). Retrieved January 21, 2026, from [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(14), 5483. [Link]

  • Rosenblum, S. B., Huynh, T., Afonso, A., Davis, H. R., Jr, Yumibe, N., Clader, J. W., & Burnett, D. A. (1998). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Journal of Medicinal Chemistry, 41(6), 973–980. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500. [Link]

  • Kinetic and Thermodynamic Control | Dalal Institute. (n.d.). Retrieved January 21, 2026, from [Link]

  • Juhász, M., Szabó, D., & Szakonyi, Z. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6688. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). The Journal of Organic Chemistry. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.). Retrieved January 21, 2026, from [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Kubíková, T., & Imrich, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646–2666. [Link]

  • Martín, J. F., Liras, P., & Demain, A. L. (2009). Regulation and compartmentalization of β-lactam biosynthesis. Microbial Biotechnology, 2(2), 168–193. [Link]

  • Singh, G. S. (2004). Recent Progress in the Synthesis and Chemistry of Azetidinones. Tetrahedron, 60(16), 3605–3637. [Link]

  • Llarrull, L. I., Tioni, M. F., & Vila, A. J. (2019). β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs. Journal of Medicinal Chemistry, 62(19), 8643–8662. [Link]

  • D’hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 35(2), 153–165. [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • The proposed mechanisms of the epimerization reactions by RaCE and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved January 21, 2026, from [Link]

  • Martín, J. F., Liras, P., & Demain, A. L. (2009). Regulation and compartmentalization of β-lactam biosynthesis. Microbial Biotechnology, 2(2), 168–193. [Link]

  • Juhász, M., Szabó, D., & Szakonyi, Z. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6688. [Link]

  • Gallyamov, R. F., Klochkov, V. V., & Aganov, A. V. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2216. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - ResearchGate. (2024). Retrieved January 21, 2026, from [Link]

  • Brem, J., van Berkel, S. S., & Schofield, C. J. (2016). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150297. [Link]

  • Attempted C3‐epimerization of compounds 25 and 30. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gallyamov, R. F., Klochkov, V. V., & Aganov, A. V. (2022). Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2216. [Link]

  • Development of HPLC-NMR methods for the characterization of low concentration metabolites in bio-fluids - Purdue University. (n.d.). Retrieved January 21, 2026, from [Link]

  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Azetidinone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidinone (β-Lactam) Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical heterocyclic motif. The β-lactam ring is a cornerstone of many life-saving antibiotics, and its efficient construction is a paramount objective in medicinal chemistry.[1]

This document provides in-depth, experience-driven answers to common challenges encountered during azetidinone formation. It is structured to provide immediate, actionable solutions to specific experimental problems, supported by mechanistic insights and established protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic choices in planning an azetidinone synthesis.

Q1: What are the primary synthetic routes to the azetidinone ring?

There are several established methods, with the most prominent being:

  • The Staudinger [2+2] Cycloaddition: This is arguably the most widely used method, involving the reaction of a ketene with an imine.[2][3] Ketenes are typically generated in situ from acid chlorides and a tertiary amine base.[4]

  • The Kinugasa Reaction: This copper-catalyzed reaction involves the 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne, which then rearranges to form the β-lactam ring.[5] It is particularly useful for accessing cis-substituted β-lactams.[5]

  • Ester Enolate-Imine Condensation: This method involves the reaction of a pre-formed ester enolate (often a lithium enolate) with an imine to form the four-membered ring.[6][7][8] It has been extensively developed for the synthesis of β-lactam antibiotics.[9]

Q2: How do I select the appropriate starting materials for a Staudinger cycloaddition?

The choice of ketene precursor (typically an acyl chloride) and imine is critical and dictates the substitution pattern of the final product.

  • Ketene Precursor: The stability and reactivity of the ketene are influenced by its substituents. Electron-donating groups on the ketene can accelerate the ring closure step.[3]

  • Imine Component: The electronic nature of the imine substituents also plays a crucial role. Electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[3] The stability of the imine is also a key consideration; freshly prepared or distilled imines are often required.

Q3: What are the key factors for achieving high diastereoselectivity in the Staudinger reaction?

Stereocontrol is a critical aspect of β-lactam synthesis. The primary factors influencing diastereoselectivity are:

  • Reaction Temperature: Lower temperatures generally favor higher selectivity by minimizing competing reaction pathways and allowing the kinetically controlled product to dominate.

  • Solvent Polarity: The choice of solvent can significantly impact the stereochemical outcome. Polar solvents often favor the formation of trans-β-lactams.[10][11]

  • Order of Addition: Adding the tertiary amine to a solution of the acyl chloride and imine can sometimes decrease stereoselectivity.[11]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine is a powerful strategy for inducing high levels of diastereoselectivity.[4]

Q4: When is the Kinugasa reaction a better choice than the Staudinger cycloaddition?

The Kinugasa reaction offers distinct advantages in certain scenarios:

  • Stereospecificity: It typically yields cis-substituted β-lactams with high stereoselectivity.[5]

  • Milder Conditions: The reaction is often performed under milder, copper-catalyzed conditions compared to the sometimes harsh conditions required for ketene generation in the Staudinger reaction.

  • Different Substrate Scope: It utilizes nitrones and terminal alkynes, offering a complementary approach when the required imines or ketene precursors for a Staudinger reaction are unstable or difficult to access.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during azetidinone synthesis.

Problem Potential Cause Recommended Solution
1. Low or No Product Yield A. Poor Reagent Quality: Moisture or impurities in starting materials (imine, acyl chloride, solvent, or base).• Ensure all glassware is rigorously dried (flame-dried or oven-dried).[12]• Use anhydrous solvents, freshly distilled if necessary.• Purify starting materials: distill liquid imines and acyl chlorides; recrystallize solid reagents.• Use a freshly opened bottle of tertiary amine base (e.g., triethylamine).
B. Inefficient Ketene Formation (Staudinger): The base may not be strong enough, or the temperature may be too low for dehydrohalogenation.• Consider a stronger, non-nucleophilic base like 2,6-lutidine or proton sponge.[3][13]• Ensure the reaction temperature is appropriate for the specific acyl chloride and base being used.
C. Competing Side Reactions:Ketene Dimerization: Common with reactive ketenes, especially at higher concentrations.• Imine Polymerization: Can occur with unstable imines.• Hydrolysis: The intermediate zwitterion or the final product can be sensitive to water.[14]• Add the acyl chloride slowly to the solution of the imine and base to keep the instantaneous concentration of the ketene low.• Use freshly prepared imines.• Maintain strictly anhydrous conditions throughout the reaction and workup.
D. Suboptimal Reaction Conditions (General): Incorrect temperature, solvent, or reaction time.• Screen different solvents. A change in solvent polarity can dramatically affect the reaction rate.[15]• Optimize the reaction temperature. While lower temperatures often improve selectivity, some reactions require heating to proceed at a reasonable rate.• Monitor the reaction progress by TLC or NMR to determine the optimal reaction time and avoid product decomposition.[16]
2. Poor Stereoselectivity A. Reaction Temperature is Too High: Higher temperatures can lead to equilibration of intermediates, eroding the kinetic stereoselectivity.• Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[13]
B. Solvent Effects: The solvent can influence the conformation of the transition state.• Experiment with a range of solvents with varying polarities. For the Staudinger reaction, polar solvents tend to favor the formation of trans-β-lactams.[10][11]
C. Base Choice: The nature of the tertiary amine can influence the stereochemical outcome.• Screen different tertiary amines (e.g., triethylamine, diisopropylethylamine, 2,6-lutidine).
D. Order of Reagent Addition: The way reagents are mixed can affect the reaction pathway.• Investigate different addition protocols. For instance, adding the acyl chloride to a mixture of the imine and base, versus adding the base to a mixture of the acyl chloride and imine. The latter can sometimes lead to lower selectivity.[11]
3. Difficult Purification A. Unreacted Starting Materials: Imine or acyl chloride derivatives remaining in the crude product.• Ensure the reaction goes to completion by monitoring with TLC.• Use a slight excess of one reagent to consume the other completely, if the excess reagent is easily removed.• Quench reactive species (like excess acyl chloride) with a nucleophile (e.g., methanol) before workup.
B. Byproducts from Side Reactions: Ketene dimers or triethylamine hydrochloride salts.• For triethylamine hydrochloride, perform an aqueous workup and wash the organic layer with water or brine.• Ketene dimers can sometimes be removed by careful column chromatography or recrystallization.
C. Product Instability: β-lactams can be sensitive to silica gel, leading to ring-opening.• Minimize the time the product spends on the silica gel column.• Consider deactivating the silica gel with a small amount of triethylamine mixed into the eluent (e.g., 1%).• If possible, purify by recrystallization to avoid chromatography.[13]

Part 3: Visual Guides & Methodologies

Diagrams of Key Mechanisms and Workflows

A clear understanding of the reaction mechanism is crucial for effective troubleshooting.

Staudinger_Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Zwitterion->Zwitterion cis_Lactam cis-β-Lactam Zwitterion->cis_Lactam Conrotatory Ring Closure (fast, kinetic) trans_Lactam trans-β-Lactam Zwitterion->trans_Lactam Conrotatory Ring Closure (slower, thermodynamic)

Caption: The Staudinger cycloaddition mechanism.

Low_Yield_Troubleshooting Start Low or No Yield CheckReagents Verify Reagent Quality (Anhydrous, Pure) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Solvent, Temp, Time) Start->CheckConditions CheckSideReactions Investigate Side Reactions (TLC, NMR of crude) Start->CheckSideReactions SolutionReagents Purify/Dry Reagents & Solvents CheckReagents->SolutionReagents SolutionConditions Systematic Screening of Conditions CheckConditions->SolutionConditions SolutionSideReactions Adjust Stoichiometry or Addition Rate CheckSideReactions->SolutionSideReactions

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for a Staudinger [2+2] Cycloaddition

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the imine (1.0 eq) and anhydrous dichloromethane (DCM) (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Ketene Precursor Addition: In a separate flame-dried flask, prepare a solution of the acyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Copper-Catalyzed Kinugasa Reaction

This protocol is adapted from established procedures and may need optimization.

  • Preparation: To an oven-dried Schlenk tube, add CuI (0.1 eq), the nitrone (1.0 eq), and a suitable tertiary amine base (e.g., triethylamine, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., toluene or THF). Add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C) until the reaction is complete as monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

References

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  • Hart, D. J., & Ha, D. C. (1989). The ester enolate-imine condensation route to β-lactams. ResearchGate. [Link]

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  • Hart, D. J., & Ha, D. C. (1989). The Ester Enolate-Imine Condensation Route to β-Lactams. Korea University Pure. [Link]

  • Jiao, L., & Xu, J. (2007). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ResearchGate. [Link]

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  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2022). Journal of the American Chemical Society, 144(26), 11625–11632. [Link]

  • Ye, X., & Zhang, J. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(4), 984–988. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). BEPLS. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 47(6), 1883–1896. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]

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  • Page, M. I. (2018). The Mechanisms of Reactions of β-Lactams. ResearchGate. [Link]

  • Staudinger Reaction Troubleshooting. (2023). Reddit. [Link]

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  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. (2019). ResearchGate. [Link]

  • Degennaro, L., Andresini, M., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(21), 7566. [Link]

  • De Luca, L. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 16(24), 2887–2917. [Link]

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.org. [Link]

  • Alcaide, B., & Almendros, P. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Current Organic Chemistry, 8(3), 211–229. [Link]

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Troubleshooting guide for the synthesis of substituted β-lactams

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted β-lactams. As a cornerstone of many antibiotic structures and a versatile synthetic intermediate, the successful construction of the 2-azetidinone ring is critical for researchers in medicinal chemistry and drug development.[1][2] However, the inherent ring strain and stereochemical complexities of this four-membered heterocycle present unique synthetic challenges.[3][4]

This guide is structured to provide direct, experience-driven answers to common problems encountered during β-lactam synthesis, with a focus on the widely used Staudinger [2+2] ketene-imine cycloaddition. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Section 1: Troubleshooting the Staudinger [2+2] Ketene-Imine Cycloaddition

The reaction of a ketene and an imine remains one of the most powerful methods for constructing the β-lactam core.[5][6] However, its success is highly dependent on managing the reactive intermediates and controlling the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: I am getting very low or no yield of my desired β-lactam. What are the most likely causes?

A1: Low or no yield in a Staudinger reaction typically points to one of three areas: the stability and reactivity of your starting materials, the integrity of the reaction conditions, or the stability of the product during workup.

  • Ketene Generation and Stability: Ketenes are highly reactive and prone to dimerization or polymerization.[7] For this reason, they are almost always generated in situ from acyl chlorides using a tertiary amine base (e.g., triethylamine).[8]

    • Causality: If the base is not added slowly at a low temperature (typically -78 °C to 0 °C), the local concentration of ketene can become too high, favoring self-condensation over the desired cycloaddition with the imine. Ensure your acyl chloride is of high purity, as any residual acid can neutralize the amine base.

  • Imine Quality: Imines can be susceptible to hydrolysis. Ensure your imine is pure, dry, and that your reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While ketene formation requires low temperatures, the subsequent cycloaddition may require warming. However, excessive heat can promote side reactions or decomposition of the zwitterionic intermediate. An empirical approach, starting from low temperatures and slowly warming to room temperature, is often necessary to find the optimal balance.[9]

  • Product Stability: The β-lactam ring is strained and can be susceptible to hydrolysis or ring-opening, especially under acidic or basic conditions during aqueous workup.[3][10] It is advisable to perform the workup quickly with cooled, dilute solutions and to neutralize the reaction mixture carefully.

Q2: My reaction is producing a mixture of cis and trans diastereomers. How can I improve the selectivity?

A2: Controlling diastereoselectivity is the most common challenge in substituted β-lactam synthesis. The cis/trans outcome is determined during the ring-closure of a zwitterionic intermediate, and the final ratio is a result of the competition between the rate of ring closure and the rate of isomerization of this intermediate.[5][11] You can steer the reaction toward your desired isomer by carefully choosing the electronic properties of your substituents on both the ketene and the imine.

  • Electronic Effects are Key: The stereochemical outcome is governed by the electronic nature of the substituents on the ketene and imine.[7]

    • To Favor cis-β-Lactams: Use a ketene with electron-donating substituents (e.g., alkoxy, alkyl) and an imine with electron-withdrawing groups (e.g., N-tosyl, N-aryl with electron-withdrawing groups).[7][11] The electron-donating group on the ketene stabilizes the positive charge in the zwitterionic intermediate and accelerates the nucleophilic attack of the enolate on the iminium ion, leading to rapid ring closure before isomerization can occur.[11]

    • To Favor trans-β-Lactams: Use a ketene with electron-withdrawing substituents (e.g., phthalimido, acyl) and an imine with electron-donating groups (e.g., N-alkyl, N-aryl with electron-donating groups).[7][11] This combination slows the rate of direct ring closure, allowing the zwitterionic intermediate to isomerize to a more thermodynamically stable conformation, which then cyclizes to the trans product.[12] The use of an N-triflyl (Tf) protecting group on the imine is particularly effective at promoting trans selectivity.[2][13]

  • Solvent Choice: The polarity of the solvent can influence the lifetime and stability of the zwitterionic intermediate. Nonpolar solvents like toluene or dichloromethane are common. In some cases, more polar solvents like THF can influence the stereochemical ratio.[9]

Below is a workflow to guide your troubleshooting process for poor diastereoselectivity.

G start Poor Diastereoselectivity (cis/trans mixture) desired What is the desired isomer? start->desired cis_path Target: cis-Isomer desired->cis_path cis trans_path Target: trans-Isomer desired->trans_path trans cis_ketene Modify Ketene: Use electron-donating substituents (e.g., -OR, -Alkyl). cis_path->cis_ketene trans_ketene Modify Ketene: Use electron-withdrawing substituents (e.g., -Phth, -Acyl). trans_path->trans_ketene cis_imine Modify Imine: Use electron-withdrawing N-substituent (e.g., -Ts, -Nosyl). cis_ketene->cis_imine cis_result Result: Accelerates ring closure, favoring the kinetic cis product. cis_imine->cis_result trans_imine Modify Imine: Use electron-donating N-substituent (e.g., -Alkyl) or a strong EWG like -Tf. trans_ketene->trans_imine trans_result Result: Slows ring closure, allowing isomerization to the thermodynamic trans product. trans_imine->trans_result

Caption: Troubleshooting workflow for controlling diastereoselectivity.

Q3: I am having difficulty purifying my β-lactam product. It seems to be decomposing on the silica gel column. What should I do?

A3: This is a very common issue. The combination of the slightly acidic nature of standard silica gel and the inherent ring strain of the β-lactam can lead to hydrolysis and ring-opening during column chromatography.[3][10]

Here are several proven strategies to mitigate this:

  • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system (e.g., ethyl acetate/hexanes). This neutralizes the acidic sites on the silica surface. After washing, flush the column with the pure eluent until the triethylamine is no longer detected by TLC.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying sensitive β-lactams.

  • Prioritize Crystallization: Whenever possible, crystallization is the preferred method of purification as it avoids these issues entirely. Attempt to crystallize your crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Minimize Contact Time: If chromatography is unavoidable, run the column as quickly as possible. Use a slightly higher pressure ("flash" chromatography) and collect fractions rapidly. Do not let the product sit on the column for an extended period.

Section 2: Experimental Protocol: Diastereoselective Synthesis of a cis-β-Lactam

This protocol describes a representative Staudinger reaction designed to favor the cis diastereomer, reacting an imine bearing an electron-withdrawing N-tosyl group with a ketene generated in situ from methoxyacetyl chloride (an electron-donating substituent).

G cluster_0 Reaction Setup cluster_1 Ketene Generation & Cycloaddition cluster_2 Workup & Purification A 1. Dissolve Imine in dry CH2Cl2 under N2 B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add Triethylamine (Et3N) B->C D 4. Add Methoxyacetyl Chloride dropwise over 30 min C->D E 5. Stir at -78 °C for 2h D->E F 6. Warm slowly to room temp and stir for 12h E->F G 7. Quench with sat. NH4Cl (aq) F->G H 8. Extract with CH2Cl2 G->H I 9. Dry (Na2SO4), filter, and concentrate H->I J 10. Purify by crystallization or deactivated silica gel I->J

Caption: Experimental workflow for a diastereoselective Staudinger cycloaddition.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the N-tosyl imine (1.0 eq).

  • Dissolution & Cooling: Add anhydrous dichloromethane (CH₂Cl₂) via syringe (approx. 0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise to the cooled solution.

  • Ketene Precursor Addition: In a separate syringe, prepare a solution of methoxyacetyl chloride (1.2 eq) in a small amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture vigorously at -78 °C for 2-3 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes to yield the pure cis-β-lactam. Confirm the stereochemistry by ¹H NMR spectroscopy, looking for the characteristic coupling constant between the C3 and C4 protons (typically J ≈ 4-5 Hz for cis isomers).

Section 3: Key Parameter Summary Table

The stereochemical outcome of the Staudinger reaction is a delicate balance of electronic and steric factors. This table summarizes the guiding principles for achieving the desired diastereoselectivity.[7][11]

Desired IsomerKetene Substituent (at Cα)Imine N-SubstituentMechanistic Rationale
cis Electron-Donating (-OR, -NR₂, -Alkyl)Electron-Withdrawing (-Ts, -Ns, -COR)Accelerates the conrotatory ring closure of the zwitterionic intermediate, outcompeting isomerization. This is the kinetically favored pathway.[11]
trans Electron-Withdrawing (-COR, -COOR, -CN)Electron-Donating (-Alkyl, -Aryl)Slows the ring closure, allowing the intermediate to isomerize to the more thermodynamically stable conformation before cyclizing.[12]

References

  • Faltracco, M., Sukowski, V., van Druenen, M., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry. Available at: [Link]

  • Faltracco, M., Sukowski, V., van Druenen, M., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. PMC - NIH. Available at: [Link]

  • Rodriguez Treviño, A. M., Loch-Temzelides, P., Pandiri, S., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. Available at: [Link]

  • (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Publishing. Available at: [Link]

  • (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (2011). Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst. PMC - NIH. Available at: [Link]

  • (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. ResearchGate. Available at: [Link]

  • (2000). Column asymmetric catalysis for beta-lactam synthesis. PubMed. Available at: [Link]

  • (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

  • (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Available at: [Link]

  • (2019). Synthesis of beta-lactams with pi electron-withdrawing substituents. Request PDF. Available at: [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. Available at: [Link]

  • (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry | Illinois. Available at: [Link]

  • (2024). Asymmetric synthesis of β-lactams by Leckta. ResearchGate. Available at: [Link]

  • (2026). β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2012). Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research. Available at: [Link]

  • (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • (2006). Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Staudinger synthesis. Wikipedia. Available at: [Link]

  • (1998). The acid-mediated ring opening reactions of α-aryl-lactams. RSC Publishing. Available at: [Link]

  • β-Lactam. Wikipedia. Available at: [Link]

  • (2020). Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications. Available at: [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. PubMed. Available at: [Link]

  • (2015). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

  • (2011). The Synthesis of β-Lactams. Organic Reactions. Available at: [Link]

  • (2019). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate. Available at: [Link]

  • (2026). Staudinger Ketene Cycloaddition: Definition |Mechanism. Organic Chemistry Reaction. Available at: [Link]

  • (2017). β-Lactamases: A Focus on Current Challenges. PMC. Available at: [Link]

  • (2014). Beta-lactam antibiotics | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. YouTube. Available at: [Link]

  • (2023). How Beta-lactams Can Pose a Risk to Your Cell and Gene Therapies. FUJIFILM Irvine Scientific. Available at: [Link]

  • (2015). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Publishing. Available at: [Link]

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Removal of impurities from (3S,4S)-3-Amino-4-methylazetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3S,4S)-3-Amino-4-methylazetidin-2-one Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis and purification of this compound. As a critical chiral intermediate for carbapenem antibiotics, achieving exceptional purity of this β-lactam core is paramount for the success of subsequent synthetic steps and the ultimate efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities are typically:

  • Diastereomers: The incorrect stereoisomers, such as (3R,4S) or (3S,4R)-3-Amino-4-methylazetidin-2-one. Their formation is often a result of incomplete stereocontrol during the key cycloaddition or cyclization steps.[3]

  • Ring-Opened Hydrolysis Products: The strained β-lactam ring is susceptible to nucleophilic attack, particularly by water or hydroxide ions, leading to inactive, ring-opened carboxylic acid derivatives.[4][5][6] This is a major concern during aqueous workups or under non-neutral pH conditions.[7][8]

  • Unreacted Starting Materials & Reagents: Incomplete reactions can leave residual starting materials or coupling agents in the crude product.

  • Side-Products from Protecting Groups: Impurities can arise from the incomplete removal of protecting groups (e.g., on the C3-amino group or N1-lactam nitrogen) or from side reactions during deprotection steps.[1][9]

Q2: Which analytical techniques are essential for monitoring purity and identifying these impurities?

A2: A multi-technique approach is crucial for robust quality control:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying diastereomeric and enantiomeric purity. Developing a reliable chiral HPLC method early is critical for process optimization.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the overall structure of the desired product and identifying major impurities. Specific coupling constants can help confirm the cis or trans relationship of the C3 and C4 protons, which is vital for stereochemical assignment.[3]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify unknown impurities by their mass-to-charge ratio, which is particularly useful for detecting hydrolysis or side-products.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the crude product mixture before undertaking large-scale purification.[12]

Q3: Why is the stereochemistry at the C3 and C4 positions so critical?

A3: The precise (3S,4S) configuration is the biologically active precursor for many carbapenem antibiotics. Incorrect stereoisomers will not fit correctly into the active site of bacterial penicillin-binding proteins (PBPs), rendering the final antibiotic ineffective. Furthermore, regulatory agencies require stringent control over all stereoisomers in the final drug product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: Low Diastereomeric Excess (d.e.) Detected by Chiral HPLC
  • Underlying Cause: This issue stems from the core reaction that forms the azetidinone ring (e.g., a Staudinger cycloaddition). Factors like reaction temperature, the choice of base, or solvent polarity can significantly impact the stereochemical outcome.[13] Epimerization of the C3 position after ring formation can also occur under harsh basic or acidic conditions.

  • Solutions & Mitigation Strategies:

    • Reaction Optimization: Re-evaluate the reaction conditions. Often, lower temperatures (-78°C to 0°C) favor higher diastereoselectivity. The choice of a non-nucleophilic, sterically hindered base can also be critical.

    • Purification via Recrystallization: If the diastereomers have different solubilities, carefully designed recrystallization can be highly effective. This is often the most scalable and economical method.

    • Preparative Chiral Chromatography: For high-value material or when recrystallization fails, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can isolate the desired (3S,4S) isomer with high purity, although this can be costly.[10][11][14]

Problem 2: Significant Peak Corresponding to a Ring-Opened Impurity in MS/HPLC
  • Underlying Cause: The β-lactam ring has been hydrolyzed. This is one of the most common degradation pathways for this class of compounds.[15][16][17] It is most likely to occur during:

    • Aqueous Workup: Exposure to basic (pH > 8) or acidic (pH < 4) aqueous solutions.

    • Chromatography: Using protic solvents (like methanol) on silica gel for extended periods can catalyze ring-opening.

    • Storage: Storing the compound in a non-anhydrous or acidic/basic environment.

  • Solutions & Mitigation Strategies:

    • pH Control: During extractions, use a buffered aqueous solution (e.g., phosphate buffer at pH 7) or carefully neutralize the reaction mixture to a pH of 6.5-7.5 before workup.

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially for the final isolation and storage steps.

    • Purification Method: Avoid using highly acidic or basic mobile phase modifiers in chromatography. If silica gel chromatography is necessary, consider deactivating the silica with a base like triethylamine (0.1-1% in the eluent) and run the column quickly.

    • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is recommended) in a tightly sealed container.[18]

Problem 3: Multiple Unidentified Spots on TLC After Deprotection Step
  • Underlying Cause: The deprotection conditions may be too harsh or non-selective, leading to side reactions with other functional groups or degradation of the sensitive β-lactam core.

  • Solutions & Mitigation Strategies:

    • Milder Reagents: Investigate alternative, milder deprotection methods. For example, if acidic deprotection is causing issues, explore enzymatic or hydrogenolysis-based strategies if compatible protecting groups were used.[19]

    • Reaction Monitoring: Follow the deprotection reaction closely by TLC or LC-MS. Quench the reaction immediately upon consumption of the starting material to prevent over-reaction and product degradation.

    • Orthogonal Protecting Groups: In the planning stage of the synthesis, choose protecting groups that can be removed under distinct, non-interfering conditions to enhance selectivity and reduce side-product formation.

Workflow & Decision Diagram

This diagram outlines a systematic approach to identifying and resolving purity issues with your crude this compound product.

G start Crude Product Analysis hplc Chiral HPLC Analysis start->hplc nmr_ms NMR & MS Analysis start->nmr_ms purity_check Purity Acceptable? (>98% and d.e. >99%) hplc->purity_check nmr_ms->purity_check impurity_id Identify Dominant Impurity purity_check->impurity_id No final_product Pure (3S,4S) Product purity_check->final_product Yes is_diastereomer Diastereomer? impurity_id->is_diastereomer is_hydrolysis Ring Hydrolysis? impurity_id->is_hydrolysis is_sm Starting Material? impurity_id->is_sm recrystallize Protocol 1: Diastereomeric Recrystallization is_diastereomer->recrystallize Yes chiral_prep Protocol 2: Preparative Chiral HPLC is_diastereomer->chiral_prep No (Solubility Similar) reworkup Refined Workup: Control pH, Use Anhydrous Solvents is_hydrolysis->reworkup Yes reoptimize Re-run Reaction: Force to Completion is_sm->reoptimize Yes recrystallize->hplc chiral_prep->final_product reworkup->hplc reoptimize->start

Caption: Impurity Troubleshooting Workflow.

Experimental Protocols

Protocol 1: Purification via Diastereoselective Recrystallization

This protocol is a first-line defense for separating diastereomers, assuming a difference in their crystal lattice energies and solubilities.

Objective: To selectively crystallize the desired (3S,4S) isomer from a mixture of diastereomers.

Materials:

  • Crude this compound (as free base or a suitable salt).

  • Screening solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Toluene, and mixtures thereof.

  • Filter funnel, flasks, and standard crystallization glassware.

Methodology:

  • Solvent Screening (Small Scale):

    • In separate vials, dissolve ~50 mg of crude material in a minimal amount of various heated solvents (e.g., IPA, EtOAc/Heptane).

    • Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.

    • Observe which solvent system yields crystalline material. Analyze the resulting solid and the remaining mother liquor by chiral HPLC to determine if enrichment of the desired (3S,4S) isomer has occurred in the solid phase.

  • Scale-Up Crystallization:

    • Based on the screening results, dissolve the bulk crude material in the minimum volume of the chosen hot solvent system.

    • Ensure all material is dissolved. If impurities remain undissolved, perform a hot filtration.

    • Allow the solution to cool undisturbed to room temperature over several hours. Slow cooling is key to forming well-ordered crystals.

    • If needed, induce crystallization by scratching the inside of the flask or adding a seed crystal of pure product.

    • Age the resulting slurry at 0-4°C for 2-4 hours to maximize yield.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Submit a sample for chiral HPLC and NMR analysis to confirm purity and identity.

Table 1: Example of Recrystallization Solvent System Efficacy

Solvent System (v/v)Initial d.e. (%)Final d.e. in Crystals (%)Recovery (%)
Isopropanol85:1599:165
Ethyl Acetate / Heptane (1:2)85:1597:375
Acetonitrile85:1592:880

Data is illustrative and will vary based on the specific impurity profile.

References

  • CN105061284A - Method for preparing ring-opening impurity of carbapenems - Google Patents.
  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Available at: [Link]

  • Couto, I., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(2), 463. Available at: [Link]

  • Gao, F., et al. (2017). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Experimental and Therapeutic Medicine, 14(5), 4849-4855. Available at: [Link]

  • Feula, A., et al. (2010). Diastereoselective preparation of azetidines and pyrrolidines. Organic Letters, 12(21), 5044-7. Available at: [Link]

  • Shaikh, A., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 136. Available at: [Link]

  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. Available at: [Link]

  • Fisher, J. F., et al. (2024). Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates. ChemMedChem. Available at: [Link]

  • Gawande, S.K., et al. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 524-527. Available at: [Link]

  • Listro, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PubMed. Available at: [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sunagawa, M., & Sasaki, A. (2002). THE STRUCTURAL ASPECTS OF CARBAPENEM ANTIBIOTICS. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kłodzińska, E., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 27(19), 6563. Available at: [Link]

  • Patel, N. B., et al. (2012). Synthesis and Antibacterial Activity of Some Azetidinone Derivatives Containing 2-Amino 6,7 Substituted Benzothiazole. ResearchGate. Available at: [Link]

  • Unknown Author. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. World Journal of Pharmaceutical Research. Available at: [Link]

  • Bahr, G., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Veterinary Science. Available at: [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Al-Juburi, F. Y. (2011). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 16(11), 9143-9156. Available at: [Link]

  • Shibasaki, M., et al. (1987). Synthesis of several new carbapenem antibiotics. The Journal of Antibiotics, 40(4), 468-77. Available at: [Link]

  • Sodupe, M., et al. (1998). Neutral and Alkaline Hydrolyses of Model β-Lactam Antibiotics. An ab Initio Study of Water Catalysis. Journal of the American Chemical Society, 120(46), 11999-12008. Available at: [Link]

  • US10011603B2 - Process for preparing a carbapenem antibiotic - Google Patents.
  • Kar, M., et al. (2023). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry. Available at: [Link]

  • Linciano, P., et al. (2020). Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. Journal of Biological Chemistry, 295(29), 9844-9856. Available at: [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
  • Wu, G., et al. (1999). A Novel One-Step Diastereo- and Enantioselective Formation of trans-Azetidinones and Its Application to the Total Synthesis of Cholesterol Absorption Inhibitors. The Journal of Organic Chemistry, 64(10), 3714-3718. Available at: [Link]

  • Gerasimova, E., et al. (2018). Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. Oriental Journal of Chemistry, 34(3). Available at: [Link]

  • Gupta, S., et al. (2012). Synthesis of 3-(1-alkyl/aminoalkyl-3-vinyl-piperidin-4-yl)-1-(quinolin-4-yl)-propan-1-ones and their 2-methylene derivatives as potential spermicidal and microbicidal agents. European Journal of Medicinal Chemistry, 55, 1-10. Available at: [Link]

  • Ionita, G., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104. Available at: [Link]

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Stability issues of azetidinone intermediates and how to address them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling azetidinone intermediates. As a cornerstone in the synthesis of β-lactam antibiotics and other critical pharmaceutical agents, the 2-azetidinone ring is as valuable as it is notoriously unstable.[1] This guide is designed for researchers, chemists, and drug development professionals who encounter stability challenges during the synthesis, purification, and storage of these vital intermediates. Here, we move beyond simple protocols to explain the chemical principles governing their stability, offering field-proven troubleshooting advice and in-depth FAQs to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent properties of the azetidinone ring system. Understanding these core principles is the first step toward troubleshooting and preventing degradation.

Q1: What is the fundamental reason for the instability of the azetidinone (β-lactam) ring?

The instability of the 2-azetidinone ring is a direct consequence of significant ring strain.[2] A standard amide bond has relatively low reactivity because the nitrogen's lone pair of electrons delocalizes into the carbonyl, creating a stable, planar system. However, the four-membered ring structure forces the bond angles to deviate significantly from their ideal geometries. This strain prevents the nitrogen atom from becoming fully planar with its substituents, which in turn hinders the stabilizing resonance effect seen in acyclic amides.[3]

This poor orbital overlap results in:

  • Increased Carbonyl Reactivity : The carbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack.[3]

  • A Weaker Amide Bond : The C-N bond is more easily cleaved than in a typical amide.

The inherent strain makes the β-lactam ring a "spring-loaded" functional group, ready to react and open.[4]

Azetidinone Hydrolysis Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Azetidinone Azetidinone Intermediate Protonation Protonation of Carbonyl Oxygen Azetidinone->Protonation H⁺ Attack_OH Nucleophilic Attack by Hydroxide Azetidinone->Attack_OH OH⁻ Attack_H2O Nucleophilic Attack by Water Protonation->Attack_H2O Ring_Opening_Acid Ring Opening Attack_H2O->Ring_Opening_Acid Product_Acid β-Amino Acid Ring_Opening_Acid->Product_Acid Ring_Opening_Base Ring Opening Attack_OH->Ring_Opening_Base Product_Base β-Amino Acid Salt Ring_Opening_Base->Product_Base

Caption: Key degradation pathways for the azetidinone ring.
Q3: What role do substituents play in modulating β-lactam stability?

Substituents at the N1, C3, and C4 positions have a profound impact on the electronic and steric properties of the ring, thereby influencing its stability.

  • N1-Substituents : Electron-withdrawing groups (e.g., formyl, tosyl, or another aryl group) on the nitrogen atom can decrease the nucleophilicity of the amide nitrogen, which can sometimes reduce susceptibility to certain decomposition pathways. However, highly activating groups can also pose challenges. N-unsubstituted β-lactams are often particularly sensitive. [5]* C3-Substituents : The nature of the C3 side chain is critical. Electron-withdrawing groups, such as halogens, can increase the electrophilicity of the carbonyl carbon, potentially making the ring more susceptible to nucleophilic attack. [3]* C4-Substituents : Bulky substituents at C4 can provide steric hindrance, shielding the carbonyl group from attack by nucleophiles or solvent molecules, thereby enhancing stability.

The stereochemistry between substituents at C3 and C4 (cis vs. trans) also plays a role, as it can alter the ring puckering and overall strain. [6]

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the synthesis and handling of azetidinone intermediates.

Q1: Issue - My azetidinone intermediate is degrading during aqueous workup.

Root Cause Analysis: This is almost certainly due to pH-mediated hydrolysis. Even neutral water can be aggressive over time, and residual acid or base from the reaction will accelerate decomposition.

Corrective Actions:

  • Maintain Low Temperatures: Conduct all extractions and washes in a separatory funnel jacketed with an ice-water bath. Low temperatures dramatically slow the kinetics of hydrolysis.

  • Use Buffered Washes: Avoid washing with strong acids or bases. Instead, use mild, buffered solutions.

    • To neutralize residual acid (e.g., from an acyl chloride), use a saturated solution of sodium bicarbonate (NaHCO₃).

    • To neutralize residual base (e.g., triethylamine), use a cold, saturated solution of ammonium chloride (NH₄Cl) or a dilute phosphate buffer (pH ~6.5-7).

  • Minimize Contact Time: Perform washes and phase separations as quickly as possible. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

  • Prompt and Thorough Drying: After the final wash, immediately dry the organic layer over a robust anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure all water is removed before solvent evaporation.

Q2: Issue - I am experiencing significant product loss, streaking, or decomposition during silica gel chromatography.

Root Cause Analysis: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the ring-opening of sensitive β-lactams directly on the column, leading to low recovery, streaking (as the decomposed product is often more polar), and the appearance of new spots on TLC.

Protocol: Purification of Acid-Sensitive Azetidinone Intermediates

This protocol outlines a robust method for mitigating on-column degradation.

1. Pre-treatment of Silica Gel (Neutralization):

  • Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or ethyl acetate/hexanes mixture).
  • Add 1-2% triethylamine (Et₃N) by volume relative to the solvent.
  • Stir the slurry for 15-20 minutes, then pack the column as usual. This neutralizes the acidic sites. Self-Validation: The column should be packed with this neutralized solvent system.

2. Choice of Stationary Phase:

  • If your compound is exceptionally sensitive, consider using a less acidic stationary phase from the outset. Good alternatives include:
  • Neutral Alumina: Excellent for many sensitive compounds, but be aware its activity can vary.
  • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.

3. Chromatography Execution:

  • Dry Loading: If possible, adsorb your crude product onto a small amount of Celite® or deactivated silica and load it onto the column as a dry powder. This avoids exposing the compound to protic loading solvents.
  • Work Quickly: Do not leave the compound on the column for longer than necessary. Use flash chromatography with positive pressure to expedite elution.
  • Keep it Cold: For extremely labile intermediates, consider running the column in a cold room or using a jacketed column cooled with a circulating chiller.
Q3: Issue - My reaction mixture turns dark, and I isolate very little product, especially when heating.

Root Cause Analysis: Darkening often indicates polymerization or extensive decomposition. [3]Azetidinones, particularly those with certain substituents, can be thermally unstable. The high temperatures often used in Staudinger reactions (e.g., refluxing toluene) can degrade the product as it forms. [6]Additionally, some catalysts or reagents used in their synthesis can be harsh and promote side reactions. [7] Corrective Actions:

  • Optimize Reaction Temperature: The Staudinger ketene-imine cycloaddition is often exothermic once initiated.

    • Start the reaction at a very low temperature (e.g., -78 °C or 0 °C).

    • Add the ketene precursor (e.g., acyl chloride) dropwise to the solution of the imine and base.

    • After the addition is complete, allow the reaction to warm slowly to room temperature. Many cycloadditions proceed efficiently without any external heating. [6]2. Re-evaluate Your Base: While triethylamine is common, its hydrochloride salt can sometimes complicate reactions. Consider alternative, non-nucleophilic bases like:

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • 2,6-Lutidine [6]3. Ensure Inert Atmosphere: Perform all reactions under a dry, inert atmosphere (Nitrogen or Argon). This prevents side reactions with atmospheric oxygen and moisture, which can initiate decomposition pathways.

Q4: Issue - How should I store my azetidinone intermediate to ensure long-term stability?

Root Cause Analysis: Instability during storage is caused by exposure to moisture, heat, and sometimes light or air, all of which can initiate or accelerate degradation.

Storage Recommendations: The following table summarizes the ideal storage conditions for azetidinone intermediates.

ParameterRecommendationRationale & Justification
Temperature ≤ -20°C (Freezer). For highly unstable compounds, -80°C is preferred.Reduces the kinetic rate of all potential decomposition pathways, including hydrolysis and thermal degradation.
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents hydrolysis from atmospheric moisture and minimizes oxidative degradation.
Physical State Crystalline SolidSolids are generally more stable than oils or solutions because reactant mobility is minimized. If the product is an oil, storing it as a concentrated solution in an anhydrous, aprotic solvent may be an option for short-term use.
Container Amber glass vial with a tightly sealed cap (e.g., Teflon-lined).Protects from light, which can catalyze decomposition, and ensures an airtight seal against moisture.

References

  • Caputo, O., Cravotto, G., & Degennaro, L. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Kaur, N., et al. (2015). Azetidinones : An Overview. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. [Link]

  • Al-Karawi, A. J. M., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Journal of Health Sciences, 6(S8), 4437–4452. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Azetidinone. PubChem Compound Summary for CID 136721. Retrieved from [Link]

  • Caputo, O., Cravotto, G., & Degennaro, L. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]

  • Meziane-Cherif, D., & Courvalin, P. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Chemical Biology, 2(4), 1057-1079. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. [Link]

  • Kumar, S., & Singh, R. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 834-837. [Link]

  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]

  • Koca, I., et al. (2013). Stability of β-lactam antibiotics in bacterial growth media. Pediatric Infectious Disease Journal, 32(7), 806-808. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Journal of Heterocyclic Chemistry, 49(5), 971-990. [Link]

  • Manhas, M. S., & Amin, S. G. (1978). beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. Journal of Heterocyclic Chemistry, 15(4), 601-618. [Link]

  • Zarei, M. (2016). Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7), 978-981. [Link]

  • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385-392. [Link]

  • Kumbhar, D. S., et al. (2015). Synthesis of some new azetidinones derived from heterocyclics and their antimicrobial activity. International Journal of Pharmacy and Clinical Research, 7(1), 84-91. [Link]

  • Strieth-Kalthoff, F., et al. (2023). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 14(1), 324. [Link]

  • Wang, D., et al. (2021). Degradation Pathway of Penicillin by Immobilized β-lactamase. Chemical Engineering Transactions, 110, 103-108. [Link]

  • S. J. F. D. A. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1263. [Link]

  • Zhang, Y., et al. (2024). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. [Link]

  • Kumar, A., & Rajput, C. S. (2009). 2-Azetidinone – A new profile of various pharmacological activities. Eurasian Journal of Medicinal Plants, 1(1), 23-34. [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Seperation and purification techniques. Retrieved from [Link]

  • S. J. F. D. A. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. [Link]

  • Pemberton, O. A., & C. A. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 591321. [Link]

  • Page, M. I. (2000). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Current Pharmaceutical Design, 6(5), 531-555. [Link]

  • Sadeghi, S., et al. (2013). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Avicenna Journal of Medical Biotechnology, 5(3), 180-186. [Link]

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Validation & Comparative

A Researcher's Guide to the Validation of Enantiomeric Excess for (3S,4S)-3-Amino-4-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the validation of chiral molecules like (3S,4S)-3-Amino-4-methylazetidin-2-one. This β-lactam derivative is a key building block in the synthesis of various carbapenem antibiotics. Ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with chiral derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral resolving agents.

The selection of an appropriate analytical method is crucial for obtaining accurate and reliable measurements of enantiomeric purity.[1] This choice depends on several factors, including the structural properties of the analyte, required accuracy and sensitivity, sample throughput needs, and the availability of instrumentation.[1] This guide offers a comparative overview of these techniques, supplemented with experimental insights and data to aid in selecting the most suitable method for your specific research needs.

Comparative Analysis of Techniques for Enantiomeric Excess Determination

The following table summarizes the key performance characteristics of the three most prevalent techniques for determining the enantiomeric excess of this compound.

TechniquePrincipleAdvantagesDisadvantagesTypical AccuracyThroughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]Direct analysis, high accuracy and precision, well-established methods.[2]Can require significant method development, CSPs can be expensive.>99%Medium to High
Chiral GC (with Derivatization) Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral GC column.[3]High resolution and sensitivity, especially with electron capture detectors (ECD).[4]Indirect method requiring derivatization, which can introduce errors if not quantitative.[5] Potential for racemization during derivatization.>98%High
NMR Spectroscopy (with Chiral Resolving Agents) Formation of diastereomeric complexes with a chiral resolving agent (CRA), leading to distinct NMR signals for each enantiomer.[6]Rapid analysis, provides structural information, non-destructive.[7]Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.[8]95-98%Low to Medium
Causality Behind Experimental Choices

The choice between these methods is often dictated by the specific requirements of the analysis.

  • For routine quality control and high accuracy , Chiral HPLC is often the method of choice due to its direct nature and high precision. The development of a robust HPLC method ensures reliable and reproducible results, which is critical in a regulated environment.

  • When high sensitivity is paramount , such as in trace analysis or for impurity profiling, Chiral GC with derivatization can be advantageous. The use of fluorinated derivatizing agents can significantly enhance sensitivity for ECD.[9]

  • For rapid screening or when structural confirmation is needed , NMR spectroscopy offers a quick and non-destructive way to assess enantiomeric excess. It is particularly useful in research and development settings for monitoring reaction progress.

Experimental Protocols & Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[2] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For polar compounds like amino-azetidinones, macrocyclic glycopeptide-based CSPs are often effective.[10]

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC method development.

Detailed Protocol for Chiral HPLC
  • Column Selection: Start by screening polysaccharide-based chiral stationary phases (e.g., Chiralcel® series) and macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC® T).[10][11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar modifier like ethanol or isopropanol. For reversed-phase, a mixture of water, acetonitrile, or methanol with an acidic or basic modifier is common.[10]

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 25 °C.

    • Detection: UV detection at a wavelength where the analyte absorbs, typically around 210 nm for β-lactams.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Chiral Gas Chromatography (GC) with Derivatization

For volatile and thermally stable compounds, chiral GC is an excellent option. However, for polar molecules like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.[9] This involves reacting the amine group with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral GC column.[3]

Workflow for Chiral GC with Derivatization

Chiral GC with Derivatization Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Sample of this compound Reagent Add Chiral Derivatizing Agent (e.g., TPC, MTPA-Cl) Sample->Reagent React Reaction under controlled conditions Reagent->React Inject Inject diastereomeric mixture React->Inject Separate Separate on achiral column Inject->Separate Detect FID or ECD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC with derivatization.

Detailed Protocol for Chiral GC
  • Selection of Chiral Derivatizing Agent: Common reagents for primary amines include N-trifluoroacetyl-L-prolyl chloride (TPC) and Mosher's acid chloride (MTPA-Cl).[4] It is crucial to ensure the reaction goes to completion to avoid kinetic resolution, which can lead to inaccurate results.[4]

  • Derivatization Procedure: a. Dissolve the amine sample in an aprotic solvent. b. Add the chiral derivatizing agent and a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction. c. Heat the mixture if necessary to ensure complete reaction. d. After the reaction is complete, the mixture may need to be worked up to remove excess reagents and byproducts.[4]

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity column (e.g., DB-5, DB-17).

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation of the diastereomers.

    • Detector: Flame Ionization Detector (FID) is common, but an Electron Capture Detector (ECD) can be used for higher sensitivity with fluorinated derivatives.[4]

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two diastereomers.

NMR Spectroscopy with Chiral Resolving Agents

NMR spectroscopy can be a rapid method for determining enantiomeric excess.[7] This technique involves the use of a chiral resolving agent (CRA) that interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different chemical shifts, allowing for the quantification of each enantiomer.[6]

Workflow for NMR Analysis with Chiral Resolving Agents

NMR with Chiral Resolving Agents Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve sample in deuterated solvent AddCRA Add Chiral Resolving Agent (e.g., R-Mosher's acid) Sample->AddCRA Acquire Acquire 1H or 19F NMR Spectrum AddCRA->Acquire Identify Identify distinct signals for each diastereomer Acquire->Identify Integrate Integrate signals Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for NMR with chiral resolving agents.

Detailed Protocol for NMR Analysis
  • Selection of Chiral Resolving Agent (CRA): For amines, chiral acids such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) are commonly used.[3][12]

  • Sample Preparation: a. Dissolve a precise amount of the amine sample in a suitable deuterated solvent (e.g., CDCl3). b. Add a molar equivalent of the CRA.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. If a fluorinated CRA is used, a ¹⁹F NMR spectrum can also be acquired, which often provides cleaner signals with less overlap.[13]

  • Data Analysis:

    • Identify the signals corresponding to each diastereomeric complex. Protons or other nuclei close to the chiral center will show the largest chemical shift difference.

    • Integrate the corresponding signals for each diastereomer.

    • The enantiomeric excess is calculated from the integral values.

Method Validation

Regardless of the chosen technique, proper method validation is essential to ensure the reliability of the results.[14] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to distinguish the enantiomers from each other and from any impurities.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a given range.[14]

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing samples with a known enantiomeric composition.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The determination of enantiomeric excess for this compound is a critical analytical challenge in pharmaceutical development. Chiral HPLC, Chiral GC with derivatization, and NMR spectroscopy with chiral resolving agents each offer distinct advantages and are suited for different analytical needs. A thorough understanding of the principles, protocols, and validation requirements of each technique is essential for selecting the most appropriate method and ensuring the quality and safety of the final drug product.

References

  • Adams JD Jr, Woolf TF, Trevor AJ, Williams LR, Castagnoli N Jr. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. J Pharm Sci. 1982 Jun;71(6):658-61. doi: 10.1002/jps.2600710613. PMID: 7097528.
  • Derivatization reactions and reagents for gas chromatography analysis. (PDF) ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. 2023. Available from: [Link]

  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available from: [Link]

  • PubMed. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Available from: [Link]

  • Cook, C. W., et al. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Available from: [Link]

  • Cook, C. W., et al. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Available from: [Link]

  • National Institutes of Health. Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. Available from: [Link]

  • SciSpace. Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... Available from: [Link]

  • Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available from: [Link]

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A Comparative Guide to Absolute Configuration Determination of Chiral Azetidinones: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, particularly concerning β-lactam antibiotics, the precise three-dimensional arrangement of atoms in a chiral molecule is not an academic curiosity—it is a critical determinant of efficacy and safety. The azetidinone (β-lactam) ring is the cornerstone of a vast class of antibiotics, and its stereochemistry dictates the molecule's ability to inhibit bacterial cell wall synthesis. An incorrect stereoisomer can be inactive or, worse, elicit off-target effects. Consequently, the unambiguous determination of absolute configuration is a non-negotiable step in the drug development pipeline.[1]

This guide provides an in-depth comparison of the available analytical techniques for this purpose, focusing on the gold standard—Single-Crystal X-ray Diffraction (SC-XRD)—and contextualizing its performance against powerful solution-state methods like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the most appropriate technique.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For decades, SC-XRD has been the definitive method for determining the absolute configuration of chiral molecules.[2][3] Its power lies in providing a direct, three-dimensional map of electron density within a single crystal, from which the spatial arrangement of every atom can be deduced with high precision.[2][4]

The Physical Principle: Anomalous Dispersion

Under normal diffraction conditions, the intensities of reflections from opposite sides of a crystal plane (known as Friedel pairs, e.g., I(hkl) and I(-h-k-l)) are equal.[5] This is known as Friedel's Law. However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[5][6][7] This perturbs the scattering process, causing the scattered X-rays to experience a phase shift.[6][7]

Crucially, this phase shift breaks Friedel's Law, leading to small but measurable intensity differences between the Friedel pairs (I(hkl) ≠ I(-h-k-l)).[5][8] These pairs are now termed Bijvoet pairs. The magnitude and sign of these differences are directly dependent on the absolute arrangement of the atoms in the crystal. By carefully measuring and analyzing these differences, one can determine which of the two possible enantiomeric structures is the correct one.[9][10]

The Decisive Metric: The Flack Parameter

The most common and robust method for quantifying the absolute structure is the refinement of the Flack parameter, x.[9][11] This parameter is refined during the crystallographic analysis and essentially models the diffraction data as a mix of the two possible enantiomers.[9]

The interpretation is straightforward:

  • A Flack parameter approaching 0 (with a small standard uncertainty, e.g., < 0.08) indicates that the modeled absolute configuration is correct.[9][11]

  • A Flack parameter approaching 1 suggests the inverted structure is correct, and the atomic coordinates should be inverted.

  • A Flack parameter near 0.5 implies the crystal is a racemic twin (containing equal amounts of both enantiomers) or the anomalous scattering signal is too weak for a conclusive determination.[9]

For a reliable determination, especially for molecules containing only light atoms (C, H, N, O) like many azetidinones, it is often necessary to use a radiation source that maximizes the anomalous scattering effect, such as Copper Kα radiation (λ = 1.54 Å).[5][6] The presence of a heavier atom (e.g., sulfur, chlorine, bromine) significantly enhances the anomalous signal, making the determination more robust.[3]

Experimental Workflow: From Powder to Structure

The path from a synthesized chiral azetidinone to its confirmed absolute configuration via SC-XRD is a meticulous process. Each step is critical for a successful outcome.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Validation A Enantiopure Azetidinone B High Purity Sample (>98%) A->B Purification C Select Solvent System B->C D Grow Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) C->D E Obtain High-Quality Crystal (0.1-0.3 mm, no defects) D->E F Mount Crystal on Diffractometer E->F G Collect Diffraction Data (Measure Bijvoet Pairs) F->G H Solve & Refine Structure G->H I Refine Flack Parameter (x) H->I J Analyze Result (x ≈ 0, low s.u.) I->J K Unambiguous Absolute Configuration J->K

Caption: Workflow for absolute configuration determination by SC-XRD.

Detailed Protocol:

  • Sample Purification: Begin with the highest purity sample possible. Impurities can inhibit crystallization or be incorporated as defects, degrading crystal quality.

  • Crystal Growth (The Bottleneck): This is often the most challenging step.[4][12] The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).[3] Common methods include:

    • Slow Evaporation: Dissolve the azetidinone in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.[13][14]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a "counter-solvent" in which the compound is poorly soluble. The slow diffusion of the counter-solvent vapor into the vial reduces the compound's solubility, promoting slow crystallization.[14]

    • Layering: Carefully layer a less dense counter-solvent on top of a solution of the compound.[13][14]

    • Causality: The key is to achieve supersaturation slowly. Rapid precipitation leads to a polycrystalline powder, which is unsuitable for single-crystal diffraction.

  • Data Collection: A suitable crystal is selected, mounted on the diffractometer, and cooled (typically to 100 K) to minimize thermal motion. X-ray data are collected from all angles, ensuring that Friedel pairs are measured accurately.

  • Structure Solution and Refinement: The diffraction data is processed to yield an initial electron density map and a preliminary structural model. This model is then refined against the experimental data.

  • Absolute Structure Determination: In the final stages of refinement, the Flack parameter is calculated. A value of x = -0.01(4) would provide high confidence in the assigned configuration.[15]

Alternative & Complementary Techniques

While SC-XRD is definitive, obtaining suitable crystals can be a major hurdle.[1][16] In such cases, or for orthogonal validation, solution-state techniques are invaluable.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[2][17] Enantiomers produce mirror-image VCD spectra.[17]

  • Principle & Workflow: The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[1][17][18] If the experimental spectrum of your compound matches the calculated spectrum for the (R)-enantiomer, then the absolute configuration is assigned as R.

  • Advantages:

    • No Crystallization Needed: Works on oils, amorphous solids, and solutes, overcoming the primary limitation of XRD.[1][17]

    • Solution-State Conformation: Provides the configuration of the molecule as it exists in solution, which may be more biologically relevant than the solid-state conformation.

  • Limitations:

    • Computationally Intensive: Requires accurate DFT calculations of the conformational landscape and vibrational frequencies, which can be complex and time-consuming.[19]

    • Indirect Method: The assignment relies on the accuracy of the theoretical model. Poor correlation between experimental and calculated spectra can lead to an ambiguous assignment.[19]

NMR Spectroscopy with Chiral Reagents

Standard NMR cannot distinguish between enantiomers.[20][21] However, by introducing a chiral auxiliary, one can create diastereomeric species that are distinguishable by NMR.[2][22]

  • Principle & Workflow:

    • Chiral Derivatizing Agents (CDAs): The chiral azetidinone is covalently reacted with an enantiopure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have different chemical shifts, allowing for their differentiation and quantification.[23]

    • Chiral Solvating Agents (CSAs): The chiral azetidinone is dissolved in a solution containing an enantiopure CSA. The CSA forms weak, transient diastereomeric complexes with the analyte, resulting in separate signals for each enantiomer.[23]

  • Advantages:

    • High Accessibility: NMR spectrometers are standard equipment in most research labs.

    • Small Sample Size: Typically requires only milligram quantities of the sample.

    • Excellent for Enantiomeric Purity (ee): Provides a direct measure of the ratio of enantiomers.[21]

  • Limitations:

    • Primarily for Relative Configuration/ee: While models like the Mosher's acid method can be used to infer absolute configuration, they are empirical and can be prone to misinterpretation if the conformational preferences of the molecule are not well understood.[23][24] It is not a direct or unambiguous method like SC-XRD.

    • Derivatization Required (for CDAs): Requires additional chemical modification of the analyte.[23]

Head-to-Head Comparison

The choice of technique depends on the specific research question, the physical state of the sample, and the available resources.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Reagents
Sample Type High-quality single crystalSolution or neat liquid/oilSolution
Determination Direct & Unambiguous Indirect (requires computation)Indirect (empirical models)
Primary Output Absolute Configuration, 3D StructureAbsolute ConfigurationEnantiomeric Excess (ee), Relative Configuration
Major Advantage The "gold standard"; provides definitive proofNo crystallization requiredWidely accessible, small sample size
Major Limitation Crystal growth can be impossibleComputationally intensive, relies on model accuracyNot a direct method for absolute configuration
Confidence Level Very High (with good data)High (with good spectral correlation)Moderate (model-dependent)

Decision-Making Framework

Decision_Tree A Need to determine Absolute Configuration? B Is a high-quality single crystal available? A->B C Perform SC-XRD Analysis B->C Yes D Is computational expertise and resources available? B->D No E Perform VCD Analysis D->E Yes F Need to determine Enantiomeric Excess (ee)? D->F No G Use NMR with Chiral Reagents F->G Yes H Consider chemical derivatization to facilitate crystallization F->H No

Caption: Logical guide for selecting an analytical method.

Conclusion

For the unambiguous determination of the absolute configuration of a chiral azetidinone, Single-Crystal X-ray Diffraction remains the unparalleled gold standard . Its ability to provide a direct visualization of the molecular structure is definitive, provided a suitable crystal can be obtained. The Flack parameter serves as a robust statistical validation of the result.[15][25][26]

When crystallization proves elusive, Vibrational Circular Dichroism emerges as the most powerful alternative , offering a reliable, albeit indirect, route to absolute configuration for molecules in their native solution state. NMR spectroscopy with chiral reagents , while less suited for de novo absolute configuration assignment, is an exceptionally convenient and accessible tool for determining enantiomeric purity and can provide corroborating evidence when used with established empirical models.

Ultimately, a multi-faceted approach, where the definitive data from SC-XRD can be complemented by solution-state analysis from VCD or NMR, provides the highest level of confidence—a crucial requirement in the rigorous process of drug development.

References

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Comparative analysis of different chiral building blocks for β-lactam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Analysis of Chiral Building Blocks for β-Lactam Synthesis

The β-lactam ring is a cornerstone of medicinal chemistry, forming the core structural motif of powerhouse antibiotic classes like penicillins, cephalosporins, and carbapenems.[1][2] Beyond their antibacterial prowess, these strained four-membered rings are invaluable chiral synthons for creating complex nitrogen-containing molecules, including non-protein amino acids and peptidomimetics.[1][3] The biological activity of these compounds is intrinsically tied to their stereochemistry, making the asymmetric synthesis of the β-lactam nucleus a critical challenge for researchers in drug development.

This guide provides a comparative analysis of the primary strategies for achieving stereocontrol in β-lactam synthesis. We will move beyond a simple recitation of methods to explore the mechanistic underpinnings and practical considerations that guide the selection of a specific chiral building block or synthetic approach. Our focus is on providing the causal logic behind experimental choices, empowering researchers to select and optimize the most suitable pathway for their target molecule.

Core Strategies for Asymmetric β-Lactam Synthesis

The stereoselective construction of the 2-azetidinone ring is dominated by a few powerful and versatile reactions. The choice of which strategy to employ depends on the desired substitution pattern, the required level of stereocontrol (diastereo- and enantioselectivity), and the availability of chiral starting materials. We will compare three primary approaches: the use of chiral imines, the application of chiral ketenes (via auxiliaries), and the catalytic asymmetric Kinugasa reaction.

G cluster_main Asymmetric β-Lactam Synthesis cluster_staudinger Staudinger [2+2] Cycloaddition cluster_kinugasa Kinugasa Reaction cluster_chiral_source Source of Chirality main Target Chiral β-Lactam ketene Ketene ketene->main Strategy 2 imine Imine imine->main Strategy 1 alkyne Terminal Alkyne nitrone Nitrone nitrone->main Strategy 3 chiral_imine Chiral Imine (from chiral amine/aldehyde) chiral_imine->imine chiral_aux Chiral Auxiliary (on Ketene) chiral_aux->ketene chiral_cat Chiral Catalyst (e.g., for Kinugasa) chiral_cat->nitrone Cu(I) Catalyst

Figure 1: Overview of primary asymmetric synthesis routes to β-lactams.

Strategy 1: The Staudinger Cycloaddition with Chiral Imines

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is arguably the most classic and widely used method for constructing the β-lactam core.[3][4] Stereocontrol can be imparted by using a chiral imine, which directs the facial approach of the ketene.

Causality of Stereoselection: The resident stereocenter on the imine (derived from either a chiral aldehyde or a chiral amine) creates a sterically biased environment. The ketene will preferentially add to the less hindered face of the imine C=N bond, leading to the formation of one diastereomer over the other. The diastereoselectivity is often higher when the chiral moiety is derived from a chiral aldehyde, as it is positioned closer to the reacting center.[1]

G start Chiral Aldehyde (e.g., D-glyceraldehyde acetonide) imine Formation of Chiral Imine start->imine amine Achiral Amine amine->imine cyclo [2+2] Staudinger Cycloaddition imine->cyclo ketene Achiral Ketene (from Acid Chloride + Base) ketene->cyclo lactam Diastereomerically Enriched cis-β-Lactam cyclo->lactam

Figure 2: Workflow for Staudinger synthesis using a chiral imine.
Representative Protocol: Synthesis from a Sugar-Derived Imine

This protocol is adapted from methodologies that utilize chiral aldehydes derived from sugars, which provide excellent stereocontrol.[1][5]

  • Imine Formation:

    • To a solution of D-glyceraldehyde acetonide (1.0 equiv) in dichloromethane (DCM, 0.5 M), add p-anisidine (1.0 equiv).

    • Stir the mixture over anhydrous magnesium sulfate for 2-4 hours at room temperature until analysis (TLC or ¹H NMR) shows complete conversion.

    • Filter the mixture to remove the drying agent and concentrate under reduced pressure. The resulting chiral imine is often used directly without further purification.

  • Staudinger Cycloaddition:

    • Dissolve the crude chiral imine in anhydrous DCM (0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.

    • In a separate flask, dissolve methoxyacetyl chloride (1.2 equiv) in anhydrous DCM.

    • Slowly add a solution of triethylamine (TEA, 1.5 equiv) in DCM to the imine solution, followed by the dropwise addition of the methoxyacetyl chloride solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired cis-β-lactam.

Trustworthiness of Protocol: This is a self-validating system. The high diastereoselectivity observed is a direct consequence of the chiral controller on the imine. Incomplete reactions or poor selectivity often point to issues with reactant purity (especially moisture) or improper temperature control. The cis stereochemistry is a typical outcome for this class of reaction.[1][6]

Strategy 2: The Staudinger Cycloaddition with Chiral Auxiliaries on Ketenes

An alternative approach to the Staudinger reaction involves using an achiral imine and a chiral ketene. The chiral ketene is generated in situ from a carboxylic acid derivative covalently bonded to a removable chiral auxiliary. Oxazolidinones, such as those derived from D-mannitol or phenylglycine, are highly effective for this purpose.[1][7]

Causality of Stereoselection: The chiral auxiliary, typically a bulky group, effectively blocks one face of the ketene plane. The incoming imine can only approach from the less hindered side, resulting in a highly diastereoselective cycloaddition. The auxiliary is cleaved in a subsequent step to reveal the final, enantiopure β-lactam.

Representative Protocol: Synthesis using an Oxazolidinone Auxiliary

This protocol is based on the highly reliable Evans-type auxiliary approach.[1][6]

  • Acylation of Auxiliary:

    • Dissolve the (S)-4-phenyloxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C under a nitrogen atmosphere.

    • Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.

    • Add bromoacetyl chloride (1.1 equiv) dropwise and stir at -78 °C for 1 hour, then allow to warm to 0 °C for 1 hour.

    • Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, and wash the combined organic layers with brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by chromatography to yield the N-acylated oxazolidinone.

  • Staudinger Cycloaddition:

    • This step is highly sensitive and requires rigorous anhydrous conditions.

    • Dissolve the N-acylated oxazolidinone (1.0 equiv) and an achiral imine (e.g., N-benzylidenebenzylamine, 1.2 equiv) in anhydrous DCM (0.1 M).

    • Cool the solution to -78 °C.

    • Add triethylamine (1.5 equiv) followed by the slow, dropwise addition of a solution of titanium(IV) chloride (1.1 equiv, 1 M in DCM). The Lewis acid promotes ketene formation and enhances stereoselectivity.

    • Stir at -78 °C for 4-6 hours.

    • Quench the reaction carefully at -78 °C with a 1:1 mixture of saturated aqueous sodium bicarbonate and brine.

    • Allow to warm to room temperature, filter through celite to remove titanium salts, and process the organic layer as previously described.

    • Purification by chromatography yields the β-lactam with the auxiliary still attached. Subsequent hydrolytic or reductive cleavage is required to release the final product.

Strategy 3: The Catalytic Asymmetric Kinugasa Reaction

Moving beyond stoichiometric chirality, the Kinugasa reaction offers a powerful catalytic route. This reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne and a nitrone to form a β-lactam.[8][9] Enantioselectivity is achieved by using a chiral ligand to form a chiral copper catalyst complex.

Causality of Stereoselection: The chiral ligand (e.g., a bis(azaferrocene) or IndaBox derivative) creates a chiral environment around the copper center.[9][10] This chiral complex coordinates both the alkyne (as a copper acetylide) and the nitrone, orchestrating their 1,3-dipolar cycloaddition and subsequent rearrangement in a stereodefined manner, leading to an enantioenriched product.[11][12] The reaction typically yields cis-substituted β-lactams with high selectivity.[8]

G alkyne Terminal Alkyne reaction Catalytic Kinugasa Reaction alkyne->reaction nitrone Nitrone nitrone->reaction catalyst Chiral Ligand + Cu(I) Source catalyst->reaction base Base (e.g., secondary amine) base->reaction product Enantioenriched cis-β-Lactam reaction->product

Figure 3: Key components of the catalytic asymmetric Kinugasa reaction.
Representative Protocol: Enantioselective Kinugasa Reaction

This protocol is a generalized procedure based on modern catalytic variants.[10][13]

  • Catalyst Pre-formation (Optional but Recommended):

    • In a flame-dried Schlenk flask under argon, stir copper(I) chloride (10 mol%) and the chiral bis(azaferrocene) ligand (11 mol%) in anhydrous toluene (0.05 M relative to substrate) for 30 minutes at room temperature.

  • Cycloaddition Reaction:

    • To the catalyst mixture, add the nitrone (1.0 equiv), followed by the terminal alkyne (1.2 equiv).

    • Add di-sec-butylamine (1.5 equiv) as the base. The choice of base is critical and can significantly impact both diastereoselectivity and enantioselectivity.[11]

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of silica gel, eluting with additional ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the enantioenriched β-lactam.

Comparative Performance Analysis

The optimal synthetic strategy is dictated by the specific goals of the project. The following table summarizes the key performance metrics for each approach, based on representative data from the literature.

FeatureStrategy 1: Chiral ImineStrategy 2: Chiral AuxiliaryStrategy 3: Catalytic Kinugasa
Source of Chirality Stoichiometric (Substrate)Stoichiometric (Auxiliary)Catalytic (Ligand)
Typical Yield 60-85%[1]70-90% (before cleavage)[1]50-95%[4][10]
Diastereoselectivity (dr) Good to Excellent (>95:5 common)[1][6]Excellent (>98:2 common)[1]Good to Excellent (>95:5 common for cis)[8]
Enantioselectivity (ee) N/A (product is diastereomer)N/A (product is diastereomer)Good to Excellent (up to 99% ee)[4][14]
Atom Economy ModeratePoor (requires addition and removal of large auxiliary)High
Substrate Scope Broad for ketenes; imine stability can be a limitation.Broad for both imines and ketene precursors.Broad for alkynes and nitrones; functional group tolerance is high.[10]
Advantages - Readily available chiral aldehydes/amines. - Operationally simple.- Extremely high and predictable stereocontrol. - Well-established and reliable.- High atom economy. - Access to enantiomers by changing ligand. - Convergent approach.[10]
Disadvantages - Stoichiometric chiral source. - Separation of diastereomers may be needed.- Poor atom economy. - Requires extra steps for auxiliary attachment/cleavage.- Catalyst/ligand can be expensive. - Reaction optimization can be sensitive to base and solvent.

Senior Scientist's Recommendation

For rapid analog synthesis and initial exploration , the Chiral Imine Strategy (1) is often the most direct path. Its operational simplicity and the commercial availability of many chiral aldehydes and amines allow for quick access to a range of diastereomerically enriched compounds.

For projects requiring the highest possible stereochemical purity for a key intermediate , especially for scale-up, the Chiral Auxiliary Strategy (2) is the gold standard. While it suffers from poor atom economy, the level of stereocontrol is exceptionally reliable and predictable, minimizing downstream purification challenges of minor stereoisomers.

For modern, efficient, and sustainable synthesis , particularly in a drug discovery context where enantiomeric pairs are often needed for pharmacological testing, the Catalytic Asymmetric Kinugasa Reaction (3) is superior. Its high atom economy and the ability to access either enantiomer simply by choosing the appropriate chiral ligand make it a powerful and elegant solution. While initial optimization may be more demanding, the long-term benefits are substantial.

Ultimately, the choice of a chiral building block strategy is a multi-factorial decision. By understanding the underlying principles of stereocontrol and the practical trade-offs of each method, researchers can confidently navigate the synthetic landscape to construct these vital chiral molecules.

References

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. PubMed Central. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Advances in the chemistry of β-lactam and its medicinal applications - PMC. National Center for Biotechnology Information. Available at: [Link]

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  • Asymmetric Synthesis of .beta.-Lactams. Highly Diastereoselective Alkylation of Chiral 2-Cyano Esters. The Journal of Organic Chemistry. Available at: [Link]

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  • Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry. Available at: [Link]

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Alternative synthetic routes to Staudinger cycloaddition for azetidinones

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Staudinger: A Comparative Guide to Modern Azetidinone Synthesis

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2][3] For over a century, the Staudinger [2+2] cycloaddition of a ketene and an imine has been the textbook method for its construction.[2][4] While robust and versatile, its reliance on often unstable ketene intermediates and challenges in stereocontrol have driven continuous innovation in the field.[5]

This guide provides an in-depth comparison of key alternative synthetic strategies for constructing the azetidinone core. We will move beyond a simple listing of reactions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This analysis is designed for researchers, scientists, and drug development professionals seeking to select the optimal synthetic route for their target molecules.

The Benchmark: Staudinger [2+2] Cycloaddition

Before exploring alternatives, it is crucial to understand the mechanism that has long defined β-lactam synthesis. The Staudinger reaction proceeds through the nucleophilic attack of the imine nitrogen onto the ketene carbonyl carbon.[4][6] This forms a zwitterionic intermediate which then undergoes a conrotatory electrocyclization to yield the four-membered ring.[6] The stereochemical outcome (cis vs. trans) is determined by the competition between direct ring closure of the initial zwitterion and its rotation to a more stable conformation before cyclization.[5]

Caption: The Staudinger reaction pathway, highlighting the key zwitterionic intermediate and competing pathways to cis and trans products.

Alternative 1: The Kinugasa Reaction

The Kinugasa reaction is a powerful alternative that circumvents the use of ketenes altogether. It involves a copper(I)-catalyzed [3+2] cycloaddition between a nitrone and a terminal alkyne.[7][8][9] This initially forms a 5-membered isoxazolidine ring, which then undergoes a remarkable rearrangement to furnish the β-lactam core.[8][10]

Mechanistic Insight and Advantages

The currently accepted mechanism, supported by DFT calculations, involves several key steps:

  • Formation of a copper acetylide from the terminal alkyne.[8][11]

  • A 1,3-dipolar cycloaddition of the nitrone onto the copper acetylide generates a five-membered copper-containing intermediate.[1][10]

  • This intermediate undergoes cycloreversion to produce an imine and a copper-ketenyl species.[1][10]

  • Subsequent intramolecular cyclization yields the β-lactam.[1]

A significant advantage of the Kinugasa reaction is its inherent stereoselectivity, typically affording cis-substituted β-lactams.[7][10] This is attributed to the final protonation step occurring on the less sterically hindered face of a lactam enolate intermediate.[10] The reaction is also notable for its operational simplicity and the use of readily available starting materials.[7]

Caption: The multi-step cascade mechanism of the Kinugasa reaction, proceeding through a [3+2] cycloaddition and rearrangement.

Supporting Experimental Data

The Kinugasa reaction has been widely applied, including in aqueous conditions, making it suitable for green chemistry and bioorthogonal applications.[11]

ReactantsCatalyst/BaseSolventTemp (°C)ProductYield (%)StereochemistryReference
C-phenyl-N-methylnitrone, PhenylacetyleneCuCl/PyridinePyridineRT1-methyl-3,4-diphenyl-azetidin-2-one~70cis[7][11]
Various nitrones, Calcium carbideCuCl/NMI, TBAF·3H2ODMFRT4-substituted β-lactams50-85cis[12]
Experimental Protocol: One-Pot Kinugasa Reaction

Adapted from Hosseini, A., & Schreiner, P. R. (2019), Org. Lett.[12]

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuCl (0.1 mmol), N-methylimidazole (NMI, 0.1 mmol), and calcium carbide (1.5 mmol).

  • Add anhydrous DMF (2.0 mL) followed by the nitrone derivative (1.0 mmol).

  • Add tetrabutylammonium fluoride trihydrate (TBAF·3H2O, 1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 4-substituted β-lactam.

Alternative 2: Ester Enolate-Imine Condensation

This strategy represents another classical approach, forming the C3-C4 and N1-C2 bonds of the azetidinone ring through a condensation reaction.[13][14] It involves the reaction of a pre-formed ester enolate (the nucleophile) with an imine (the electrophile).

Mechanistic Insight and Advantages

The reaction is a two-step process:

  • Nucleophilic addition of the ester enolate to the imine carbon, forming an aza-anionic intermediate.

  • Intramolecular cyclization of this intermediate, with the nitrogen anion displacing the ester's alkoxy group to form the β-lactam ring.[15]

This method's primary advantage is its versatility and the high degree of stereocontrol achievable, particularly through the use of chiral auxiliaries or chiral starting materials.[15] It has been successfully applied to the synthesis of precursors for vital antibiotics like carbapenems and has been adapted for solid-phase synthesis.[13][16]

Caption: The two-step pathway of the ester enolate-imine condensation for β-lactam formation.

Supporting Experimental Data

The stereochemical outcome is highly dependent on the enolate geometry, the substituents on both reactants, and the reaction conditions.

Enolate SourceImineBaseConditionsStereochemistryApplicationReference
Ethyl 3-hydroxybutanoate (dianion)N-arylaldiminesLDATHF, -78 °CHigh drCarbapenem precursor[13]
Chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters(intramolecular)LHMDSTHF, -78 °CHigh drPolycyclic β-lactams[15]
Resin-bound esterVarious iminesKHMDS/LiClTHF, -78 °C(not specified)Solid-phase synthesis[16]
Experimental Protocol: Asymmetric Intramolecular Enolate-Imine Cyclization

Adapted from Palomo, C., et al. (2011), Org. Lett.[15]

  • Prepare a solution of the chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-ester substrate (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equiv) in THF dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the polycyclic β-lactam.

Alternative 3: Metal-Catalyzed Carbonylation

More recently, transition metal-catalyzed reactions have emerged as powerful tools for β-lactam synthesis, offering novel bond disconnection strategies.[17] Palladium-catalyzed carbonylation, in particular, enables the direct insertion of a carbonyl group (from CO gas) into a molecule to forge the azetidinone ring.[18][19]

Mechanistic Insight and Advantages

Two prominent palladium-catalyzed pathways have been developed:

  • C-H Carbonylation of Aliphatic Amines: This remarkable reaction involves the palladium-catalyzed activation of a typically unreactive β-C(sp³)-H bond of an aliphatic amine, followed by insertion of carbon monoxide and reductive elimination to form the β-lactam.[20] This method allows for the synthesis of highly functionalized β-lactams from simple, readily available amines.[18]

  • Oxidative Carbonylation of N-Allylamines: This approach involves the carbonylation of the alkene moiety in N-allylamines, proceeding through a favorable four-membered ring transition state to yield α-methylene-β-lactams.[21]

These methods are advantageous for their atom economy and for providing access to β-lactam structures that would be challenging to obtain through traditional cycloaddition routes.[18][21]

Caption: A simplified catalytic cycle for the palladium-catalyzed β-C-H carbonylation of aliphatic amines.

Supporting Experimental Data

These reactions exhibit broad substrate scope and good functional group tolerance, making them suitable for late-stage functionalization in complex molecule synthesis.[20]

SubstrateCatalyst/ConditionsProduct TypeYield (%)Reference
Various secondary aminesPd(OAc)2 (10 mol%), Cu(OAc)2 (10 mol%), CO (balloon), Toluene, 120 °CHighly functionalized β-lactams40-85[18][20]
Various N-allylaminesPd(OAc)2 (10 mol%), Ligand, Cu(OAc)2 (2.0 equiv), O2, CO, Dioxane, 100 °Cα-Methylene-β-lactams55-91[21]

Comparison Summary

MethodKey ReactantsCatalyst/ReagentTypical StereoutcomeKey AdvantagesKey Limitations
Staudinger Cycloaddition Imine, Ketene (from Acyl Chloride)Tertiary Amine (e.g., Et3N)Mixture, condition-dependentBroad scope, well-establishedUnstable ketene intermediates, often poor stereocontrol
Kinugasa Reaction Nitrone, Terminal AlkyneCu(I) salt, Organic BasecisHigh cis-stereoselectivity, mild conditions, avoids ketenesLimited to terminal alkynes, potential side reactions (Glaser coupling)
Enolate-Imine Condensation Ester, ImineStrong Base (e.g., LDA, LHMDS)Substrate/condition-dependentHigh stereocontrol possible with chiral auxiliariesRequires pre-formation of enolate, strong bases needed
Pd-Catalyzed Carbonylation Aliphatic Amine, CO gasPd(II) catalyst, OxidantSubstrate-dependentNovel disconnections, late-stage functionalization, atom economyRequires pressure of CO, catalyst cost, specific directing groups may be needed

Conclusion

While the Staudinger cycloaddition remains a fundamental tool in the synthetic chemist's arsenal, the field of β-lactam synthesis has evolved significantly. The Kinugasa reaction offers a reliable and stereoselective route to cis-β-lactams from different starting materials. The ester enolate-imine condensation provides a powerful platform for asymmetric synthesis where precise stereochemical control is paramount. Finally, modern metal-catalyzed carbonylations open up entirely new synthetic pathways, enabling the construction of complex azetidinones from simple amine precursors through C-H activation.

The choice of method is not merely a matter of preference but a strategic decision based on the desired substitution pattern, stereochemical outcome, available starting materials, and tolerance for specific reaction conditions. By understanding the mechanistic nuances and practical applications of these diverse routes, researchers can more effectively and efficiently access the vital 2-azetidinone scaffold for applications in drug discovery and beyond.

References

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  • Jiang, H., et al. (2014). Palladium-catalyzed oxidative carbonylation of N-allylamines for the synthesis of β-lactams. Angewandte Chemie International Edition. [Link]

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The Strategic Application of (3S,4S)-3-Amino-4-methylazetidin-2-one in Chiral Synthesis: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds remains a cornerstone of modern drug discovery and development. The intricate three-dimensional architecture of drug molecules dictates their interaction with biological targets, rendering stereochemistry a critical determinant of therapeutic efficacy and safety. Within the arsenal of synthetic organic chemistry, chiral synthons serve as powerful tools for the introduction of specific stereocenters. This guide provides an in-depth analysis of (3S,4S)-3-Amino-4-methylazetidin-2-one , a valuable chiral building block, and objectively compares its performance against a key alternative in the synthesis of complex pharmaceutical agents, with a particular focus on the carbapenem class of antibiotics.

Introduction to this compound: A Versatile Chiral Synthon

This compound is a cyclic β-lactam that has garnered significant attention as a chiral synthon. Its rigid four-membered ring structure, coupled with the defined stereochemistry at the C3 and C4 positions, makes it an attractive starting material for the stereocontrolled synthesis of a variety of complex molecules. The presence of a primary amino group at the C3 position and a methyl group at the C4 position provides handles for further functionalization, allowing for the construction of intricate molecular frameworks with high fidelity.

The utility of β-lactams as versatile synthetic intermediates is well-established, largely due to the ring strain of the azetidin-2-one core, which facilitates selective ring-opening reactions. This "β-lactam synthon method" allows for the transfer of the inherent chirality of the starting β-lactam to the final product.

Comparative Efficacy in the Synthesis of 1β-Methylcarbapenems

A prominent application of chiral azetidin-2-ones is in the synthesis of carbapenem antibiotics, a class of broad-spectrum antibacterial agents.[1] The 1β-methyl group is a key structural feature in many modern carbapenems, such as Ertapenem, as it confers stability against degradation by renal dehydropeptidase-I. The stereoselective introduction of this methyl group is a critical step in their synthesis.

Here, we compare the efficacy of this compound with a widely used alternative, (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone , in the context of 1β-methylcarbapenem synthesis.

The Synthon Approach: A Head-to-Head Comparison
FeatureThis compound(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
Source of Chirality Typically synthesized from L-threonine or through asymmetric synthesis.Derived from L-aspartic acid or via stereoselective reduction of a β-keto ester.
Key Transformation Stereoselective alkylation of the β-lactam enolate at the C4 position.Aldol condensation to introduce the C4 side chain.
Stereocontrol The existing stereocenters at C3 and C4 direct the approach of the electrophile.The stereochemistry is primarily controlled by the chiral auxiliary and reaction conditions.
Reported Diastereoselectivity High diastereoselectivity in alkylation reactions is achievable.Excellent diastereoselectivity is often reported in the key aldol condensation step.[2]
Protecting Group Strategy Requires protection of the C3 amino group.The C3 side chain is pre-installed with a protecting group.
Overall Efficiency Can offer a more convergent route if the C3 amino group is desired in the final product.A well-established and reliable route for many carbapenems.

Discussion of Efficacy:

The choice between these two synthons is often dictated by the specific synthetic strategy and the desired final product.

  • This compound offers a direct route to carbapenems where a nitrogen-containing substituent is required at the C3 position. The stereoselective alkylation of its enolate is a key step, and the inherent chirality of the synthon plays a crucial role in directing the stereochemical outcome.

  • (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone is a workhorse in the synthesis of many commercial carbapenems.[3][4][5][6] The key transformation is typically an aldol reaction to build the C4 side chain, with the stereochemistry being controlled by the pre-existing stereocenters and the reaction conditions.[2] This synthon is particularly well-suited for the synthesis of thienamycin and its derivatives.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound from L-Threonine

This protocol outlines a common strategy for the synthesis of the title compound, leveraging the inherent chirality of a readily available amino acid.

Step 1: Protection of L-Threonine

  • To a solution of L-threonine in a suitable solvent (e.g., a mixture of water and dioxane), add a protecting group for the amino functionality (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected L-threonine.

Step 2: Cyclization to the β-Lactam

  • Activate the carboxylic acid of the N-protected L-threonine using a suitable activating agent (e.g., treatment with a carbodiimide or conversion to an acid chloride).

  • In a separate flask, prepare a solution of a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).

  • Add the activated amino acid solution dropwise to the base solution at low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete. This step often proceeds via a Mitsunobu-type reaction or through an intramolecular nucleophilic substitution.

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Purify the crude product by column chromatography to yield the protected this compound.

Step 3: Deprotection of the Amino Group

  • Dissolve the protected β-lactam in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent appropriate for the chosen protecting group (e.g., trifluoroacetic acid for a Boc group).

  • Stir the reaction at room temperature until deprotection is complete.

  • Neutralize the reaction mixture and extract the product.

  • Purify the final product, this compound, by crystallization or chromatography.

Protocol 2: Synthesis of a 1β-Methylcarbapenem Precursor via Diastereoselective Alkylation

This protocol illustrates the use of (3S,4S)-3-(protected-amino)-4-methylazetidin-2-one in a key C-C bond-forming reaction.

Step 1: Enolate Formation

  • To a solution of the N-protected this compound in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C).

  • Stir the solution for a sufficient time to ensure complete enolate formation.

Step 2: Diastereoselective Alkylation

  • To the cold enolate solution, add a solution of the desired electrophile (e.g., a protected 2-bromopropionate derivative) in the same anhydrous solvent.

  • Maintain the low temperature and stir the reaction mixture until completion (monitored by TLC). The stereochemical outcome is directed by the existing stereocenters of the β-lactam ring.

  • Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride).

Step 3: Work-up and Purification

  • Allow the reaction mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired diastereomer of the 1β-methylcarbapenem precursor. The diastereomeric ratio can be determined by techniques such as NMR spectroscopy or chiral HPLC.

Visualization of Key Synthetic Pathways

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Application in Carbapenem Synthesis L-Threonine L-Threonine N-Protected L-Threonine N-Protected L-Threonine L-Threonine->N-Protected L-Threonine Protection Protected Azetidinone Protected Azetidinone N-Protected L-Threonine->Protected Azetidinone Cyclization Final Synthon (3S,4S)-3-Amino-4- methylazetidin-2-one Protected Azetidinone->Final Synthon Deprotection Enolate Enolate Final Synthon->Enolate Base (LDA) Carbapenem Precursor Carbapenem Precursor Enolate->Carbapenem Precursor Electrophile (R-X) 1-beta-Methylcarbapenem 1-beta-Methylcarbapenem Carbapenem Precursor->1-beta-Methylcarbapenem Further Steps

Caption: Synthetic route to this compound and its application.

Decision_Tree Start Choice of Chiral Synthon for 1-beta-Methylcarbapenem Synthesis C3_Substituent Is a C3-amino or N-containing group required? Start->C3_Substituent Synthon_A This compound C3_Substituent->Synthon_A Yes Synthon_B (3R,4R)-4-Acetoxy-3-[(R)-1-(OR)-ethyl]-azetidin-2-one C3_Substituent->Synthon_B No Strategy_A Diastereoselective C4-Alkylation Synthon_A->Strategy_A Strategy_B Aldol Condensation at C4 Synthon_B->Strategy_B

Caption: Decision framework for selecting a chiral synthon in carbapenem synthesis.

Conclusion and Future Perspectives

This compound stands as a highly effective chiral synthon, particularly for the synthesis of molecules requiring a stereodefined 3-amino-4-methyl-azetidinone core. Its application in the stereoselective synthesis of 1β-methylcarbapenems demonstrates its value in constructing complex, biologically active molecules.

The comparison with the alternative synthon, (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, reveals that the optimal choice is highly dependent on the overall synthetic strategy and the specific functionalities of the target molecule. While the latter is a well-trodden path for many existing carbapenems, this compound offers a more direct and potentially more efficient route for targets with specific C3-substituents.

Future research in this area would benefit from direct, head-to-head comparative studies of these and other chiral synthons in the synthesis of a common panel of target molecules. Such studies, providing detailed experimental data on yields, stereoselectivities, and overall process efficiency, would provide invaluable guidance to researchers in the field of drug development. The continued development of novel and efficient chiral synthons remains a critical endeavor in the ongoing pursuit of new and improved therapeutics.

References

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  • Singh, R., & Singh, O. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 138-164. [Link]

  • Nagao, Y., et al. (1992). β-Lactams. 1. Highly diastereoselective alkylation of 4-acetoxyazetidin-2-one useful for 1β-methylcarbapenem synthesis. The Journal of Organic Chemistry, 57(15), 4232-4237.
  • Sunagawa, M., et al. (1996). A novel 1 beta-methylcarbapenem antibiotic, S-4661. Synthesis and structure-activity relationships of 2-(5-substituted pyrrolidin-3-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 49(2), 199-209. [Link]

  • PubChem. (n.d.). (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one. Retrieved January 20, 2026, from [Link]

  • LookChem. (n.d.). (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. Retrieved January 20, 2026, from [Link]

  • Georg, G. I. (Ed.). (1993). The organic chemistry of .beta.-lactams. VCH.
  • Palomo, C., et al. (1999). Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 1999(12), 3223-3244.
  • Evans, D. A., et al. (1990). Asymmetric synthesis of β-lactams via the ester enolate-imine condensation. Tetrahedron Letters, 31(49), 7153-7156.
  • Hart, D. J., & Ha, D. C. (1989). The ester enolate-imine condensation in the synthesis of β-lactams. Chemical reviews, 89(7), 1447-1465.
  • Alcaide, B., et al. (2007). Stereoselective synthesis of β-lactams through [2+ 2] cycloaddition of ketenes and imines. Current organic chemistry, 11(3), 245-275.

Sources

A Comparative Guide to the Spectroscopic Data of 3-amino-4-methylazetidin-2-one Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Causality Behind Stereoisomerism in β-Lactams

The relative orientation of the amino group at C3 and the methyl group at C4 gives rise to two diastereomers: cis and trans. In the cis isomer, these substituents are on the same face of the β-lactam ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape and, consequently, its interactions with other molecules. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are exquisitely sensitive to these spatial relationships.

Experimental Protocols

The data presented in this guide are predicted based on established spectroscopic principles. The following protocols outline the standard methodologies for acquiring the experimental data necessary to characterize the diastereomers of 3-amino-4-methylazetidin-2-one.

Synthesis via Staudinger Cycloaddition

A common and effective method for synthesizing the 3-amino-4-methylazetidin-2-one core is the Staudinger [2+2] cycloaddition. This reaction involves the cycloaddition of a ketene with an imine. The stereochemical outcome (cis vs. trans) can often be controlled by the reaction conditions and the specific reagents used.

G reagents Phthalimidoacetyl chloride + Triethylamine ketene Phthalimidoketene (in situ) reagents->ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition imine N-silylated propionaldimine imine->cycloaddition cis_trans_mixture Protected cis/trans β-Lactam Mixture cycloaddition->cis_trans_mixture separation Chromatographic Separation cis_trans_mixture->separation cis_protected Protected cis-isomer separation->cis_protected trans_protected Protected trans-isomer separation->trans_protected deprotection_cis Hydrazinolysis cis_protected->deprotection_cis deprotection_trans Hydrazinolysis trans_protected->deprotection_trans cis_final cis-3-amino-4-methyl azetidin-2-one deprotection_cis->cis_final trans_final trans-3-amino-4-methyl azetidin-2-one deprotection_trans->trans_final

Caption: General workflow for the synthesis of 3-amino-4-methylazetidin-2-one diastereomers.

Spectroscopic Analysis
  • NMR Spectroscopy :

    • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to confirm proton-proton and proton-carbon connectivities.

  • Infrared (IR) Spectroscopy :

    • Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Samples can be analyzed as a thin film on a salt plate (from a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.

Comparative Spectroscopic Data

The key to differentiating the cis and trans diastereomers lies in the nuanced differences in their spectra, which arise from the distinct spatial arrangement of their atoms.

¹H NMR Spectroscopy

The most definitive spectroscopic handle for distinguishing between the cis and trans diastereomers is the vicinal coupling constant (³J) between the protons at C3 (H3) and C4 (H4). The magnitude of this coupling is dictated by the dihedral angle between the C3-H and C4-H bonds, as described by the Karplus relationship.

  • cis-isomer : The H3 and H4 protons are on the same face of the ring, resulting in a dihedral angle of approximately 0-30°. This geometry leads to a larger coupling constant, typically in the range of 5-8 Hz.

  • trans-isomer : The H3 and H4 protons are on opposite faces, with a dihedral angle closer to 90-120°. This results in a significantly smaller coupling constant, usually between 1-3 Hz.

G cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_H3 H3 cis_H4 H4 cis_H3->cis_H4 ³J ≈ 5-8 Hz trans_H3 H3 trans_H4 H4 trans_H3->trans_H4 ³J ≈ 1-3 Hz

Caption: Key ¹H-¹H coupling constants for diastereomer identification.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - transMultiplicity & Coupling (J in Hz)
H3 ~3.8 - 4.0~3.5 - 3.7d, ³Jcis ≈ 5-8; d, ³Jtrans ≈ 1-3
H4 ~3.3 - 3.5~3.1 - 3.3dq, ³Jcis ≈ 5-8, ³JH4-CH₃ ≈ 6-7
-CH₃ ~1.3 - 1.5~1.2 - 1.4d, ³JH4-CH₃ ≈ 6-7
-NH₂ Broad singlet, variableBroad singlet, variables (br)
-NH (lactam) Broad singlet, variableBroad singlet, variables (br)

Rationale for Chemical Shifts: The chemical shifts are influenced by the anisotropic effects of the carbonyl group and the relative stereochemistry. Generally, protons on the same side as a neighboring substituent in a strained ring may experience slight deshielding. The values presented are estimates based on similar structures.

¹³C NMR Spectroscopy

The differences in the ¹³C NMR spectra are generally more subtle than in the ¹H NMR spectra. The chemical shifts of the ring carbons (C2, C3, and C4) will be slightly different due to the different steric environments in the two diastereomers.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - trans
C2 (C=O) ~170 - 175~170 - 175
C3 ~55 - 58~53 - 56
C4 ~50 - 53~48 - 51
-CH₃ ~10 - 15~9 - 14

Rationale for Chemical Shifts: Steric compression can cause a slight upfield (shielding) effect on carbon resonances. In the trans isomer, the substituents are further apart, potentially leading to slightly lower chemical shifts for the ring carbons compared to the more sterically crowded cis isomer.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a β-lactam is the strong carbonyl (C=O) stretching absorption. Due to the high ring strain, this band appears at a characteristically high frequency.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹) - cisPredicted Wavenumber (cm⁻¹) - trans
β-Lactam C=O stretch ~1750 - 1770~1750 - 1770
N-H stretch (amine & amide) ~3200 - 3400 (broad)~3200 - 3400 (broad)

Rationale: While the primary C=O stretching frequency is dominated by ring strain, subtle differences may arise due to variations in hydrogen bonding or dipole-dipole interactions between the diastereomers. However, these differences are often too small to be used as a primary means of differentiation.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound (C₄H₈N₂O, MW = 100.12 g/mol ). The fragmentation patterns for both diastereomers are expected to be similar, with the primary cleavage occurring at the strained β-lactam ring.

Expected Fragmentation Pathways:

  • Cleavage of the β-lactam ring : The most characteristic fragmentation will involve the cleavage of the C2-C3 and N1-C4 bonds or the C2-N1 and C3-C4 bonds, leading to fragments corresponding to the loss of CO or other parts of the ring.

  • Loss of the methyl group : Fragmentation may also occur via the loss of the methyl group from the molecular ion.

While the fragmentation pathways are likely to be qualitatively similar, the relative intensities of the fragment ions may differ between the diastereomers, reflecting differences in their ground-state energies and the stability of the resulting fragment ions.

Conclusion

The definitive differentiation between the cis and trans diastereomers of 3-amino-4-methylazetidin-2-one is most reliably achieved through ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant, ³J(H3-H4), provides an unambiguous assignment: a larger value (5-8 Hz) indicates a cis relationship, while a smaller value (1-3 Hz) confirms a trans arrangement. While ¹³C NMR, IR, and MS provide essential structural confirmation, they offer less pronounced differences for stereochemical assignment in this case. This guide provides a predictive framework for researchers, enabling them to confidently identify and characterize these important synthetic building blocks.

References

  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-56). Wiley-VCH. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link]

  • Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(47), 10811-10835. [Link]

A Senior Application Scientist's Guide to Validated Analytical Methods for Quality Control of Azetidinone Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methods essential for the robust quality control (QC) of azetidinone (β-lactam) products. As a class of antibiotics defined by the chemically labile four-membered lactam ring, azetidinones present unique analytical challenges.[1] Their susceptibility to hydrolysis necessitates highly specific, stability-indicating methods to ensure product safety, efficacy, and regulatory compliance. This document moves beyond mere procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative in Azetidinone Quality Control

The core of azetidinone's antibacterial activity lies in the strained β-lactam ring, which acylates transpeptidases to inhibit bacterial cell wall synthesis.[2][3] This same reactivity, however, makes the ring prone to cleavage by hydrolysis (acidic or basic conditions) and enzymatic degradation, rendering the drug inactive. Therefore, a QC strategy cannot simply quantify the intact drug; it must definitively distinguish it from its degradation products. A validated stability-indicating analytical method (SIAM) is not merely a recommendation but a regulatory necessity, designed to provide a specific and accurate measure of the drug's active moiety in the presence of its potential degradants.[4]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is governed by its intended purpose—be it routine potency testing, impurity identification, or stability assessment. Chromatographic techniques are considered the gold standard for their high specificity and sensitivity.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the undisputed workhorse for azetidinone QC.[1][5] It separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Expertise & Experience: The choice of a C18 column is a logical starting point due to its versatility in retaining the moderately polar structures of most azetidinone compounds. The critical factor in method development is the mobile phase composition, specifically its pH. The β-lactam ring's stability is highly pH-dependent; therefore, the mobile phase is typically buffered (e.g., with phosphate or acetate) to a pH range of 4-6 to prevent on-column degradation and ensure reproducible retention times.[6] UV detection is standard, with wavelengths chosen based on the chromophores present in the specific azetidinone molecule, often in the 210-270 nm range.[1][7]

  • Trustworthiness: A well-validated HPLC method provides a self-validating system. The inclusion of system suitability tests (SSTs) at the start of each analytical run (e.g., checking for theoretical plates, tailing factor, and reproducibility of injections) confirms that the chromatographic system is performing adequately before any samples are analyzed.[8] Furthermore, the use of a photodiode array (PDA) detector allows for peak purity analysis, confirming that the analyte peak is not co-eluting with any impurities or degradants.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a significant leap in sensitivity and specificity, making it the premier tool for trace-level analysis and definitive structural confirmation.[10]

  • Expertise & Experience: This technique is indispensable for identifying unknown degradation products formed during forced degradation studies or for detecting potential cross-contamination at parts-per-billion (ppb) levels.[10][11] The mass spectrometer provides molecular weight and fragmentation data, which are used to elucidate the structures of impurities. While immensely powerful, its complexity and cost make it less suitable for routine QC assays, where a validated HPLC-UV method is often sufficient and more cost-effective.

  • Trustworthiness: The high selectivity of MS, particularly in modes like Parallel Reaction Monitoring (PRM), provides unambiguous quantification, even in complex matrices.[10] Validation of an LC-MS/MS method involves similar parameters to HPLC but with additional considerations for matrix effects and ionization efficiency.

Other Relevant Techniques
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness, making it suitable for screening purposes or for QC labs with limited resources.[2] When coupled with a densitometer, it can provide quantitative results.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily a qualitative tool used for identity confirmation. The key is to identify the characteristic, high-frequency carbonyl (C=O) stretching band of the strained β-lactam ring, which typically appears between 1735-1765 cm⁻¹.[3][12] This allows for rapid confirmation of the API's identity against a reference standard.

Data Summary: Comparison of Key Analytical Methods
ParameterRP-HPLC with UV/PDALC-MS/MSHPTLCFTIR
Primary Application Assay, Impurity Profiling, Stability TestingImpurity ID, Trace Analysis, Cross-ContaminationScreening, Semi-Quantitative AnalysisIdentity Confirmation
Specificity High to Very HighExceptionalModerate to HighModerate (Functional Groups)
Sensitivity (Typical LOQ) µg/mLng/mL to pg/mLµ g/band % level
Quantitative Capability ExcellentExcellentGood (with Densitometry)No
Regulatory Acceptance Gold Standard for QCStandard for Impurity IDAccepted, less commonStandard for Identity
Cost & Complexity ModerateHighLowLow
Throughput ModerateModerateHighVery High

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating checks and balances to ensure the integrity of the generated data.

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method

This protocol outlines the workflow for creating a robust, stability-indicating method compliant with ICH Q2(R1) guidelines.[13][14]

Objective: To develop and validate a quantitative analytical method that separates and accurately measures an azetidinone API in the presence of its degradation products and process-related impurities.

Step 1: Method Development & Optimization

  • Column Selection: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5] This provides a good balance of resolution and backpressure.

  • Wavelength Selection: Dissolve the API in a suitable diluent. Scan using a PDA detector to identify the wavelength of maximum absorbance (λmax).

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate).

    • Adjust the pH of the aqueous phase to between 4.0 and 6.0 using phosphoric acid to ensure the stability of the azetidinone.[6]

    • Perform gradient elution runs to separate the API from all potential impurities. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

    • Optimize the gradient slope and flow rate (e.g., 1.0 mL/min) to achieve optimal resolution (Rs > 2.0) between the API and its closest eluting peak.

Step 2: Forced Degradation Study Causality: This step is the cornerstone of a stability-indicating method. By intentionally degrading the drug, we generate the very compounds the method must be able to separate from the intact API, thus proving its specificity.[4][6][13]

  • Prepare solutions of the API and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours (β-lactams are often highly sensitive to base).

    • Oxidation: 3-6% H₂O₂ at room temperature for 4-24 hours.

    • Thermal Degradation: Expose solid drug to 105°C for 24-48 hours.[6]

    • Photolytic Degradation: Expose drug solution to UV light (e.g., 254 nm) as per ICH Q1B guidelines.

  • Analyze all stressed samples using the developed HPLC method. The method is deemed "stability-indicating" if the API peak is well-resolved from all degradation product peaks, and peak purity analysis confirms its homogeneity.

Step 3: Method Validation Perform the following tests as per ICH Q2(R1) guidelines:[13][14]

  • Specificity: Already demonstrated through the forced degradation study. Confirm that a blank (diluent) and placebo show no interfering peaks at the retention time of the API.

  • Linearity: Prepare a series of at least five concentrations of the API reference standard, typically spanning 50% to 150% of the target assay concentration. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[6][9]

  • Accuracy: Analyze samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate analyses of a single sample at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should meet predefined criteria (typically ≤ 2.0%).[15]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by analyzing progressively more dilute solutions. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.[10][13]

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±0.2 units of pH, ±5% of organic mobile phase composition, ±0.1 mL/min flow rate) and assess the impact on system suitability parameters.[13] The results should remain within acceptable limits, demonstrating the method's reliability during routine use.

Protocol 2: Identity Confirmation of an Azetidinone API by FTIR

Objective: To confirm the chemical identity of an azetidinone raw material by comparing its infrared spectrum to that of a certified reference standard.

  • System Suitability: Verify the performance of the FTIR spectrometer according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the API sample with ~100-200 mg of dry, spectroscopic-grade KBr.

    • Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

    • Causality: The KBr acts as an optically transparent matrix, allowing the infrared beam to pass through the sample. Proper mixing and grinding are critical to avoid spectral artifacts from light scattering.

  • Reference Standard Preparation: Prepare a KBr pellet of the corresponding reference standard in the same manner.

  • Data Acquisition:

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • Compare the spectrum of the sample to that of the reference standard. The positions and relative intensities of the major absorption bands must be concordant.

    • Crucial Checkpoint: Verify the presence of the strong carbonyl absorption band characteristic of the β-lactam ring (typically 1735-1765 cm⁻¹).[3] The exact position provides clues about ring strain and substitution.

Visualization of Key Workflows

Diagrams provide a clear, high-level overview of complex processes, aiding in both training and comprehension.

Stability_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) Dev Method Development (Column, Mobile Phase, λ) Stress Forced Degradation (Acid, Base, Oxidative, etc.) Dev->Stress Generates Degradants Spec Specificity (Resolution & Peak Purity) Stress->Spec Proves Specificity Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD / LOQ Prec->Loq Rob Robustness Loq->Rob Final Validated Stability- Indicating Method Rob->Final

Caption: Workflow for Stability-Indicating HPLC Method Validation.

Method_Selection_Decision_Tree cluster_choices Decision Points cluster_methods Recommended Method Start What is the Analytical Goal? Routine Routine QC? (Assay/Purity) Start->Routine Unknown Identify Unknown Impurity? Routine->Unknown No HPLC Validated RP-HPLC Method Routine->HPLC Yes HPTLC HPTLC for Screening Routine->HPTLC If High Throughput Screening Needed Trace Trace Analysis? (<1 µg/mL) Unknown->Trace No LCMS LC-MS/MS Unknown->LCMS Yes Trace->HPLC No Trace->LCMS Yes

Sources

A Comparative Guide to Azetidinone Synthesis: Benchmarking New Methodologies Against Established Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Azetidinone Ring

The 2-azetidinone, or β-lactam, is a four-membered heterocyclic amide that stands as a cornerstone of medicinal chemistry. Its profound impact on human health began with the discovery of penicillin, and the β-lactam core remains a privileged scaffold in a vast array of antibacterial agents. Beyond their antibiotic activity, β-lactams are also valuable synthetic intermediates for accessing β-amino acids and other complex nitrogen-containing molecules. The persistent challenge of antibiotic resistance continually fuels the need for new, efficient, and stereoselective methods to construct and functionalize the azetidinone ring. This guide provides a comparative analysis of established and emerging synthetic methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical considerations, and key performance indicators of each approach, supported by experimental data and protocols.

Established Methodologies: The Workhorses of β-Lactam Synthesis

For decades, two primary strategies have dominated the synthesis of azetidinones: the Staudinger cycloaddition and the Kinugasa reaction. These methods, while robust and widely applicable, have inherent advantages and limitations that have spurred the development of newer technologies.

The Staudinger [2+2] Cycloaddition: A Century of Reliability

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most versatile methods for constructing the β-lactam ring.[1] The reaction is believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes ring closure.[2]

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, the stereoselectivity arises from the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization prior to cyclization.[3] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern often leads to trans-products.[4]

Advantages:

  • Broad substrate scope.

  • Well-established and extensively documented.

  • Can be adapted for asymmetric synthesis using chiral auxiliaries.[2]

Limitations:

  • Ketenes are often unstable and must be generated in situ.

  • Stereocontrol can be challenging and highly substrate-dependent.

  • The use of stoichiometric bases is often required.

The Kinugasa Reaction: A Copper-Catalyzed Approach

The Kinugasa reaction offers an alternative strategy for β-lactam synthesis, involving the copper-catalyzed reaction of a terminal alkyne with a nitrone.[5] This reaction is a cascade process that begins with the 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by a rearrangement to furnish the β-lactam product.[5] A key advantage of the Kinugasa reaction is its ability to generate highly functionalized β-lactams with good control over the relative stereochemistry, typically affording cis-substituted products.

Advantages:

  • Good diastereoselectivity, often favoring the cis-isomer.

  • Milder reaction conditions compared to some Staudinger protocols.

  • Amenable to asymmetric catalysis.[6]

Limitations:

  • Substrate scope can be limited by the availability of stable nitrones.

  • Requires a metal catalyst, which may need to be removed from the final product.

  • Can be sensitive to oxygen, sometimes requiring inert atmosphere conditions.[5]

Emerging Synthetic Methodologies: Addressing the Challenges of the 21st Century

In recent years, a new wave of synthetic methods has emerged, aiming to overcome the limitations of the classical approaches. These new strategies often offer improved stereocontrol, greater efficiency, and alignment with the principles of green chemistry.

Organocatalytic Synthesis: A Metal-Free Paradigm

Asymmetric organocatalysis has revolutionized many areas of organic synthesis, and β-lactam formation is no exception. Chiral amines, phosphines, and N-heterocyclic carbenes have been employed to catalyze the asymmetric Staudinger reaction, providing access to enantioenriched β-lactams with high levels of stereocontrol. These catalysts typically function by activating the ketene precursor or the imine, thereby controlling the facial selectivity of the cycloaddition.

Advantages:

  • Avoids the use of potentially toxic and expensive transition metals.

  • Often proceeds under mild reaction conditions.

  • High enantioselectivities can be achieved.[7]

Limitations:

  • Catalyst loading can sometimes be high.

  • Substrate scope may be more limited compared to traditional methods.

Photochemical Synthesis: Harnessing the Power of Light

Photochemical methods offer a unique and powerful way to access strained ring systems like azetidinones. The photochemical [2+2] cycloaddition, or aza Paternò-Büchi reaction, involves the light-induced reaction of an imine with an alkene. More recently, visible-light-mediated approaches have been developed that allow for the in situ generation of reactive intermediates under mild conditions, leading to the formation of β-lactams with high diastereoselectivity.[8]

Advantages:

  • Mild reaction conditions, often at room temperature.

  • Can provide access to unique and complex molecular architectures.

  • Potential for high stereoselectivity.

Limitations:

  • Requires specialized photochemical equipment.

  • Substrate scope can be limited by the photochemical properties of the reactants.

  • Quantum yields can be low, impacting reaction efficiency.

Continuous Flow Chemistry: Enhancing Efficiency and Safety

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. The application of flow chemistry to β-lactam synthesis, particularly the Staudinger reaction, offers several advantages over traditional batch processing.[9] In a flow setup, reagents are continuously pumped through a heated and pressurized reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to improved yields, higher selectivity, and safer handling of reactive intermediates like ketenes.[10]

Advantages:

  • Enhanced safety in handling unstable intermediates.

  • Improved reaction efficiency and reproducibility.

  • Facilitates reaction optimization and scale-up.[10]

  • Can lead to higher diastereoselectivity by minimizing side reactions.[9]

Limitations:

  • Requires specialized and potentially expensive flow chemistry equipment.

  • Potential for reactor fouling with insoluble byproducts.

  • Initial setup and optimization can be more complex than batch reactions.

Comparative Data Analysis

To provide a clear and objective comparison of these methodologies, the following tables summarize key performance indicators based on representative examples from the literature.

Methodology Typical Yield (%) Diastereoselectivity (cis:trans) Enantioselectivity (% ee) Key Strengths Key Weaknesses
Staudinger Cycloaddition 60-95[4]Variable (Substrate Dependent)[3]N/A (without chiral auxiliary)Broad scope, well-establishedUnstable ketenes, often requires base
Kinugasa Reaction 70-90[5]High (often >95:5 for cis)[5]Up to 99[6]Good stereocontrol, mild conditionsRequires metal catalyst, nitrone stability
Organocatalytic Synthesis 80-99High (often >95:5)Up to 99[7]Metal-free, high enantioselectivityCatalyst loading, substrate scope
Photochemical Synthesis 70-85[8]High (often >90:10)[8]N/A (in cited examples)Mild conditions, unique productsSpecialized equipment, quantum yield
Continuous Flow Chemistry 85-98[10]Tunable (can favor cis or trans)[9]N/A (in cited examples)Safety, scalability, reproducibilityInitial cost, potential for clogging

Green Chemistry Metrics: A Sustainability Perspective

The principles of green chemistry are increasingly important in modern synthetic planning. Metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provide a quantitative framework for evaluating the environmental impact of a chemical process.[11][12]

Metric Description Ideal Value
Atom Economy (MW of desired product / MW of all reactants) x 100%100%
E-Factor Total mass of waste / Mass of product0
Process Mass Intensity (PMI) Total mass input / Mass of product1

While a comprehensive analysis would require a detailed life-cycle assessment of each process, some general comparisons can be made. Organocatalytic and photochemical methods, by avoiding heavy metals and often using milder conditions, can offer a greener profile. Continuous flow processes can also contribute to green chemistry by improving energy efficiency and minimizing waste through higher yields and selectivity.[13]

Experimental Protocols

To provide a practical understanding of these methodologies, detailed step-by-step protocols for representative examples are provided below.

Protocol 1: Classical Staudinger Cycloaddition

Synthesis of cis-3-acetoxy-1-isopropyl-4-phenyl-2-azetidinone

This protocol is adapted from a continuous flow synthesis procedure, which can also be performed in a batch-wise manner.[9]

Materials:

  • N-Benzylidenepropan-2-amine (1.0 mmol, 161 mg)

  • Acetoxyacetyl chloride (1.2 mmol, 164 mg, 129 µL)

  • Triethylamine (1.5 mmol, 152 mg, 209 µL)

  • Dichloromethane (CH₂Cl₂, 10 mL)

Procedure:

  • Dissolve N-benzylidenepropan-2-amine in 5 mL of CH₂Cl₂ in a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve acetoxyacetyl chloride and triethylamine in 5 mL of CH₂Cl₂.

  • Add the solution of acetoxyacetyl chloride and triethylamine dropwise to the stirred imine solution over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-β-lactam.

Protocol 2: Asymmetric Organocatalytic Synthesis

Enantioselective Synthesis of a β-Lactam using a Chiral Amine Catalyst

This protocol is a general representation based on the principles of organocatalytic Staudinger reactions.[7]

Materials:

  • Imine (e.g., N-tosylbenzaldimine) (0.5 mmol)

  • Ketene precursor (e.g., benzyloxyacetyl chloride) (0.6 mmol)

  • Chiral organocatalyst (e.g., a derivative of benzoylquinine) (10 mol%, 0.05 mmol)

  • Proton sponge (e.g., 2,6-lutidine) (0.6 mmol)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the imine, chiral organocatalyst, and toluene.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • In a separate syringe, dissolve the ketene precursor and the proton sponge in toluene.

  • Add the solution from the syringe to the reaction mixture dropwise over 1 hour using a syringe pump.

  • Stir the reaction at -78 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to yield the enantioenriched β-lactam.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general workflow for benchmarking synthetic methodologies.

Reaction Mechanisms

Staudinger_Mechanism reagents Imine + Ketene zwitterion Zwitterionic Intermediate reagents->zwitterion Nucleophilic Attack cis_product cis-β-Lactam zwitterion->cis_product Direct Ring Closure isomerization Isomerization zwitterion->isomerization trans_product trans-β-Lactam isomerization->trans_product Ring Closure

Caption: Stepwise mechanism of the Staudinger cycloaddition.

Kinugasa_Mechanism reagents Alkyne + Nitrone + Cu(I) Catalyst cycloaddition [3+2] Cycloaddition reagents->cycloaddition intermediate Five-membered Intermediate cycloaddition->intermediate rearrangement Rearrangement intermediate->rearrangement product β-Lactam rearrangement->product

Caption: Simplified mechanism of the Kinugasa reaction.

Benchmarking Workflow

Benchmarking_Workflow start Define Target Azetidinone lit_review Literature Review of Existing Methods start->lit_review method_selection Select Established and New Methodologies lit_review->method_selection protocol_dev Develop Standardized Experimental Protocols method_selection->protocol_dev execution Execute Syntheses and Collect Data protocol_dev->execution analysis Analyze Key Metrics: Yield, Stereoselectivity, Green Metrics execution->analysis comparison Comparative Analysis and Tabulation analysis->comparison conclusion Draw Conclusions and Make Recommendations comparison->conclusion

Caption: A general workflow for benchmarking new synthetic methodologies.

Conclusion and Future Outlook

The synthesis of azetidinones continues to be a vibrant and evolving field of research. While the Staudinger cycloaddition and Kinugasa reaction remain indispensable tools, the advent of organocatalysis, photochemistry, and continuous flow technology has opened up new avenues for the efficient and stereoselective construction of the β-lactam ring. The choice of synthetic methodology will ultimately depend on the specific target molecule, desired stereochemistry, scalability, and sustainability considerations. As the demand for novel β-lactam-containing molecules grows, particularly in the context of overcoming antibiotic resistance, the development of even more innovative and efficient synthetic strategies will be paramount. Future research will likely focus on the integration of these new technologies, such as the development of organocatalytic or photochemical reactions in continuous flow systems, to further push the boundaries of azetidinone synthesis.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Staudinger Reaction in the Synthesis of β-Lactams. In The Organic Chemistry of β-Lactams (pp. 93-146). Wiley-VCH. [Link]

  • Andrés, J. M., Cítores, L., & Pérez-Arlandis, J. M. (2010). Recent advances in the Kinugasa reaction. Tetrahedron, 66(33), 6175-6197. [Link]

  • Basak, A., & Ghosh, S. C. (2011). The Kinugasa reaction: a novel and versatile tool for the synthesis of β-lactams. Tetrahedron, 67(40), 7647-7663. [Link]

  • Deketelaere, S., et al. (2025). Staudinger β-lactam synthesis via continuous flow chemistry. Journal of Flow Chemistry. [Link]

  • France, S., Guerin, D. J., Lectka, T. (2005). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 127(29), 10142-10143. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Arkivoc, 2006(5), 1-18. [Link]

  • Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Journal of the Brazilian Chemical Society, 24(1), 3-14. [Link]

  • Baumann, M., & Baxendale, I. R. (2013). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 9, 2265-2321. [Link]

  • Pathigoolla, A., & Daugulis, O. (2013). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Organic Letters, 15(21), 5554-5557. [Link]

  • Pitts, C. R., & Lectka, T. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews, 114(16), 7930-7953. [Link]

  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626-6635. [Link]

  • Sheldon, R. A. (2017). The E Factor: Fifteen Years On. Green Chemistry, 19(1), 18-43. [Link]

  • Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia, MDPI. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Asymmetric Synthesis of β-Lactams via Staudinger Reaction. Journal of the American Chemical Society, 124(7), 1578-1579. [Link]

  • Andraos, J., & Sayed, M. (2007). On the use of “green” metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions. Journal of Chemical Education, 84(6), 1004. [Link]

  • Al-Harrasi, A., & Hussain, J. (2018). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions. Wiley. [Link]

  • Imai, K., et al. (2017). Asymmetric Synthesis of β-Lactams through Copper-Catalyzed Alkyne-Nitrone Coupling with a Prolinol-Phosphine Chiral Ligand. Chemistry – A European Journal, 23(36), 8683-8687. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Purity of β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development, particularly for β-lactam antibiotics, ensuring chiral purity is not merely a matter of regulatory compliance but a cornerstone of therapeutic efficacy and patient safety. The stereoisomers of a chiral drug can exhibit profound differences in pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects. This guide provides an in-depth comparison of analytical methodologies for determining the chiral purity of β-lactams, with a focus on the critical process of cross-validation to ensure data integrity across different analytical platforms.

The Imperative of Chiral Purity in β-Lactams

β-lactam antibiotics, a cornerstone of antibacterial therapy, possess multiple chiral centers, leading to the potential for numerous stereoisomers. For instance, the penicillin nucleus, 6-aminopenicillanic acid, has three chiral centers. The specific spatial arrangement of substituents around these chiral centers is crucial for the molecule's ability to inhibit bacterial cell wall synthesis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the stereoselective analysis of chiral drugs, making robust and reliable analytical methods paramount.

This guide will explore and compare two powerful and widely adopted techniques for the chiral analysis of β-lactams: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) . We will delve into the principles of each, provide detailed experimental protocols, and present a framework for the cross-validation of results between these orthogonal methods.

Understanding the Analytical Landscape: HPLC vs. SFC

The separation of enantiomers necessitates a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in chromatography or a chiral selector as an additive in the mobile phase or background electrolyte. Both HPLC and SFC excel in providing this chiral recognition environment, yet they operate on distinct principles that offer unique advantages and considerations.

High-Performance Liquid Chromatography (HPLC) has long been the workhorse for chiral separations in the pharmaceutical industry. It offers versatility through various modes of operation, including normal-phase, reversed-phase, and polar organic modes. For β-lactams, reversed-phase HPLC using cyclodextrin-based or macrocyclic antibiotic-based CSPs has proven particularly effective.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often hailed as a "greener" and more efficient technique. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC.

The following diagram illustrates the logical workflow for selecting and cross-validating an analytical method for the chiral purity of β-lactams.

Chiral Analysis Workflow cluster_0 Method Development & Selection cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation Define_Requirements Define Analytical Requirements (e.g., Sensitivity, Speed) Select_Techniques Select Primary & Orthogonal Techniques (e.g., HPLC, SFC) Define_Requirements->Select_Techniques Screen_CSPs Screen Chiral Stationary Phases (CSPs) Select_Techniques->Screen_CSPs Optimize_Methods Optimize Separation Parameters Screen_CSPs->Optimize_Methods Validate_Primary Validate Primary Method (e.g., HPLC) Optimize_Methods->Validate_Primary Validate_Orthogonal Validate Orthogonal Method (e.g., SFC) Optimize_Methods->Validate_Orthogonal Validation_Parameters Parameters: - Specificity - Linearity & Range - Accuracy - Precision - LOD/LOQ - Robustness Validate_Primary->Validation_Parameters Analyze_Samples Analyze Identical Samples by Both Validated Methods Validate_Primary->Analyze_Samples Validate_Orthogonal->Validation_Parameters Validate_Orthogonal->Analyze_Samples Compare_Results Statistically Compare Results Analyze_Samples->Compare_Results Acceptance_Criteria Define Acceptance Criteria Compare_Results->Acceptance_Criteria Investigate_Discrepancies Investigate Discrepancies (if any) Compare_Results->Investigate_Discrepancies

Caption: Workflow for Chiral Method Development and Cross-Validation.

Comparative Analysis of HPLC and SFC for β-Lactam Chiral Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on partitioning of analytes between a supercritical fluid mobile phase and a solid stationary phase.
Mobile Phase Typically organic solvents (e.g., acetonitrile, methanol) and aqueous buffers.Primarily supercritical CO2 with organic co-solvents (modifiers).
Advantages - Well-established and widely used. - High versatility in mobile and stationary phases. - Excellent for a wide range of β-lactam polarities.- Faster analysis times due to low mobile phase viscosity. - Reduced organic solvent consumption ("Green" chemistry). - Often provides unique selectivity compared to HPLC.
Disadvantages - Higher consumption of organic solvents. - Longer run times and column equilibration times.- Requires specialized instrumentation capable of handling high pressures. - More complex method development for highly polar compounds.
Typical CSPs for β-Lactams Cyclodextrin derivatives, macrocyclic glycopeptides (e.g., vancomycin, teicoplanin).Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type.

Experimental Protocols: A Self-Validating System

The trustworthiness of analytical data hinges on robust and well-documented experimental protocols. The following are detailed, step-by-step methodologies for the chiral analysis of a representative β-lactam, such as ampicillin, using both HPLC and SFC. These protocols are designed to be self-validating, incorporating system suitability tests (SSTs) as per ICH Q2(R1) guidelines.

Protocol 1: Chiral HPLC Method for Ampicillin Enantiomers

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Vancomycin-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM ammonium acetate in water (pH 6.0) / Acetonitrile (90:10 v/v).

  • Ampicillin reference standards (both enantiomers and racemic mixture).

  • High-purity water and HPLC-grade solvents.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

3. Sample Preparation:

  • Prepare a stock solution of racemic ampicillin (1 mg/mL) in the mobile phase.

  • Prepare individual stock solutions of each enantiomer (0.5 mg/mL) in the mobile phase.

  • Create a system suitability solution by mixing the racemic stock and a small amount of one enantiomer to ensure peak identification.

  • Prepare working standard solutions and sample solutions at the desired concentration.

4. System Suitability Test (SST):

  • Inject the system suitability solution five times.

  • Acceptance Criteria:

    • Resolution between enantiomer peaks: > 1.5

    • Tailing factor for each peak: < 2.0

    • Relative standard deviation (RSD) of peak areas: < 2.0%

5. Analysis Procedure:

  • Perform a blank injection (mobile phase).

  • Inject the working standard solutions.

  • Inject the sample solutions.

  • Calculate the percentage of each enantiomer in the sample.

Protocol 2: Chiral SFC Method for Ampicillin Enantiomers

1. Instrumentation and Materials:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, and UV detector with a high-pressure flow cell.

  • Chiral Stationary Phase: Amylose-based CSP (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% trifluoroacetic acid (B).

  • Ampicillin reference standards.

  • SFC-grade CO2 and high-purity solvents.

2. Chromatographic Conditions:

  • Gradient: 5% to 40% B over 5 minutes, hold for 1 minute.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Similar to the HPLC protocol, but dissolve standards and samples in the modifier (Methanol with 0.1% TFA).

4. System Suitability Test (SST):

  • Inject the system suitability solution five times.

  • Acceptance Criteria:

    • Resolution between enantiomer peaks: > 1.5

    • Tailing factor for each peak: < 2.0

    • RSD of peak areas: < 2.0%

5. Analysis Procedure:

  • Follow the same sequence as the HPLC protocol.

Cross-Validation: Ensuring Method Concordance

Cross-validation is the formal process of comparing the results from two validated analytical methods to demonstrate their equivalence. This is a critical step when transferring a method to a different laboratory or when using an orthogonal method to confirm results.

The following diagram outlines the cross-validation process between the primary (HPLC) and orthogonal (SFC) methods.

Cross_Validation_Process Start Start: Prepare a Homogenous Batch of β-Lactam Samples Analyze_HPLC Analyze Samples with Validated HPLC Method Start->Analyze_HPLC Analyze_SFC Analyze Samples with Validated SFC Method Start->Analyze_SFC Data_Collection_HPLC Collect Chiral Purity Data (e.g., % Enantiomer 1, % Enantiomer 2) Analyze_HPLC->Data_Collection_HPLC Data_Collection_SFC Collect Chiral Purity Data (e.g., % Enantiomer 1, % Enantiomer 2) Analyze_SFC->Data_Collection_SFC Statistical_Comparison Statistically Compare Datasets (e.g., Bland-Altman plot, t-test) Data_Collection_HPLC->Statistical_Comparison Data_Collection_SFC->Statistical_Comparison Decision Do Results Meet Pre-defined Acceptance Criteria? Statistical_Comparison->Decision Conclusion_Pass Conclusion: Methods are Cross-Validated and can be used interchangeably. Decision->Conclusion_Pass Yes Conclusion_Fail Conclusion: Investigate Discrepancies. May require method re-optimization or re-validation. Decision->Conclusion_Fail No

Caption: The Cross-Validation Process Between HPLC and SFC Methods.

Cross-Validation Experimental Design
  • Sample Selection: Prepare a minimum of three batches of the β-lactam drug substance with varying levels of the undesired enantiomer (e.g., at the specification limit, 50% of the limit, and 150% of the limit).

  • Analysis: Analyze each batch in triplicate using both the validated HPLC and SFC methods.

  • Data Comparison: Compare the mean percentage of the undesired enantiomer obtained from both methods for each batch.

  • Acceptance Criteria: The difference in the mean results between the two methods should not exceed a pre-defined value, typically based on the variability of the methods and the specification limit for the chiral impurity. A common acceptance criterion is that the difference should be less than or equal to a certain percentage of the specification.

Conclusion: A Dual-Pronged Approach to Confidence

The determination of chiral purity for β-lactam antibiotics is a critical analytical challenge with direct implications for drug safety and efficacy. Both HPLC and SFC offer robust and reliable solutions for this purpose. By developing and validating orthogonal methods and subsequently performing a rigorous cross-validation, pharmaceutical scientists can establish a high degree of confidence in their analytical results. This dual-pronged approach not only satisfies regulatory expectations but also builds a foundation of scientific integrity that underpins the entire drug development process. The choice between HPLC and SFC as the primary method will depend on specific laboratory needs, such as desired throughput, solvent usage considerations, and the specific properties of the β-lactam molecule . However, the principles of thorough validation and cross-validation remain universal and indispensable.

References

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - NIH. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2025). ResearchGate.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.
  • Chiral Drug Separation. (n.d.). ScienceDirect.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. (n.d.). National Center for Biotechnology Information.
  • Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. (2024). ACS Omega.
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories. (2025). BenchChem.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • Chiral analysis. (n.d.). Wikipedia.
  • Journal of Chromatography A. (n.d.). AFMPS.
  • Penicillin - Stereochemistry, MOA and SAR. (2020). YouTube.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration.
  • Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. (2023). Taylor & Francis Online.
  • Development of a Chiral Supercritical Fluid Chrom

Literature review comparing the utility of various substituted azetidinones in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to N-, C3-, and C4-Functionalized β-Lactams in Modern Synthesis

For decades, the strained four-membered ring of the azetidin-2-one, or β-lactam, has been a cornerstone of medicinal chemistry, most famously as the reactive pharmacophore in penicillin and cephalosporin antibiotics. However, the utility of this heterocyclic scaffold extends far beyond its antimicrobial properties, serving as a versatile and powerful building block in the synthesis of a diverse array of complex molecules. The strategic placement of substituents on the azetidinone ring—at the nitrogen (N1), C3, or C4 positions—profoundly influences its reactivity, stereochemical behavior, and ultimate synthetic applications. This guide provides a comparative analysis of the utility of various substituted azetidinones, offering experimental insights and data to inform the choices of researchers, scientists, and drug development professionals in harnessing the synthetic potential of these remarkable intermediates.

The Enduring Legacy and Versatility of the β-Lactam Ring

The inherent ring strain of the azetidin-2-one, a consequence of its planar four-membered ring system, renders the amide bond particularly susceptible to nucleophilic attack and cleavage.[1] This reactivity, while central to its antibiotic activity through the acylation of bacterial transpeptidases, also makes it a valuable synthon for the construction of β-amino acids, peptides, and other nitrogen-containing compounds.[2] The substituents on the β-lactam ring not only modulate this inherent reactivity but also introduce stereochemical information and provide handles for further functionalization, making substituted azetidinones chiral building blocks of immense value.

N-Substituted Azetidinones: Modulating Reactivity and Directing Stereochemistry

The substituent on the nitrogen atom of the azetidinone ring plays a crucial role in both the synthesis of the β-lactam and its subsequent transformations. The nature of the N-substituent can significantly influence the stereochemical outcome of the Staudinger reaction—the [2+2] cycloaddition of a ketene and an imine—which remains a cornerstone of β-lactam synthesis.[2][3]

The electronic properties of the N-aryl group in the imine component, for instance, can dictate the diastereoselectivity of the Staudinger reaction. Electron-withdrawing groups on the N-aryl ring tend to favor the formation of cis-β-lactams, while electron-donating groups can lead to a preference for the trans isomer.[3] This is attributed to the relative rates of direct ring closure of the zwitterionic intermediate versus its isomerization prior to cyclization.[3]

Comparative Data: Influence of N-Aryl Substituents on Staudinger Reaction Diastereoselectivity

N-Aryl SubstituentKeteneSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
4-MethoxyphenylPhthalamidoacetyl chlorideCH₂Cl₂-10 to RT>95:585[4]
4-ChlorophenylPhenoxyacetyl chlorideTolueneReflux10:9078[5]
4-NitrophenylChloroacetyl chlorideDioxaneRTNot specified65[6]
PhenylPhthalimidoacetyl chlorideCH₂Cl₂-10 to RT>95:582[4]

Note: Data is compiled from various sources and reaction conditions may not be identical. Direct comparison should be made with caution.

Beyond the Staudinger reaction, the N-substituent can also serve as a protecting group or a directing group in subsequent transformations. The p-methoxyphenyl (PMP) group, for example, can be oxidatively removed using ceric ammonium nitrate (CAN) to yield the corresponding N-unsubstituted β-lactam, providing a valuable entry point for further N-functionalization.[4]

Experimental Protocol: Synthesis of N-(p-Ethoxyphenyl)-3-phthalimido-4-(4-methoxyphenyl)azetidin-2-one

This protocol exemplifies a typical Staudinger reaction for the synthesis of an N-substituted azetidinone.

Materials:

  • N-(4-methoxybenzylidene)-4-ethoxyaniline (1.00 mmol)

  • Phthalimidoacetyl chloride (1.50 mmol)

  • Triethylamine (3.00 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (25 mL)

Procedure:

  • Dissolve the imine, N-(4-methoxybenzylidene)-4-ethoxyaniline, and triethylamine in anhydrous CH₂Cl₂ (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a solution of phthalimidoacetyl chloride in anhydrous CH₂Cl₂ (10 mL) dropwise to the stirred imine solution over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-(p-ethoxyphenyl)-3-phthalimido-4-(4-methoxyphenyl)azetidin-2-one.[4]

Causality: The use of triethylamine is crucial to generate the ketene in situ from the acyl chloride. The low temperature helps to control the reaction rate and improve the diastereoselectivity. The aqueous workup removes the triethylamine hydrochloride salt and any unreacted starting materials.

C3-Substituted Azetidinones: Introducing Versatility and Chirality

The C3 position of the azetidinone ring is a prime location for introducing functional groups that can be further elaborated or that can impart specific biological activities. Common C3 substituents include amino, alkoxy, and halo groups, each offering distinct synthetic advantages.

  • 3-Amino-azetidinones: These are valuable precursors to a wide range of biologically active compounds, including potent anti-cancer agents.[7][8] The amino group can be acylated or alkylated to introduce diverse side chains. The synthesis of 3-aminoazetidinones often proceeds with high diastereoselectivity, yielding the trans isomer under thermodynamic control.[7]

  • 3-Alkoxy- and 3-Hydroxy-azetidinones: The oxygen functionality at C3 provides a handle for various transformations. The hydroxyl group can be used to introduce other functionalities through substitution reactions or can participate in intramolecular cyclizations.

  • 3-Halo-azetidinones: These are reactive intermediates that can undergo nucleophilic substitution to introduce a variety of substituents at the C3 position.

The nature of the C3 substituent can also have a profound impact on the biological activity of the azetidinone. For instance, in a series of cholesterol absorption inhibitors, modifications at the C3 position were found to be critical for potency.[9]

Workflow for the Synthesis and Derivatization of a 3-Amino-azetidinone

C3_Amino_Azetidinone_Workflow Staudinger Staudinger Reaction (Imine + Amino-activated Ketene) AminoAzetidinone trans-3-Amino-azetidinone Staudinger->AminoAzetidinone Acylation Acylation (RCOCl, Base) AminoAzetidinone->Acylation Introduce diverse R groups Alkylation Reductive Amination (Aldehyde, NaBH3CN) AminoAzetidinone->Alkylation Introduce alkyl chains AmideDerivatives Amide Derivatives Acylation->AmideDerivatives AmineDerivatives Amine Derivatives Alkylation->AmineDerivatives

Caption: Synthetic utility of 3-amino-azetidinones.

C4-Substituted Azetidinones: Controlling Stereochemistry and Enabling Novel Reactions

The substituent at the C4 position of the azetidinone ring is often introduced from the imine component in the Staudinger reaction or via the Kinugasa reaction. The nature of this substituent can have a significant effect on the stereochemical outcome of these reactions and can also serve as a key functional handle for subsequent transformations.

The Kinugasa reaction , a copper-catalyzed reaction between a terminal alkyne and a nitrone, provides a powerful method for the synthesis of C4-substituted β-lactams, typically with a cis stereochemical relationship between the C3 and C4 substituents.[10] The reaction proceeds through a 1,3-dipolar cycloaddition followed by a rearrangement.[10][11][12]

Comparative Data: Yields of the Kinugasa Reaction with Various Terminal Alkynes

Terminal AlkyneNitroneCatalyst/BaseSolventYield (%)Reference
PhenylacetyleneC-Phenyl-N-methylnitroneCuI / Et₃NToluene85[10]
Ethyl propiolateC-Phenyl-N-methylnitroneCuI / Et₃NToluene92[13]
1-HexyneC-Phenyl-N-methylnitroneCuI / Et₃NToluene75[10]
TrimethylsilylacetyleneC-Phenyl-N-methylnitroneCuI / Et₃NToluene68[10]

Note: Data is compiled from various sources and reaction conditions may not be identical.

Electron-withdrawing groups on the alkyne generally lead to higher yields in the Kinugasa reaction.[13]

C4-carboxy substituted azetidinones are particularly useful intermediates, serving as precursors to carbapenem antibiotics.[14] The carboxyl group provides a site for further elaboration of the carbapenem nucleus.

Mechanistic Overview of the Kinugasa Reaction

Kinugasa_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide [Cu], Base Nitrone R'CH=N+(O-)R'' Cycloadduct Five-membered Intermediate CuAcetylide->Cycloadduct + Nitrone (1,3-Dipolar Cycloaddition) Rearrangement Rearrangement Cycloadduct->Rearrangement BetaLactam cis-β-Lactam Rearrangement->BetaLactam

Caption: Simplified mechanism of the Kinugasa reaction.

Conclusion: A Universe of Synthetic Possibilities

The strategic functionalization of the azetidin-2-one ring at the N1, C3, and C4 positions unlocks a vast and diverse landscape of synthetic possibilities. The choice of substituent is not merely a matter of molecular decoration; it is a critical decision that dictates the stereochemical outcome of key bond-forming reactions, modulates the reactivity of the β-lactam core, and provides the necessary handles for the construction of complex and biologically active molecules. From the diastereoselective control exerted by N-aryl groups in the Staudinger reaction to the versatile functionality introduced at C3 and the stereospecific construction of C4-substituted systems via the Kinugasa reaction, substituted azetidinones continue to be indispensable tools in the arsenal of the synthetic chemist. As our understanding of the subtle interplay between substituent effects and reactivity deepens, the utility of these remarkable four-membered heterocycles in synthesis is poised to expand even further, paving the way for the discovery and development of novel therapeutics and functional materials.

References

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Safety Operating Guide

Proper Disposal of (3S,4S)-3-Amino-4-methylazetidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in pharmaceutical research, the proper handling and disposal of (3S,4S)-3-Amino-4-methylazetidin-2-one are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, from initial handling to final disposal.

Immediate Safety and Hazard Assessment

Core Principle: The fundamental tenet of laboratory waste management is the formulation of a disposal plan before any experimental work commences.[3] This ensures all generated waste is handled in compliance with institutional and regulatory standards.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent dermal contact and potential skin irritation.[1]
Eye Protection Safety goggles or a face shieldTo shield eyes from accidental splashes.[4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Work conducted in a chemical fume hoodTo prevent inhalation of any potential vapors or aerosols.[1]
Waste Segregation and Containerization: The First Line of Defense

Proper segregation is a critical step to prevent dangerous chemical reactions.[5][6] Waste containing this compound must be kept separate from other chemical waste streams, particularly strong oxidizing agents and acids, to avoid unforeseen reactions.[7][8]

Containerization Protocol:

  • Select a Compatible Container: Use a designated, leak-proof container made of a material that is non-reactive with the chemical. High-density polyethylene (HDPE) is a suitable choice.[9][10] The original container may be used if it is in good condition.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings.[11]

  • Secure Closure: Ensure the container is always securely capped when not in use to prevent spills and the release of vapors.[9]

  • Headspace: Do not fill the container to more than 90% capacity to allow for expansion.[10]

Step-by-Step Disposal Workflow

The disposal of this compound should be managed as a hazardous waste stream, in accordance with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][12]

Workflow for Unused or Residual this compound:

  • Initial Collection: Collect all waste containing the compound, including residual amounts in original containers and contaminated materials, in your designated and labeled hazardous waste container within a Satellite Accumulation Area (SAA).[9][11] The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Log and Document: Maintain a log of the waste being added to the container, noting the chemical name and approximate quantity. This documentation is crucial for regulatory compliance.[6]

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.[7][10]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company.[2][13] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][14] Pharmaceutical and chemical waste require specialized disposal methods like incineration to ensure complete destruction and prevent environmental contamination.[11][13]

Diagram: Disposal Decision Workflow

G cluster_0 Start: Waste Generation cluster_1 Step 1: Immediate Actions cluster_2 Step 2: Containerization cluster_3 Step 3: Accumulation & Storage cluster_4 Step 4: Final Disposal start This compound waste generated ppe Don Appropriate PPE start->ppe Initiate Disposal segregate Segregate from Incompatible Waste ppe->segregate container Select & Label Compatible Hazardous Waste Container segregate->container collect Collect Waste in SAA container->collect store Store Securely in Designated Area collect->store professional_disposal Arrange Pickup by Licensed Hazardous Waste Vendor store->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.[1]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or spill pads, to contain the spill.[1]

  • Collect Absorbed Material: Carefully collect the absorbent material and any contaminated items into a designated, sealable hazardous waste container.[1][4]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.

Diagram: Spill Response Workflow

G spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS decontaminate->report end Response Complete report->end

Caption: Emergency response workflow for a this compound spill.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach to waste management not only ensures regulatory compliance but also builds a foundation of trust in your laboratory's operational integrity.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling (3S,4S)-3-Amino-4-methylazetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazards: A Chemist's Perspective

A specific Safety Data Sheet (SDS) for (3S,4S)-3-Amino-4-methylazetidin-2-one is not widely published. Therefore, a risk assessment must be based on the compound's structure and the known hazards of analogous chemical classes.

  • β-Lactam Core: The four-membered azetidinone ring is sterically strained. While this is key to its synthetic utility, it also implies potential reactivity. More importantly, the β-lactam motif is the core of penicillin and cephalosporin antibiotics and is a well-known sensitizer. Repeated exposure, even at low levels, can lead to allergic reactions, including skin rashes (contact dermatitis) and respiratory sensitization.

  • Primary Amine Group: The amino group (-NH2) confers basic properties to the molecule, suggesting it can cause irritation or burns upon contact with skin and eyes.[1]

  • Physical Form: This compound is typically a solid. As such, fine dust or powder presents a significant inhalation risk, making respiratory protection a critical consideration during handling.[2]

Given these potential hazards, all handling procedures must be designed to minimize direct contact and prevent the generation and inhalation of airborne particulates.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles or a face shield worn over safety glasses.Safety glasses with side shields offer minimum protection. However, due to the potential for irritation and the risk of splashes when preparing solutions, chemical splash goggles are required. A face shield should be used for procedures with a higher risk of splashing.[3]
Hand Protection Double-layered disposable nitrile gloves.Nitrile gloves provide good protection against incidental chemical exposure. Double-gloving is a critical precaution: it provides a barrier against potential tears or pinholes in the outer glove and allows for the safe removal of the contaminated outer layer without compromising skin protection.[4] Gloves should be changed immediately upon contamination.[4]
Body Protection A long-sleeved, buttoned laboratory coat.A lab coat protects skin and personal clothing from minor spills and splashes. It should be kept fully buttoned to provide maximum coverage.[3] For large-scale operations, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified chemical fume hood or glove box, or whenever dust generation is possible (e.g., weighing, transferring).[2] The choice of respirator depends on a full risk assessment of the potential exposure concentration.[3] All work with volatile solutions should be performed within a fume hood.[5][6]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a systematic process. The following workflow is designed to minimize exposure at every stage of use, from initial receipt to final disposal.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory.

  • Ventilation: All weighing and transfers of the solid compound, as well as any reactions, should be performed inside a certified chemical fume hood to control airborne hazards.[6]

  • Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[6]

Step 2: Handling the Solid Compound
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: To minimize dust, use a micro-spatula and handle the container with care. If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Transfers: If transferring the solid, do so slowly and carefully to prevent aerosolization.

Step 3: Post-Handling and Decontamination
  • Clean-Up: Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a final wipe-down with water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves first, followed by the lab coat, safety goggles, and inner gloves. Wash hands thoroughly with soap and water after all PPE has been removed.[7]

Step 4: Waste Disposal
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[6] Specifically, avoid mixing with strong acids or bases unless part of a controlled quenching procedure.[1]

  • Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service in accordance with local and national regulations.[8] Never pour chemical waste down the drain.[7]

Visualizing the Safety Workflow

The following diagram illustrates the critical steps and decision points for safely handling this compound.

Workflow for Safe Handling of this compound A 1. Preparation - Verify fume hood function - Locate emergency equipment - Assemble all materials B 2. Don PPE - Lab Coat - Double Nitrile Gloves - Safety Goggles - N95 Respirator (if handling solid) A->B Enter Designated Area C 3. Handling Operations (Inside Fume Hood) B->C D Weighing & Transfer - Minimize dust generation - Handle with care C->D E Solution Preparation / Reaction - Add reagents slowly - Maintain containment C->E F 4. Decontamination - Clean work surfaces - Decontaminate equipment D->F E->F G 5. Waste Disposal - Segregate solid & liquid waste - Use labeled containers F->G H 6. Doff PPE & Personal Hygiene - Remove PPE correctly - Wash hands thoroughly G->H I End of Process H->I

Caption: A procedural diagram outlining the key stages for the safe handling of this compound.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Princeton University.

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies, May 26, 2025.

  • Lab Safety Rules and Guidelines . Sparkfun, January 23, 2024.

  • Chemical Handling and Storage . Iowa State University Environmental Health and Safety.

  • Safety Rules in Chemical Laboratories: A Practical Guide . SDS Management, October 7, 2025.

  • Essential Safety and Operational Protocols for Handling Penam-class β-Lactam Antibiotics . BenchChem.

  • 2-Azetidinone - Safety Data Sheet . ChemicalBook, February 1, 2025.

  • 2-Azetidinone Safety Data Sheet . Fisher Scientific. (Note: A general link is provided as direct SDS links can be unstable. Search for CAS No. 930-21-2).

  • Methylparaben NF Safety Data Sheet . Spectrum Chemical. (Note: Used as an example for handling solid powders).

  • Personal Protective Equipment Requirements for Laboratories . University of California, Santa Barbara Environmental Health and Safety.

  • Safety Data Sheet for a skin sensitizing compound . Sigma-Aldrich. (Note: Example SDS for a compound with H317 hazard statement).

  • Essential Lab Safety Gear for Microbiology Labs . Science Equip.

  • Methyl 3-amino-4-methylbenzoate Safety Data Sheet . Fisher Scientific. (Note: A general link is provided. Search for CAS No. 18595-18-1 as an example for an amino compound).

  • 3-AMINO-4-METHYL-2-AZETIDINONE, (+/-)- . gsrs.

  • Chapter 10: Personal Protective Equipment for Biohazards . University of California, Irvine Environmental Health & Safety, July 24, 2024.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.